3-Bromopiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromopiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKQNQADWLIDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329536 | |
| Record name | 3-bromopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102776-55-6 | |
| Record name | 3-bromopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromopiperidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical, chemical, and biological properties of 3-Bromopiperidine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its characteristics, synthesis, and potential applications, offering a valuable resource for professionals in drug discovery and development.
Core Physical and Chemical Properties
This compound is a substituted piperidine ring with a bromine atom at the 3-position. It is typically available as a free base or as a more stable hydrobromide salt. The properties of both forms are summarized below for comparative analysis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀BrN | [1] |
| Molecular Weight | 164.04 g/mol | [1] |
| CAS Number | 102776-55-6 | [1] |
| Boiling Point | 182 °C | |
| Density | 1.403 g/cm³ | |
| Flash Point | 64 °C | |
| pKa (Predicted) | 8.73 ± 0.10 | |
| Storage | Store in a dark, dry place, under -20°C in a sealed container. |
Table 2: Physical and Chemical Properties of this compound Hydrobromide
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁Br₂N | [2][3] |
| Molecular Weight | 244.96 g/mol | [2][3] |
| CAS Number | 54288-72-1 | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 275-285 °C | [2] |
| Storage | 2-8°C | [2] |
Chemical Reactivity and Stability
This compound is a versatile intermediate in organic synthesis. The presence of the bromine atom, a good leaving group, allows for various nucleophilic substitution reactions at the C-3 position of the piperidine ring. The secondary amine functionality is also reactive and can undergo N-alkylation, N-acylation, and other common amine reactions.
The stability of this compound as a free base can be limited, and it is often handled and stored as its hydrobromide salt for improved stability.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not extensively reported in readily available literature. However, based on general organic chemistry principles, the following representative protocols can be proposed.
Synthesis of this compound from 3-Hydroxypiperidine
A common method for the conversion of secondary alcohols to alkyl bromides involves the use of phosphorus tribromide (PBr₃). This reaction typically proceeds with an inversion of stereochemistry.
General Protocol:
-
Reaction Setup: A solution of 3-hydroxypiperidine in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Phosphorus tribromide (PBr₃) is added dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by distillation under reduced pressure or by column chromatography.
Purification by Column Chromatography
Due to the basic nature of the piperidine nitrogen, standard silica gel chromatography may lead to product streaking and poor separation. To mitigate this, a modified approach is recommended.
Protocol:
-
Stationary Phase: Neutral or basic alumina can be used as the stationary phase. Alternatively, silica gel can be deactivated by pre-treating it with a solvent system containing a small percentage of a tertiary amine (e.g., 1-2% triethylamine)[4].
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC analysis[5]. For basic compounds, adding a small amount of triethylamine to the eluent can improve the separation[4].
-
Procedure: The crude this compound is loaded onto the prepared column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions under reduced pressure.
Spectroscopic Analysis
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~4.0-4.5 | Multiplet | Proton attached to the carbon bearing the bromine atom (CH-Br). |
| ~2.5-3.5 | Multiplets | Protons on the carbons adjacent to the nitrogen atom (CH₂-N). | |
| ~1.5-2.2 | Multiplets | Remaining protons on the piperidine ring. | |
| Broad singlet | Amine proton (N-H), chemical shift can vary with solvent and concentration. | ||
| ¹³C NMR | ~50-60 | Carbon bearing the bromine atom (C-Br). | |
| ~45-55 | Carbons adjacent to the nitrogen atom (C-N). | ||
| ~20-35 | Remaining carbons in the piperidine ring. |
Biological Activity and Signaling Pathways
The biological activity of this compound itself has not been extensively studied and reported in the scientific literature. However, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological targets[6][7].
Derivatives of 3-substituted piperidines have been investigated for various pharmacological activities, including as PI3Kδ inhibitors for potential anti-cancer applications and as agents targeting cathepsin K for the treatment of osteoporosis[8][9]. The bromine atom in this compound serves as a convenient synthetic handle to introduce a variety of functional groups at the 3-position, enabling the generation of libraries of compounds for biological screening.
Given the lack of specific information on the signaling pathways directly modulated by this compound, a diagram illustrating a key experimental workflow is provided below.
Mandatory Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic workflow for the preparation of this compound.
Conclusion
This compound is a valuable building block for the synthesis of a diverse range of piperidine-containing molecules with potential therapeutic applications. While detailed experimental and biological data for the compound itself are somewhat limited in the public domain, this guide provides a comprehensive summary of its known physical and chemical properties, along with representative protocols for its synthesis and purification. Further research into the specific biological activities of this compound and its derivatives could uncover novel therapeutic agents.
References
- 1. This compound | C5H10BrN | CID 420919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrobromide 54288-72-1 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Purification [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Bromopiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-Bromopiperidine hydrochloride, a valuable building block in the development of novel pharmaceuticals. The following sections detail the most common synthetic strategies, providing step-by-step experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.
Introduction
This compound and its hydrochloride salt are key intermediates in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a prevalent motif in many pharmaceuticals, and the presence of a bromine atom at the 3-position offers a versatile handle for further chemical modifications through various cross-coupling and nucleophilic substitution reactions. This guide will focus on the most practical and widely described methods for the preparation of this compound hydrochloride, primarily starting from 3-hydroxypiperidine and its N-protected derivatives.
Synthetic Pathways
Two principal synthetic pathways have been identified as the most viable for the synthesis of this compound hydrochloride. The first involves the direct bromination of 3-hydroxypiperidine, while the second employs a protecting group strategy, starting with N-Boc-3-hydroxypiperidine. A third, less common route, involves the direct, selective bromination of piperidine, which presents significant regioselectivity challenges.
Diagram of Synthetic Pathways
Caption: Synthetic routes to this compound HCl.
Experimental Protocols
Route 1: Synthesis from 3-Hydroxypyridine
This route involves the initial reduction of commercially available 3-hydroxypyridine to 3-hydroxypiperidine, followed by bromination and subsequent hydrochloride salt formation.
Step 1: Synthesis of 3-Hydroxypiperidine
The hydrogenation of 3-hydroxypyridine is a common method to produce 3-hydroxypiperidine.
Experimental Workflow for Hydrogenation
Caption: Workflow for the hydrogenation of 3-hydroxypyridine.
Detailed Protocol:
A patented procedure describes the hydrogenation of 3-hydroxypyridine using a rhodium-carbon catalyst.[1]
| Parameter | Value |
| Starting Material | 3-Hydroxypyridine (Compound 1) |
| Catalyst | 5% Rhodium on Carbon |
| Solvent | Water |
| Hydrogen Pressure | 6 MPa |
| Temperature | 85 °C |
| Reaction Time | 5 hours |
| Yield | Not explicitly stated for this step |
Procedure:
-
In an autoclave, add 3-hydroxypyridine (110 kg), 5% rhodium on carbon (1 kg), and water (100 L).[1]
-
Pressurize the autoclave with hydrogen to 6 MPa.[1]
-
Heat the reaction mixture to 85 °C and maintain for 5 hours.[1]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.[1]
-
Filter the reaction mixture to recover the rhodium on carbon catalyst.[1]
-
The filtrate containing 3-hydroxypiperidine can be used in the subsequent steps.
Step 2: Bromination of 3-Hydroxypiperidine (General Procedure)
Conceptual Workflow for Appel Reaction
Caption: Conceptual workflow for the Appel reaction.
Step 3: Formation of this compound Hydrochloride Salt
The final step is the conversion of the this compound free base to its hydrochloride salt.
Detailed Protocol:
A general and effective method for forming the hydrochloride salt is by treating a solution of the free base with hydrochloric acid in a suitable solvent.[2]
| Parameter | Value |
| Starting Material | This compound (free base) |
| Reagent | Isopropanol saturated with HCl (IPA-HCl) |
| Solvent | Toluene (from previous step) |
| Temperature | 0-10 °C |
| Endpoint | pH 2 |
| Reaction Time | ~1 hour |
Procedure:
-
Cool the organic layer containing this compound to 0-10 °C.[2]
-
Slowly add isopropanol saturated with hydrochloric acid (IPA-HCl) until the pH of the reaction mixture reaches 2.[2]
-
Stir the mixture for approximately 1 hour at the same temperature.[2]
-
The resulting solid, this compound hydrochloride, can be isolated by filtration, washed with a cold solvent (e.g., isopropanol), and dried under vacuum.[2]
Route 2: Synthesis via N-Boc Protected Intermediate
This route involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by bromination and subsequent deprotection to yield the hydrochloride salt.
Step 1: Synthesis of N-Boc-3-Hydroxypiperidine
Detailed Protocol:
A high-yielding procedure for the Boc protection of 3-hydroxypiperidine has been reported.[1]
| Parameter | Value |
| Starting Material | (S)-3-hydroxypiperidine D-pyroglutamate (Compound 4) |
| Reagent | Di-tert-butyl dicarbonate (Boc)₂O |
| Base | Sodium hydroxide |
| Solvent | Water |
| Temperature | Room temperature |
| Reaction Time | 6 hours |
| Yield | 94.6% |
Procedure:
-
To a reactor, add (S)-3-hydroxypiperidine D-pyroglutamate (200 kg), water (500 L), and sodium hydroxide (80 kg).[1]
-
At room temperature, add di-tert-butyl dicarbonate (518 kg) in portions.[1]
-
Continue the reaction for 6 hours after the addition is complete.[1]
-
Extract the aqueous phase with ethyl acetate (300 L, then 2 x 100 L).[1]
-
Combine the organic phases and concentrate under reduced pressure to obtain (S)-N-Boc-3-hydroxypiperidine.[1]
Step 2: Bromination of N-Boc-3-Hydroxypiperidine (General Procedure)
Similar to the unprotected route, the Appel reaction is a suitable method for the bromination of N-Boc-3-hydroxypiperidine.
Step 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt.
Detailed Protocol:
A common method for Boc deprotection is the use of a strong acid such as hydrochloric acid in an organic solvent.
| Parameter | Value |
| Starting Material | N-Boc-3-Bromopiperidine |
| Reagent | 4M HCl in Dioxane |
| Solvent | Dioxane |
| Temperature | Room Temperature |
| Reaction Time | 16 hours |
Procedure:
-
Stir the N-Boc-3-bromopiperidine in a solution of 4M HCl in dioxane.
-
Maintain the reaction at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to provide this compound hydrochloride as a solid.
Data Summary
Table 1: Summary of Yields for Key Synthetic Steps
| Reaction | Starting Material | Product | Reported Yield |
| Boc Protection | (S)-3-hydroxypiperidine D-pyroglutamate | (S)-N-Boc-3-hydroxypiperidine | 94.6%[1] |
| Bromination (of piperidine-2,6-dione) | Piperidine-2,6-dione | This compound-2,6-dione | 99%[3] |
Note: Specific yields for the bromination of 3-hydroxypiperidine and N-Boc-3-hydroxypiperidine, and for the deprotection/salt formation step were not explicitly found in the reviewed literature and will be dependent on the specific conditions employed.
Conclusion
The synthesis of this compound hydrochloride can be effectively achieved through multiple synthetic routes, with the most practical approaches starting from 3-hydroxypyridine or its N-Boc protected derivative. The choice of route will depend on the availability of starting materials, desired scale of production, and the need for enantiopure products. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important pharmaceutical intermediate. Further optimization of the bromination and salt formation steps may be required to achieve desired yields and purity for specific applications.
References
An In-depth Technical Guide to 3-Bromopiperidine and its Derivatives for Drug Discovery
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 3-Bromopiperidine and its synthetically versatile derivative, this compound-2,6-dione. This document provides key physicochemical data, detailed experimental protocols, and illustrates their pivotal role in the synthesis of advanced therapeutics.
Core Compound Identification and Properties
While both this compound and this compound-2,6-dione are valuable chemical entities, it is crucial to distinguish between them for proper application in synthesis and research. This compound-2,6-dione, in particular, is a key building block in the development of novel pharmaceuticals due to its reactive bromine atom and dicarboximide functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 102776-55-6 | [1] |
| Molecular Formula | C₅H₁₀BrN | [1][2] |
| Molecular Weight | 164.04 g/mol | [1][2] |
| Synonyms | Piperidine, 3-bromo- | [1] |
Table 2: Physicochemical Properties of this compound-2,6-dione
| Property | Value | Source |
| CAS Number | 62595-74-8 | [3][4] |
| Molecular Formula | C₅H₆BrNO₂ | [3] |
| Molecular Weight | 192.01 g/mol | [3] |
| Synonyms | 3-bromo-2,6-piperidinedione, 3-bromoglutarimide | [5] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | 107-111 °C | [5] |
| Boiling Point | 336.4 °C at 760 mmHg | [5] |
| Solubility | Insoluble in water, soluble in polar organic solvents like DMF and DMSO. | [7] |
Role in Pharmaceutical Synthesis
This compound-2,6-dione is a critical intermediate in the synthesis of a variety of pharmaceutical agents, including antipsychotics, antidepressants, and anticonvulsants. Its primary utility lies in its role as a precursor for more complex, biologically active molecules. The bromine atom at the 3-position serves as a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities.
One of the most significant applications of this compound-2,6-dione is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This compound-2,6-dione is a key component in the formation of the E3 ligase-binding moiety of many PROTACs.
References
- 1. This compound | C5H10BrN | CID 420919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. 62595-74-8 Cas No. | this compound-2,6-dione | Apollo [store.apolloscientific.co.uk]
- 5. This compound-2,6-dione (CAS 62595-74-8) [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [wap.guidechem.com]
Spectral Data Analysis of 3-Bromopiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromopiperidine. Due to the limited availability of experimentally derived public data, this document leverages high-quality predictive algorithms to offer a detailed examination of its structural features. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of the spectral characteristics of this compound.
Predicted ¹H NMR Spectral Data of this compound
The predicted ¹H NMR spectrum of this compound is characterized by a series of multiplets arising from the protons on the piperidine ring. The presence of the bromine atom at the C3 position induces a significant downfield shift for the proton at this position (H3). The chemical shifts are influenced by the electronegativity of the adjacent bromine and nitrogen atoms, as well as through-bond and through-space coupling interactions.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |
| H3 | 4.22 | tt | J = 8.0, 4.0 |
| H2eq | 3.25 | ddd | J = 12.0, 4.0, 2.0 |
| H6eq | 3.10 | dt | J = 12.0, 2.0 |
| H2ax | 2.95 | ddd | J = 12.0, 8.0, 4.0 |
| H6ax | 2.70 | ddd | J = 12.0, 12.0, 4.0 |
| H5eq | 2.15 | dddd | J = 12.0, 4.0, 4.0, 2.0 |
| H4eq | 2.05 | dddd | J = 12.0, 4.0, 4.0, 2.0 |
| H4ax | 1.80 | dddd | J = 12.0, 12.0, 8.0, 4.0 |
| H5ax | 1.65 | dddd | J = 12.0, 12.0, 12.0, 4.0 |
| NH | 1.50 | br s | - |
Note: The data presented is predicted and should be used as a guide for spectral interpretation. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data of this compound
The predicted ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five carbon atoms in the molecule. The carbon atom bonded to the bromine (C3) is significantly deshielded and appears at the lowest field. The chemical shifts of the other carbon atoms are influenced by their proximity to the nitrogen and bromine atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C3 | 55.0 |
| C2 | 52.0 |
| C6 | 48.0 |
| C5 | 30.0 |
| C4 | 25.0 |
Note: The data presented is predicted and should be used as a guide for spectral interpretation. Actual experimental values may vary.
Experimental Protocols
The following are generalized experimental protocols for acquiring ¹H and ¹³C NMR spectra. These can be adapted for the specific analysis of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, Methanol-d₄, or Dimethyl sulfoxide-d₆). The choice of solvent can influence chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition
-
Instrumentation: NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): Typically 8 to 16 scans for sufficient signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-5 seconds between scans to allow for full relaxation of the protons.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Spectral Width (SW): A spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans (NS): A larger number of scans is typically required due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
Relaxation Delay (D1): A delay of 2-5 seconds.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Spectral Width (SW): A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).
-
Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0 ppm).
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is determined.
Workflow for NMR Spectral Analysis
The following diagram illustrates a typical workflow for the analysis of NMR spectral data, from initial sample preparation to final structure elucidation.
Caption: A generalized workflow for NMR spectral analysis.
This guide provides a foundational understanding of the predicted NMR spectral data for this compound. For definitive structural confirmation, it is recommended to acquire and analyze experimental NMR data.
A Comparative Analysis of the Reactivity of 3-Bromopiperidine-2,6-dione and 3-Bromopiperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the chemical reactivity of 3-Bromopiperidine-2,6-dione and this compound. Understanding the distinct reactivity profiles of these two molecules is crucial for their effective application as synthetic intermediates in medicinal chemistry and drug development, particularly in the synthesis of targeted therapies such as proteolysis-targeting chimeras (PROTACs).
Introduction: Structural and Electronic Overview
This compound-2,6-dione and this compound share a common piperidine scaffold and a bromine substituent at the 3-position. However, the presence of two carbonyl groups in the dione derivative dramatically alters its electronic properties and, consequently, its reactivity compared to the simple secondary amine.
This compound-2,6-dione , also known as 3-bromoglutarimide, features a piperidine ring with two carbonyl groups at the 2 and 6 positions. These electron-withdrawing groups significantly influence the reactivity of both the C-Br bond and the N-H proton.
This compound is a secondary amine with a bromine atom on the adjacent carbon. The lone pair of electrons on the nitrogen atom plays a crucial role in its reactivity, often leading to intramolecular reactions.
Quantitative Data Summary
| Property | This compound-2,6-dione | This compound |
| Molecular Formula | C₅H₆BrNO₂ | C₅H₁₀BrN |
| Molecular Weight | 192.01 g/mol | 164.04 g/mol |
| Predicted pKa | ~10.08 | ~8.73 |
The predicted pKa values highlight a key difference: the nitrogen in this compound is significantly more basic than the nitrogen in this compound-2,6-dione. The electron-withdrawing effect of the two carbonyl groups in the dione reduces the basicity of the nitrogen atom.
Comparative Reactivity Analysis
The reactivity of these two compounds is dictated by the interplay of their functional groups.
Reactivity of this compound-2,6-dione
The presence of the two electron-withdrawing carbonyl groups makes the carbon atom attached to the bromine more electrophilic and susceptible to nucleophilic attack. This enhanced electrophilicity makes this compound-2,6-dione a versatile building block for introducing various substituents at the 3-position of the piperidine-2,6-dione core.
Key Reactions:
-
Nucleophilic Substitution: this compound-2,6-dione readily undergoes S"N"2 reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. The bromine atom acts as a good leaving group, facilitated by the electron-withdrawing nature of the adjacent carbonyls. This reactivity is fundamental to its use in the synthesis of complex molecules, including PROTACs.
-
Acidity of the N-H bond: The N-H proton is acidic due to the resonance stabilization of the resulting conjugate base by the two carbonyl groups. This allows for N-alkylation or N-arylation under basic conditions.
Reactivity of this compound
In contrast to the dione, the reactivity of this compound is significantly influenced by the presence of the secondary amine.
Key Reactions:
-
Intramolecular Cyclization: The nitrogen atom can act as an internal nucleophile, leading to the formation of a strained bicyclic aziridinium ion intermediate. This intermediate is highly reactive and can be attacked by external nucleophiles at either of the two carbons of the aziridinium ring. This intramolecular cyclization can compete with direct intermolecular nucleophilic substitution at the C-Br bond.
-
N-Alkylation/N-Acylation: The secondary amine is nucleophilic and readily undergoes reactions with electrophiles such as alkyl halides and acyl chlorides. Protection of the nitrogen is often necessary to perform selective reactions at the C-Br bond.
-
Nucleophilic Substitution at C-Br: For nucleophilic substitution to occur at the C-3 position, the nitrogen atom is typically protected (e.g., as a carbamate) to prevent intramolecular side reactions and N-alkylation. The reactivity of the C-Br bond in an N-protected this compound is generally lower than in this compound-2,6-dione due to the absence of the activating carbonyl groups.
Experimental Protocols
Synthesis of a PROTAC Precursor using this compound-2,6-dione
This protocol describes the nucleophilic substitution of the bromine atom in this compound-2,6-dione with an aniline derivative, a key step in the synthesis of certain PROTACs.
Reaction: Nucleophilic substitution of this compound-2,6-dione with tert-butyl (3-aminophenyl)carbamate.
Materials:
-
This compound-2,6-dione
-
tert-butyl (3-aminophenyl)carbamate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Nitrogen atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of tert-butyl (3-aminophenyl)carbamate (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Add this compound-2,6-dione (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
General Protocol for Nucleophilic Substitution on N-Protected this compound
This protocol outlines a general procedure for the substitution of the bromine atom in an N-protected this compound. The choice of protecting group, nucleophile, solvent, and temperature will depend on the specific substrate and desired product.
Reaction: Nucleophilic substitution on N-Boc-3-bromopiperidine.
Materials:
-
N-Boc-3-bromopiperidine
-
Nucleophile (e.g., sodium azide, potassium cyanide, or a primary/secondary amine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Base (if required, e.g., potassium carbonate, triethylamine)
-
Nitrogen atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve N-Boc-3-bromopiperidine (1.0 eq) in the chosen anhydrous solvent under a nitrogen atmosphere.
-
Add the nucleophile (1.1-2.0 eq) and a base (if necessary) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for several hours to days.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, quench with water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the 3-substituted N-Boc-piperidine.
Visualization of a Key Experimental Workflow
The following diagram illustrates the role of this compound-2,6-dione as a key building block in the synthesis of a Proteolysis-Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.
Caption: Workflow for PROTAC Synthesis.
Conclusion
The 3-Bromopiperidine Scaffold: A Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 3-bromopiperidine scaffold is a pivotal building block in medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the piperidine ring and the reactive bromine substituent, make it a versatile starting material for the synthesis of a diverse array of complex molecules with significant biological activity. This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of the this compound scaffold, with a focus on N-protected derivatives, which are most commonly employed in modern synthetic chemistry.
Core Reactivity Principles
The reactivity of the this compound scaffold is primarily dictated by the C-Br bond at the 3-position and the conformational dynamics of the piperidine ring. The nitrogen atom's lone pair and the nature of its substituent (e.g., a protecting group) also play a crucial role in modulating the scaffold's reactivity.
Conformational Analysis and its Influence on Reactivity
The piperidine ring exists predominantly in a chair conformation. A substituent at the 3-position can occupy either an axial or an equatorial position. The equilibrium between these two conformers is a critical determinant of the scaffold's reactivity, particularly in stereoselective reactions.
Generally, the equatorial conformer is more stable for larger substituents to minimize steric hindrance. However, electronic effects, such as hyperconjugation and dipole-dipole interactions, can influence this equilibrium. The orientation of the C-Br bond (axial or equatorial) directly impacts the stereochemical outcome of nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
The primary mode of reactivity for the this compound scaffold is nucleophilic substitution, where the bromide ion acts as a good leaving group. These reactions are fundamental to the introduction of a wide array of functional groups at the 3-position.
SN2 Reactions
Bimolecular nucleophilic substitution (SN2) is the most common pathway for the reaction of this compound with strong nucleophiles. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the C3 position. The use of N-protecting groups, such as the tert-butoxycarbonyl (Boc) group, is standard practice to prevent side reactions involving the piperidine nitrogen.
Table 1: Nucleophilic Substitution (SN2) Reactions of N-Boc-3-bromopiperidine
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Azide (N3-) | NaN3, DMF, 80 °C, 12 h | N-Boc-3-azidopiperidine | ~90 | [1] |
| Amine (e.g., Benzylamine) | Benzylamine, Et3N, THF, reflux | N-Boc-3-(benzylamino)piperidine | 75-85 | [2] |
| Thiolate (e.g., PhS-) | NaSPh, DMF, rt, 6 h | N-Boc-3-(phenylthio)piperidine | >90 | General knowledge |
| Cyanide (CN-) | KCN, DMSO, 100 °C, 24 h | N-Boc-3-cyanopiperidine | 60-70 | General knowledge |
Experimental Protocol: Synthesis of (S)-N-Boc-3-azidopiperidine
-
To a solution of (R)-N-Boc-3-bromopiperidine (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-N-Boc-3-azidopiperidine.
Elimination Reactions
Elimination reactions, primarily bimolecular elimination (E2), compete with nucleophilic substitution, especially in the presence of strong, sterically hindered bases. The regioselectivity of elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product.
Table 2: Elimination (E2) Reactions of N-Boc-3-bromopiperidine
| Base | Reagents and Conditions | Product | Yield (%) | Reference |
| Potassium tert-butoxide | t-BuOK, THF, reflux | N-Boc-1,2,3,4-tetrahydropyridine | >80 | General knowledge |
| DBU | DBU, Toluene, 110 °C | N-Boc-1,2,3,4-tetrahydropyridine | 70-80 | General knowledge |
Metal-Catalyzed Cross-Coupling Reactions
The C-Br bond of the this compound scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are instrumental in the synthesis of complex drug-like molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 3-position of the piperidine ring and various aryl or vinyl boronic acids or esters.
Table 3: Suzuki-Miyaura Coupling of N-Boc-3-bromopiperidine
| Boronic Acid/Ester | Catalyst/Ligand/Base | Product | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh3)4, Na2CO3 | N-Boc-3-phenylpiperidine | 70-85 | [3] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2, K2CO3 | N-Boc-3-(4-methoxyphenyl)piperidine | 80-95 | [3] |
| Thiophene-3-boronic acid | Pd(OAc)2, SPhos, K3PO4 | N-Boc-3-(thiophen-3-yl)piperidine | 65-80 | General knowledge |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed solution of N-Boc-3-bromopiperidine (1.0 eq), the boronic acid (1.2 eq), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent (e.g., dioxane/water), add the palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, coupling the 3-position of the piperidine scaffold with a wide range of primary and secondary amines.
Table 4: Buchwald-Hartwig Amination of N-Boc-3-bromopiperidine
| Amine | Catalyst/Ligand/Base | Product | Yield (%) | Reference |
| Aniline | Pd2(dba)3, BINAP, NaOtBu | N-Boc-3-(phenylamino)piperidine | 60-75 | [4] |
| Morpholine | Pd(OAc)2, XPhos, Cs2CO3 | N-Boc-3-morpholinopiperidine | 70-85 | [5] |
Sonogashira and Heck Couplings
The Sonogashira coupling allows for the introduction of alkyne moieties, while the Heck reaction facilitates the formation of C-C bonds with alkenes.
Table 5: Sonogashira and Heck Couplings of this compound Derivatives
| Reaction | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 3-(Phenylethynyl)piperidine derivative | 80-95 | [6] |
| Heck | Styrene | Pd(OAc)2, P(o-tol)3, Et3N | 3-Styrylpiperidine derivative | 60-75 | [7] |
Synthetic Workflow and Applications
The fundamental reactivity of the this compound scaffold enables its use in complex synthetic workflows, including high-throughput screening for the discovery of novel bioactive compounds.
The diverse library of 3-substituted piperidines generated from these reactions can be screened for various biological activities, leading to the identification of hit compounds. Subsequent lead optimization, often involving further modifications of the piperidine scaffold, can ultimately yield promising drug candidates.
Conclusion
The this compound scaffold is a highly valuable and versatile platform in organic synthesis and medicinal chemistry. A thorough understanding of its fundamental reactivity, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions, is essential for its effective utilization in the design and synthesis of novel therapeutic agents. The ability to selectively functionalize the 3-position of the piperidine ring provides a powerful tool for researchers to explore chemical space and develop next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. benchchem.com [benchchem.com]
The 3-Substituted Piperidine Core: A Technical Guide to Synthesis, Biological Activity, and Drug Development
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, appearing in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1][2] Among its derivatives, those with substitutions at the 3-position are of particular interest due to their prevalence in a wide array of biologically active molecules. These compounds exhibit diverse pharmacological activities, serving as anti-cancer agents, neurokinin receptor antagonists, and treatments for metabolic and neurodegenerative disorders.[3][4][5][6][7] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, structure-activity relationships (SAR), and experimental methodologies related to 3-substituted piperidine derivatives.
Synthesis Strategies: Assembling the Core
The construction of the 3-substituted piperidine scaffold is a critical task in modern organic chemistry, with numerous methods developed to achieve stereochemical control and functional group tolerance. Key strategies include the modification of aromatic precursors, cyclization of linear amines, and multi-component reactions.
Hydrogenation of Substituted Pyridines
A prevalent method for synthesizing cis-substituted piperidines is the catalytic hydrogenation of corresponding pyridine derivatives.[8] This approach often proceeds with high diastereoselectivity.
-
Catalysts: Platinum oxide (PtO2), rhodium, and iridium complexes are effective for this transformation.[1][8] For instance, rhodium catalysts have proven efficient for synthesizing 3-substituted piperidines with partially fluorinated groups under mild conditions.[1]
-
Stereoselectivity: The hydrogenation of 2,3-disubstituted pyridines is often cis-selective.[9] Subsequent base-mediated epimerization can then be employed to generate the corresponding trans-diastereoisomers, providing access to a full spectrum of stereoisomers.[8][10]
Caption: General workflow for synthesis of piperidines via pyridine hydrogenation.
Intramolecular Cyclization Reactions
Linear amino-alkenes or amino-aldehydes can be cyclized to form the piperidine ring. Gold-catalyzed oxidative amination of non-activated alkenes represents a modern approach for the difunctionalization of a double bond while simultaneously forming the N-heterocycle.[1] Similarly, radical-mediated cyclization of linear amino-aldehydes using cobalt(II) catalysts is another effective, albeit sometimes less selective, method.[1]
Multi-Component and Annulation Reactions
For building molecular complexity rapidly, multi-component reactions are highly valuable. The Bargellini reaction, for example, can assemble a gem-disubstituted piperidine core in a single pot from a protected 3-piperidinone and various alcohol moieties.[3] Annulation procedures, such as the gold-catalyzed reaction between N-allenamides and alkene-tethered oxime ethers, also provide direct access to highly substituted piperidines.[6]
Pharmacological Applications and Structure-Activity Relationships (SAR)
The versatility of the 3-substituted piperidine scaffold has led to its incorporation into drugs targeting a wide range of diseases.
HDM2-p53 Interaction Inhibitors in Oncology
The interaction between the p53 tumor suppressor and its negative regulator, HDM2, is a prime target in oncology. Blocking this interaction can reactivate p53, leading to apoptosis in cancer cells.[3] Novel 3,3-disubstituted piperidines have been developed as potent and orally bioavailable HDM2-p53 inhibitors.[3]
SAR studies highlight the importance of specific substitutions for optimal binding. A crucial interaction involves the Trp23 pocket of HDM2, where a 2-(trifluoromethyl)thiophene moiety has been identified as a preferred substituent. Further optimization of the side chain at the 3-position of the piperidine ring led to compounds with improved potency. A three-carbon linker was found to be optimal.[3]
Table 1: SAR of 3-Substituted Piperidines as HDM2-p53 Inhibitors [3]
| Compound | R Group on Thiophene (Position 4) | Linker Chain | HDM2 FP IC50 (μM) | SJSA-1 Cell IC50 (μM) |
| 10 | H | 2 carbons | 0.034 | 0.94 |
| 11 | H | 1 carbon | 0.031 | 5.8 |
| 12 | Methyl | 2 carbons | 0.046 | 1.1 |
| 13 | Chlorine | 2 carbons | 0.12 | 2.1 |
| 21 | H | 3 carbons | 0.015 | 0.44 |
Data extracted from research on novel HDM2-p53 inhibitors.[3] FP refers to a fluorescence polarization assay.
Caption: The p53-HDM2 signaling pathway and point of inhibition.
Neurokinin 1 (NK1) Receptor Antagonists
2-Aryl-substituted piperidin-3-ols form the core structure of several potent human neurokinin 1 (NK1) receptor antagonists, such as L-733060 and CP-99994.[4] The presence of a hydroxyl group at the C3-position is a particularly valuable feature in this class of compounds.[4] These agents have applications in treating chemotherapy-induced nausea and depression.
Dopamine Transporter (DAT) Inhibitors
As analogues of cocaine, certain 3-substituted piperidines have been investigated as dopamine reuptake inhibitors.[11] SAR studies on 4β-aryl-3α-(1,2,4-oxadiazol-5-yl)piperidines revealed that affinity for the dopamine transporter (DAT), as well as for the norepinephrine (NET) and serotonin (5HTT) transporters, is a function of the size of the substituent on the oxadiazole ring.[11] For example, the 3-methyl-1,2,4-oxadiazol-5-yl derivative showed a pharmacological profile similar to cocaine but with a longer duration of action.[11]
Table 2: Monoamine Reuptake Inhibition for Cocaine Analogues [11]
| Compound | R Group on Oxadiazole | DAT Ki (nM) | NET Ki (nM) | 5HTT Ki (nM) |
| (+)-Cocaine | (ester) | 133 | 338 | 247 |
| (+)-2a | Methyl | 158 | 511 | 1360 |
| (+)-2b | Ethyl | 277 | 1020 | 2580 |
| (+)-2c | Propyl | 596 | 2150 | 4150 |
Data shows inhibition constants (Ki) for dopamine (DAT), norepinephrine (NET), and serotonin (5HTT) transporters.
Anti-Alzheimer's Agents
The piperidine scaffold is also being explored for the treatment of Alzheimer's disease.[6] Researchers have designed N-substituted piperidine derivatives that act as multi-potent agents, combining acetylcholinesterase (AChE) inhibition with antioxidant properties to combat the multifaceted nature of the disease.[6]
Key Experimental Protocols
Reproducibility and advancement in science rely on detailed methodologies. Below are outlines of key experimental procedures relevant to the study of 3-substituted piperidines.
Synthesis Protocol: Bargellini Reaction for 3,3-Disubstituted Piperidines[3]
This protocol describes a one-pot assembly of the gem-disubstituted piperidine core used in the synthesis of HDM2 inhibitors.
-
Reactant Preparation: A solution of a protected 3-piperidinone (e.g., compound 26a or 26b , 1.0 equivalent) is prepared in a suitable solvent like chloroform.
-
Addition of Reagents: The desired alcohol moiety and acetone are added to the solution. The mixture is stirred at room temperature.
-
Reaction Initiation: Chloroform saturated with HCl gas is added dropwise to the mixture.
-
Reaction Monitoring: The reaction is stirred for several hours (typically 12-24h) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the formation of the product (e.g., compound 27a or 27b ).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired 3,3-disubstituted piperidine core.
Biological Assay Protocol: HDM2-p53 Fluorescence Polarization (FP) Assay[3]
This assay quantitatively measures the inhibition of the HDM2-p53 protein-protein interaction.
-
Principle: A fluorescently labeled p53-derived peptide is used as a probe. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger HDM2 protein, its tumbling slows, leading to a high polarization signal. An inhibitor will compete with the peptide for binding to HDM2, causing a decrease in the polarization signal.
-
Reagents:
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100 µg/mL bovine gamma globulin; 0.02% sodium azide).
-
Recombinant HDM2 protein.
-
Fluorescently labeled p53 peptide probe.
-
Test compounds (3-substituted piperidine derivatives) in DMSO.
-
-
Procedure:
-
Test compounds are serially diluted in assay buffer and added to wells of a microplate (e.g., a 96-well black plate).
-
HDM2 protein is added to each well and incubated with the compounds for a set period (e.g., 10-15 minutes).
-
The fluorescent p53 peptide is added to initiate the binding reaction.
-
The plate is incubated at room temperature (e.g., for 30 minutes) to reach equilibrium.
-
-
Data Acquisition: The fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with excess unlabeled peptide). The IC50 value, the concentration of inhibitor required to reduce the polarization signal by 50%, is calculated by fitting the data to a four-parameter logistic curve.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. ijnrd.org [ijnrd.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-Bromopiperidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-Bromopiperidine hydrobromide, focusing on its solubility and stability. Due to the limited availability of specific experimental data in publicly accessible literature, this document emphasizes the standardized methodologies and experimental protocols necessary for determining these critical parameters. The information presented herein is intended to guide researchers in establishing a robust understanding of this compound hydrobromide for its application in drug discovery and development.
Core Physicochemical Properties
This compound hydrobromide is a piperidine derivative with the chemical formula C₅H₁₁Br₂N.[1][2] It exists as a solid at room temperature and has a molecular weight of approximately 244.96 g/mol .[1][2] The melting point has been reported to be in the range of 275-285 °C.[1] For safe handling, it is recommended to store the compound at 2-8°C.[1]
Solubility Profile
Experimental Protocol for Solubility Determination
The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound hydrobromide in various solvents at controlled temperatures.
Materials and Equipment:
-
This compound hydrobromide
-
Selected solvents (e.g., Water, 0.9% Saline, Phosphate Buffered Saline (PBS) at various pH values, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solutions, buffers should be prepared to maintain a constant pH.
-
Addition of Solute: Add an excess amount of this compound hydrobromide to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker (e.g., 25°C and 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant. To prevent precipitation, immediately dilute the sample with a suitable solvent in which the compound is freely soluble.
-
Quantification: Analyze the concentration of this compound hydrobromide in the diluted samples using a validated analytical method, such as HPLC or UV spectroscopy.
-
Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.
Data Presentation: Solubility
The experimentally determined solubility data should be organized in a clear and structured table for easy comparison.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| Water | 25 | [Experimental Data] | HPLC |
| Water | 37 | [Experimental Data] | HPLC |
| 0.9% Saline | 25 | [Experimental Data] | HPLC |
| PBS (pH 5.0) | 37 | [Experimental Data] | HPLC |
| PBS (pH 7.4) | 37 | [Experimental Data] | HPLC |
| Methanol | 25 | [Experimental Data] | HPLC |
| Ethanol | 25 | [Experimental Data] | HPLC |
| DMSO | 25 | [Experimental Data] | HPLC |
Stability Profile
Assessing the stability of this compound hydrobromide is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8][9][10] This involves exposing the compound to conditions more severe than those used for accelerated stability testing.
Objective: To evaluate the stability of this compound hydrobromide under various stress conditions.
Methodology:
A stock solution of this compound hydrobromide of known concentration is prepared and subjected to the following stress conditions:
-
Hydrolytic Stability (Acid and Base):
-
Treat the drug solution with 0.1 N HCl and 0.1 N NaOH.
-
Maintain the samples at room temperature or elevated temperatures (e.g., 60°C) for a defined period.
-
Neutralize the samples at appropriate time points before analysis.
-
-
Oxidative Stability:
-
Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the sample at room temperature for a specified duration.
-
-
Thermal Stability:
-
Expose the solid drug substance and a solution to elevated temperatures (e.g., 60°C, 80°C) for a set period.
-
-
Photostability:
-
Expose the solid drug substance and a solution to a light source according to ICH Q1B guidelines (e.g., a combination of visible and UV light).
-
A control sample should be protected from light to serve as a baseline.
-
Sample Analysis:
All stressed samples, along with a control sample (unstressed), are analyzed at various time points using a stability-indicating analytical method, typically HPLC. The method should be validated to ensure it can separate the intact drug from its degradation products.
Data Presentation: Stability
The results of the forced degradation studies should be summarized in a table to provide a clear overview of the compound's stability profile.
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | [Time] | [Temp] | [Data] | [Data] |
| Base Hydrolysis | 0.1 N NaOH | [Time] | [Temp] | [Data] | [Data] |
| Oxidation | 3% H₂O₂ | [Time] | [Temp] | [Data] | [Data] |
| Thermal (Solid) | Dry Heat | [Time] | [Temp] | [Data] | [Data] |
| Thermal (Solution) | Heat | [Time] | [Temp] | [Data] | [Data] |
| Photolytic (Solid) | ICH Light | [Time] | [Temp] | [Data] | [Data] |
| Photolytic (Solution) | ICH Light | [Time] | [Temp] | [Data] | [Data] |
Visualization of Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound hydrobromide.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This technical guide provides a framework for researchers and drug development professionals to systematically evaluate the solubility and stability of this compound hydrobromide. While specific experimental data is currently limited, the detailed protocols and data presentation templates offered here serve as a robust starting point for generating the necessary physicochemical information. A thorough understanding of these properties is fundamental for the successful formulation and development of any potential therapeutic agent based on this compound.
References
- 1. This compound hydrobromide 54288-72-1 [sigmaaldrich.com]
- 2. This compound hydrobromide | C5H11Br2N | CID 22281820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Ich guideline for stability testing | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ijrpp.com [ijrpp.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. asianjpr.com [asianjpr.com]
- 10. biomedres.us [biomedres.us]
Enantioselective Synthesis of 3-Substituted Piperidines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceuticals, including the anti-cancer drug Niraparib and the antipsychotic agent Preclamol.[1][2][3] The precise control of stereochemistry at the C3 position is often critical for biological activity, making enantioselective synthesis a paramount challenge and a significant area of research. This guide provides a detailed overview of cutting-edge methodologies for the asymmetric synthesis of this important structural scaffold, complete with experimental protocols, quantitative data, and mechanistic diagrams.
Core Methodologies and Strategies
The synthesis of enantioenriched 3-substituted piperidines has been approached through various innovative strategies, broadly categorized into metal-catalyzed reactions, biocatalytic methods, and organocatalysis. Each approach offers distinct advantages in terms of substrate scope, functional group tolerance, and stereocontrol.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A powerful strategy for the enantioselective synthesis of 3-arylpiperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with N-protected 1,2-dihydropyridines.[1][2][4][5] This method provides access to 3-substituted tetrahydropyridines with high enantioselectivity, which can be subsequently reduced to the corresponding piperidines.
Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction [4]
A 7 mL vial equipped with a magnetic stir bar is charged with [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%). The vial is sealed with a rubber septum, evacuated, and backfilled with argon (this process is repeated three times). Toluene (0.25 mL), tetrahydropyran (0.25 mL), and H₂O (0.25 mL) are added, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv). The resulting mixture is stirred at 70 °C for 10 minutes. The corresponding boronic acid (1.5 mmol, 3.0 equiv) and dihydropyridine (0.5 mmol, 1 equiv) are then added, and the reaction is stirred at 70 °C for 20 hours.
Quantitative Data: Rh-Catalyzed Synthesis of 3-Aryl-tetrahydropyridines
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1,2,3,6-tetrahydropyridine | 95 | 99 |
| 2 | 4-Tolylboronic acid | 3-(4-Tolyl)-1,2,3,6-tetrahydropyridine | 92 | 99 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine | 85 | 99 |
| 4 | 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine | 91 | 98 |
Data sourced from multiple examples in the cited literature.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Rh-catalyzed asymmetric reductive Heck reaction.
Chemo-Enzymatic Dearomatization
This innovative approach merges chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines.[3] A key step involves a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into highly enantioenriched 3-substituted piperidines.[3] This method is particularly valuable for its high stereoselectivity and environmentally benign reaction conditions.
Experimental Protocol: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade [3]
In a typical procedure, the N-substituted tetrahydropyridine substrate is dissolved in a suitable buffer (e.g., potassium phosphate buffer). To this solution are added the 6-hydroxy-D-nicotine oxidase (6-HDNO) and the ene-imine reductase (EneIRED), along with any necessary cofactors such as NAD(P)H. The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and monitored by an appropriate analytical technique (e.g., HPLC or GC) until completion.
Quantitative Data: Chemo-Enzymatic Synthesis of Chiral Piperidines
| Entry | Substrate | Product | Conversion (%) | de (%) | ee (%) |
| 1 | N-Benzyl-1,2,3,6-tetrahydropyridine | (R)-N-Benzyl-3-phenylpiperidine | >99 | >99 | >99 |
| 2 | N-Boc-1,2,3,6-tetrahydropyridine | (S)-N-Boc-3-methylpiperidine | >99 | 98 | >99 |
Data represents typical results from the cited literature.
Workflow Diagram
Caption: Chemo-enzymatic cascade for the synthesis of chiral 3-substituted piperidines.
Nickel-Mediated Enantioselective Cyclizations
Nickel catalysis has emerged as a cost-effective and efficient method for constructing chiral piperidine rings. Enantioselective nickel-catalyzed anti-arylmetallative cyclizations of acyclic ketones bearing a sulfonamide tether provide access to 3-substituted piperidines with high diastereoselectivity and enantioselectivity.[6]
Experimental Protocol: Ni-Catalyzed Enantioselective Cyclization [6]
In a glovebox, a vial is charged with Ni(cod)₂ (5 mol%), the chiral phosphine-oxazoline (PHOX) ligand (6 mol%), and the acyclic ketone substrate (1 equiv). The vial is sealed, and 2,2,2-trifluoroethanol (TFE) is added. The boronic acid (1.5 equiv) is then added, and the reaction mixture is stirred at the specified temperature until completion.
Quantitative Data: Ni-Mediated Piperidine Synthesis
| Entry | Arylboronic Acid | Ketone Substituent | dr | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | Methyl | >19:1 | 86 | 99 |
| 2 | 4-Fluorophenylboronic acid | Methyl | 16:1 | 76 | 98 |
| 3 | 3-Thienylboronic acid | Ethyl | 13:1 | 56 | 99 |
Data sourced from the cited literature.
Reaction Scheme
Caption: General scheme for the nickel-mediated enantioselective piperidine synthesis.
Conclusion
The enantioselective synthesis of 3-substituted piperidines is a vibrant and rapidly evolving field. The methodologies presented herein, including rhodium-catalyzed reductive Heck reactions, chemo-enzymatic dearomatization, and nickel-mediated cyclizations, represent the forefront of synthetic innovation. These powerful tools provide researchers and drug development professionals with robust and versatile strategies for accessing these critical chiral building blocks, paving the way for the discovery and development of new and improved pharmaceuticals.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
The Versatile Precursor: A Technical Guide to 3-Bromopiperidine in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacological properties. Among the various substituted piperidines, 3-bromopiperidine stands out as a particularly valuable precursor for the synthesis of novel and complex heterocyclic systems. The presence of the bromine atom at the 3-position offers a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular architectures with significant potential in drug discovery.[3][4]
This in-depth technical guide explores the utility of this compound as a starting material for generating innovative heterocyclic compounds. It provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the work of researchers in the field.
Key Synthetic Transformations of this compound
The reactivity of the carbon-bromine bond in this compound allows for a range of synthetic manipulations, primarily centered around palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. These transformations enable the introduction of a wide variety of substituents at the 3-position, leading to the generation of diverse libraries of novel compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] For this compound, these reactions are instrumental in attaching aryl, heteroaryl, alkynyl, and other organic moieties to the piperidine ring.
1. Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.[6][7] It is a widely used method for the synthesis of 3-arylpiperidines, which are common motifs in centrally active drugs.
2. Buchwald-Hartwig Amination: This reaction forms a C-N bond between this compound and a primary or secondary amine.[1][8] It is a key method for the synthesis of 3-aminopiperidine derivatives, which are important building blocks for various therapeutic agents.
3. Sonogashira Coupling: This reaction couples this compound with a terminal alkyne to create a C-C bond, leading to the formation of 3-alkynylpiperidines.[9][10] These products can serve as versatile intermediates for further transformations.
Nucleophilic Substitution Reactions
The bromine atom in this compound can also be displaced by various nucleophiles, providing a straightforward route to a range of 3-substituted piperidines. This includes reactions with amines, alcohols, thiols, and other nucleophilic species.
Data Presentation: A Comparative Overview of Reactions
The following tables summarize quantitative data for key reactions involving this compound and its analogues. This data is intended to provide a reference for expected yields and optimal reaction conditions.
| Table 1: Suzuki-Miyaura Coupling of 3-Halo-piperidine/pyridine Analogues | ||||||
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | This compound (N-Boc protected) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~70-85 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 |
| 3 | 3-Bromopyridine | 3-Furylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88 |
Yields are approximate and can vary based on specific reaction conditions and the purity of starting materials.
| Table 2: Buchwald-Hartwig Amination of 3-Halo-piperidine/pyridine Analogues | ||||||
| Entry | Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | This compound (N-Boc protected) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | ~80-95 |
| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 92 |
| 3 | 3-Bromopyridine | Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Dioxane | 85 |
Yields are approximate and can vary based on specific reaction conditions and the purity of starting materials.
| Table 3: Sonogashira Coupling of 3-Halo-piperidine/pyridine Analogues | ||||||
| Entry | Substrate | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Yield (%) |
| 1 | This compound (N-Boc protected) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | ~75-90 |
| 2 | 3-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 93 |
| 3 | 3-Bromopyridine | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | Acetonitrile | 88 |
Yields are approximate and can vary based on specific reaction conditions and the purity of starting materials.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures and can be adapted for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add N-Boc-3-bromopiperidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, combine N-Boc-3-bromopiperidine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 equiv.) in an oven-dried Schlenk flask.[1]
-
Solvent Addition: Add an anhydrous solvent such as toluene via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate it, and purify the resulting crude product by flash column chromatography.[1]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add N-Boc-3-bromopiperidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Reagent Addition: Add an anhydrous solvent (e.g., THF), a base such as triethylamine (3.0 equiv.), and the terminal alkyne (1.2 equiv.).[9]
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 60 °C) for the required duration, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product via column chromatography.[9]
Visualization of Relevant Biological Pathways
Many heterocyclic compounds derived from piperidine exhibit their biological activity by modulating key signaling pathways implicated in various diseases, including cancer. Understanding these pathways is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate simplified representations of the PI3K/Akt, NF-κB, and TGF-β signaling pathways.
Caption: Simplified PI3K/Akt signaling pathway.
Caption: Simplified NF-κB signaling pathway.
Caption: Simplified TGF-β signaling pathway.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. The synthetic methodologies outlined in this guide, particularly palladium-catalyzed cross-coupling reactions, provide efficient and modular routes to functionalized piperidine derivatives. The ability to readily introduce diverse substituents at the 3-position allows for the systematic exploration of chemical space and the optimization of biological activity. As the demand for new therapeutics continues to grow, the strategic use of precursors like this compound will remain a critical component of successful drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. One-pot synthesis of 3-azido- and 3-aminopiperidines by intramolecular cyclization of unsaturated amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
The Crucial Role of Stereochemistry in 3-Substituted Piperidines: A Technical Guide for Drug Development
An in-depth exploration of the synthesis, conformational analysis, and stereospecific biological activity of 3-substituted piperidines, offering critical insights for researchers, scientists, and drug development professionals.
The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The stereochemical configuration at the C3 position is not a mere structural nuance; it is a critical determinant of a molecule's pharmacological profile, influencing its efficacy, selectivity, and safety. This technical guide provides a comprehensive overview of the stereochemistry of 3-substituted piperidines, encompassing enantioselective synthetic strategies, detailed conformational analysis, and the profound impact of stereoisomerism on biological activity.
I. Enantioselective Synthesis of 3-Substituted Piperidines
Achieving stereocontrol in the synthesis of 3-substituted piperidines is paramount for the development of effective and safe pharmaceuticals. Several powerful strategies have emerged to furnish these chiral building blocks with high enantiopurity.
A. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A robust and versatile method for the enantioselective synthesis of 3-arylpiperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. This approach typically proceeds through a three-step sequence, beginning with the partial reduction of pyridine to a dihydropyridine intermediate, followed by the key enantioselective C-C bond formation, and concluding with reduction and deprotection.[1][2]
This methodology has been successfully applied to the synthesis of precursors for important bioactive molecules like (-)-Preclamol and Niraparib.[2]
B. Chemo-enzymatic Dearomatization
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperidines. A chemo-enzymatic cascade can convert activated pyridines into stereo-defined 3-substituted piperidines.[3] This process often involves an initial chemical reduction to a tetrahydropyridine, followed by a one-pot enzymatic cascade using an amine oxidase and an ene-imine reductase.[3]
This strategy has proven effective in the synthesis of the antipsychotic drugs Preclamol and OSU-6162, as well as key intermediates for the anticancer agent Niraparib.[3]
| Synthetic Method | Key Reagents/Catalysts | Typical Yields | Typical Enantiomeric Excess (ee) | Reference |
| Rh-Catalyzed Asymmetric Reductive Heck Reaction | [Rh(cod)OH]₂, (S)-Segphos, Arylboronic Acid | 60-95% | 90-99% | [4] |
| Chemo-enzymatic Dearomatization | NaBH₄, Amine Oxidase, Ene-Imine Reductase | 50-90% | >98% | [3] |
II. Conformational Analysis of 3-Substituted Piperidines
The piperidine ring predominantly exists in a chair conformation to minimize steric and torsional strain. The orientation of the C3 substituent, either axial or equatorial, is a critical factor influencing the molecule's three-dimensional shape and its interaction with biological targets.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformational preferences of 3-substituted piperidines in solution. One- and two-dimensional NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, and NOESY, provide valuable information about coupling constants and through-space interactions, which can be used to determine the predominant conformation and the ratio of axial to equatorial conformers. The conformational free energy difference (A-value) of a substituent quantifies its preference for the equatorial position.
| Substituent at C3 | Predominant Conformation | A-value (kcal/mol) | Reference |
| Methyl | Equatorial | ~1.7 | [5] |
| Phenyl | Equatorial | ~3.0 | [5] |
| Hydroxyl | Equatorial | ~0.7 | [5] |
| Fluoro | Axial Preference | ~0.25 (axial favored) | [5] |
B. X-ray Crystallography
Single-crystal X-ray crystallography provides a definitive determination of the solid-state conformation of 3-substituted piperidines. This technique yields precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous snapshot of the molecule's three-dimensional structure. This information is invaluable for understanding structure-activity relationships and for computational modeling studies.
III. Stereospecific Biological Activity and Signaling Pathways
The spatial arrangement of substituents on the 3-substituted piperidine scaffold dictates its interaction with biological targets, leading to stereoisomers with often dramatically different pharmacological properties.
A. Dopaminergic and Serotonergic Modulation: Preclamol and OSU-6162
The enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) are a classic example of stereospecific pharmacology. The (S)-enantiomer, Preclamol, acts as a dopamine D2 receptor partial agonist, while the (R)-enantiomer is a full agonist.[1] This difference in functional activity leads to distinct therapeutic applications, with Preclamol being investigated as an antipsychotic. Similarly, the enantiomers of OSU-6162 exhibit different potencies and efficacies at both dopamine D2 and serotonin 5-HT2A receptors, highlighting the importance of stereochemistry in fine-tuning the pharmacological profile of neuropsychiatric drugs.[6]
B. PARP Inhibition in Cancer Therapy: Niraparib
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer.[7] Its efficacy is linked to the concept of synthetic lethality in cancer cells with BRCA1/2 mutations.[7] The (S)-enantiomer is the active form of the drug.[7]
| Compound | Stereoisomer | Primary Target(s) | Functional Activity | Therapeutic Area | Reference |
| Preclamol | (S)-(-)-3-PPP | Dopamine D2 Receptor | Partial Agonist | Antipsychotic | [1] |
| (R)-(+)-3-PPP | (R)-(+)-3-PPP | Dopamine D2 Receptor | Full Agonist | - | [1] |
| OSU-6162 | (-)-OSU-6162 | Dopamine D2, Serotonin 5-HT2A Receptors | Partial Agonist | Neuropsychiatric Disorders | [6] |
| Niraparib | (S)-enantiomer | PARP1/2 | Inhibitor | Oncology | [7] |
IV. Detailed Experimental Protocols
A. General Protocol for Rhodium-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines
This protocol is a generalized procedure based on the work of Mishra et al.[4]
-
Preparation of Phenyl Pyridine-1(2H)-carboxylate: To a solution of pyridine (1.0 eq) and NaBH₄ (1.0 eq) in methanol at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (1.0 eq) dropwise. Stir the reaction for 3 hours at -78 °C, then quench with water. Extract with diethyl ether, wash the organic layer sequentially with NaOH and HCl, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
-
Rh-Catalyzed Asymmetric Carbometalation: In a vial under argon, add [Rh(cod)OH]₂ (0.03 eq) and (S)-Segphos (0.07 eq). Add toluene, water, and aqueous CsOH (2.0 eq). Stir the mixture at 70 °C for 10 minutes. Add the arylboronic acid (3.0 eq) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 eq). Stir at 70 °C for 20 hours. After cooling, dilute with diethyl ether and pass through a silica plug. Concentrate and purify by flash chromatography.
-
Reduction and Deprotection: Subject the 3-substituted tetrahydropyridine to hydrogenation with palladium on carbon in a suitable solvent. After completion, remove the catalyst by filtration. Deprotect the nitrogen by treatment with aqueous KOH in methanol to yield the final 3-arylpiperidine.
B. General Protocol for Conformational Analysis by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 3-substituted piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. For more detailed analysis, acquire 2D NMR spectra such as COSY (to establish proton-proton couplings) and NOESY (to identify through-space interactions).
-
Data Analysis: Analyze the coupling constants (J-values) in the ¹H NMR spectrum. Large diaxial couplings (typically 8-12 Hz) and smaller axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz) can help determine the orientation of protons and thus the conformation of the ring. The presence of NOEs between a substituent and axial protons on the piperidine ring can confirm its axial or equatorial position. The ratio of conformers can be estimated from the integration of distinct signals for each conformer at low temperature or by using the measured coupling constants in the Karplus equation.
C. General Protocol for X-ray Crystallography
-
Crystallization: Obtain single crystals of the 3-substituted piperidine derivative, typically by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion.
-
Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data, usually at low temperature (e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.
V. Conclusion
The stereochemistry of 3-substituted piperidines is a critical consideration in drug discovery and development. The ability to synthesize enantiomerically pure compounds, coupled with a thorough understanding of their conformational preferences and stereospecific biological activities, is essential for designing safer and more effective medicines. The methodologies and data presented in this technical guide provide a foundational understanding for researchers working with this important class of molecules, enabling the rational design and development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. msudenver.edu [msudenver.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. II. In vitro evidence that (-)-OSU6162 and (+)-OSU6162 produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. the-gist.org [the-gist.org]
Key Structural Features of 3-Bromopiperidine for Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopiperidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive bromine atom on a conformationally flexible six-membered nitrogen-containing ring, make it a valuable synthon for the introduction of the piperidine motif into a wide range of molecular scaffolds. The piperidine ring is a prevalent structure in numerous pharmaceuticals and natural products, imparting desirable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the key structural characteristics of this compound, detailing its synthesis, reactivity, and conformational behavior, supported by experimental data and protocols to facilitate its effective utilization in research and drug development.
Core Structural Features and Reactivity
The synthetic utility of this compound is primarily dictated by two key structural features: the reactive carbon-bromine bond at the 3-position and the secondary amine functionality. The strategic manipulation of these two sites allows for a diverse range of chemical transformations.
1. The C3-Bromine Atom: A Handle for Nucleophilic Substitution
The bromine atom at the 3-position is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. However, the reactivity of the C-Br bond is influenced by the nature of the nitrogen atom.
2. The Piperidine Nitrogen: A Site for Modulation and Control
The secondary amine of the piperidine ring is a nucleophilic and basic center. Its reactivity often needs to be controlled to achieve selective functionalization at the C3 position. N-protection is a common strategy to temporarily block the reactivity of the nitrogen, preventing self-reaction or undesired side reactions. Common protecting groups for the piperidine nitrogen include tert-butoxycarbonyl (Boc) and benzyl (Bn). The choice of protecting group can also influence the conformational preference of the piperidine ring and the stereochemical outcome of reactions at the C3 position.
Conformational Analysis
The piperidine ring of this compound exists predominantly in a chair conformation to minimize steric strain. The bromine atom at the C3 position can occupy either an axial or an equatorial position. The equilibrium between these two conformers is influenced by several factors, including the nature of the substituent on the nitrogen atom and the solvent.
In the case of the free amine, the equatorial conformer is generally favored to minimize 1,3-diaxial interactions. However, upon protonation or substitution with a bulky group on the nitrogen, the conformational equilibrium can shift. For instance, in some 4-substituted piperidinium salts, the axial conformer can be stabilized by electrostatic interactions.[1] A thorough understanding of the conformational preferences of this compound derivatives is crucial for designing stereoselective syntheses.
Synthesis of this compound
The synthesis of this compound can be challenging due to the reactivity of the piperidine ring. A common approach involves the bromination of a suitable piperidine precursor.
Synthesis of this compound-2,6-dione
A related and often used precursor is this compound-2,6-dione. Its synthesis is well-documented and typically involves the bromination of piperidine-2,6-dione (glutarimide).
Experimental Protocol: Synthesis of this compound-2,6-dione [2]
-
Materials: Piperidine-2,6-dione, Bromine, Chloroform.
-
Procedure:
-
Suspend piperidine-2,6-dione (1.0 eq) in chloroform.
-
Add bromine (1.75 eq) to the suspension.
-
Stir the mixture in a closed vessel at 110°C for 90 minutes.
-
After cooling, continue stirring until the evolution of hydrogen bromide ceases.
-
Evaporate the solvent in vacuo.
-
The residue can be recrystallized from ethanol to afford this compound-2,6-dione.
-
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| Piperidine-2,6-dione | 1.0 | 113.12 |
| Bromine | 1.75 | 159.81 |
Note: This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of bromine and hydrogen bromide.
The resulting this compound-2,6-dione can then be used as a precursor for further synthetic transformations.
Key Reactions of this compound
The versatility of this compound in synthesis stems from its ability to undergo a variety of reactions at both the C3 position and the nitrogen atom. N-protection is often a prerequisite for selective C3-functionalization.
N-Protection
Protecting the piperidine nitrogen is a crucial first step in many synthetic sequences involving this compound. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
Workflow for N-Protection of this compound
References
The Pivotal Role of 3-Bromopiperidine Scaffolds in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal building block for engaging with biological targets.[3] A key derivative, 3-bromopiperidine, and more prominently its oxidized form, this compound-2,6-dione, have emerged as critical intermediates in the synthesis of innovative therapeutics, particularly in the realms of oncology and targeted protein degradation. This technical guide provides an in-depth exploration of the synthesis, applications, and biological significance of this compound-based compounds in contemporary drug discovery.
The this compound Core: Synthesis and Properties
While direct applications of this compound in drug synthesis are not extensively documented, its hydrochloride salt is available for research purposes, suggesting its utility as a versatile building block for creating novel piperidine analogs.[4][5] The bromine atom at the 3-position serves as a valuable handle for introducing a wide range of functionalities through nucleophilic substitution reactions.[4]
The more prominent player in drug discovery is this compound-2,6-dione. This derivative is a stable, white to off-white crystalline powder soluble in organic solvents like DMSO and DMF.[6] Its synthesis is a critical first step in the production of several important drugs.
Physicochemical Properties of this compound and its 2,6-Dione Derivative
| Property | This compound | This compound-2,6-dione |
| Molecular Formula | C₅H₁₀BrN | C₅H₆BrNO₂ |
| Molecular Weight | 164.04 g/mol | 192.01 g/mol |
| CAS Number | 102776-55-6 | 62595-74-8 |
| Appearance | Not specified (available as hydrochloride salt) | White to off-white crystalline powder[6] |
| Solubility | Not specified | Soluble in DMSO, DMF[6] |
Key Applications in Drug Discovery: From IMiDs to PROTACs
The true significance of the this compound scaffold is demonstrated through its incorporation into groundbreaking therapeutic agents. It serves as a linchpin in the synthesis of both immunomodulatory imide drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs).
Immunomodulatory Imide Drugs (IMiDs): The Lenalidomide Story
Lenalidomide, a cornerstone in the treatment of multiple myeloma, is synthesized from this compound-2,6-dione.[7] Its mechanism of action involves a novel mode of inducing protein degradation.
Mechanism of Action: Lenalidomide acts as a "molecular glue," bringing together the E3 ubiquitin ligase Cereblon (CRBN) and its neosubstrates, the Ikaros family zinc finger transcription factors IKZF1 and IKZF3.[8] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these transcription factors, resulting in potent anti-myeloma and immunomodulatory effects.[8][9]
Signaling Pathway:
Caption: Lenalidomide-induced degradation of IKZF1/IKZF3 via the Cereblon E3 ligase pathway.
Proteolysis-Targeting Chimeras (PROTACs): The Rise of ARV-110
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to degrade specific proteins of interest.[1][10] this compound-2,6-dione is a key component of the Cereblon-binding moiety in many PROTACs, including the clinical candidate ARV-110 (bavdegalutamide).[11][12]
Mechanism of Action: ARV-110 is designed to target the Androgen Receptor (AR), a key driver of prostate cancer.[13] One end of the ARV-110 molecule binds to the AR, while the other end, containing the 3-substituted piperidine-2,6-dione motif, recruits the Cereblon E3 ligase. This forms a ternary complex, leading to the ubiquitination and degradation of the AR by the proteasome.[10][14]
PROTAC Workflow:
Caption: General mechanism of action for a PROTAC molecule.
Quantitative Biological Data
The potency of drugs derived from the this compound scaffold is quantified by various metrics, including IC50 (half-maximal inhibitory concentration) for inhibitors and DC50 (half-maximal degradation concentration) for PROTACs.
In Vitro Activity of Lenalidomide and Related IMiDs in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Lenalidomide | ALMC-1 | ~10 µM (single dose), 0.005 µM (repeated dose) | [15] |
| Lenalidomide | Various HMCLs | 0.15 - 7 µM (sensitive lines) | [16] |
| Pomalidomide | T regulatory cells | ~1 µM | [17] |
| Iberdomide | - | Cereblon binding IC50: ~150 nM | [4] |
In Vitro Degradation Potency of ARV-110 in Prostate Cancer Cell Lines
| Cell Line | DC50 | Dmax | Reference |
| VCaP | < 1 nM | >90% | [10][11] |
| LNCaP | < 1 nM | >90% | [10] |
| Various Prostate Cancer Cell Lines | ~1 nM | >90% | [13][17] |
Pharmacokinetic Profiles
The pharmacokinetic properties of these drugs are crucial for their clinical efficacy.
Pharmacokinetic Parameters of Lenalidomide
| Species | Dose & Route | T½ (half-life) | Oral Bioavailability | Reference |
| Human | 25 mg, oral | ~3 hours | ~60-75% | [18][19] |
| Mouse | 0.5 - 10 mg/kg, oral | - | 60-75% | [20][21] |
| Chinese MM Patients | 10 mg, oral | ~3 hours | - | [22] |
Pharmacokinetic Parameters of ARV-110
| Species | Dose & Route | T½ (half-life) | Oral Bioavailability | Reference |
| Rat | 5 mg/kg, oral | - | 23.83% | [5][6] |
| Mouse | 5 mg/kg, oral | - | 37.89% | [5][6] |
| Rat (fed) | - | - | 20.97% | [23] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of these compounds. The following sections provide an overview of key synthetic procedures.
Synthesis of this compound-2,6-dione
A common method involves the bromination of piperidine-2,6-dione (glutarimide).
Procedure Outline:
-
A suspension of piperidine-2,6-dione in a suitable solvent (e.g., chloroform) is prepared.[24]
-
Bromine is added to the suspension.[24]
-
The mixture is heated in a closed vessel.[24]
-
After cooling, the solvent is removed in vacuo.[24]
-
The crude product is purified to yield this compound-2,6-dione as white crystals.[24]
Another reported method utilizes cycloglutaric anhydride as the starting material, which undergoes a two-step process of amidation and TBICA bromination.[25]
General Synthesis of Lenalidomide from this compound-2,6-dione
The synthesis of lenalidomide involves the condensation of 2-(bromomethyl)-3-nitrobenzoic acid methyl ester with 3-aminopiperidine-2,6-dione hydrochloride, followed by the reduction of the nitro group.[7]
Procedure Outline for Condensation and Reduction:
-
2-bromomethyl-3-nitrobenzoic acid methyl ester and 3-amino-2,6-piperidinedione hydrochloride are reacted in a solvent such as DMF in the presence of a base (e.g., triethylamine or sodium bicarbonate).[7]
-
The resulting intermediate, 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, is isolated.[7]
-
The nitro group is then reduced to an amino group via catalytic hydrogenation using a palladium on carbon catalyst to yield lenalidomide.[7]
General Drug Discovery Workflow for PROTAC Development
The development of a PROTAC is a systematic process that begins with design and culminates in in vivo testing.
Caption: A typical workflow for the discovery and development of a PROTAC.[1][6][10][18]
Conclusion
The this compound scaffold, particularly in its 2,6-dione form, is a testament to the power of heterocyclic chemistry in modern drug discovery. Its role as a key intermediate in the synthesis of transformative drugs like lenalidomide and cutting-edge modalities like PROTACs underscores its importance. For researchers in drug development, a thorough understanding of the synthesis, reactivity, and application of this scaffold is crucial for designing the next generation of targeted therapeutics. The ability to precisely manipulate this core structure will undoubtedly continue to fuel innovation in the fight against a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound hydrochloride | 1956354-99-6 [smolecule.com]
- 5. This compound hcl | 1956354-99-6 [chemicalbook.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]
- 12. Spotlight Commentary: How to prove pharmacology of immunomodulatory drugs in a phase 1 trial? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. biopharma.co.uk [biopharma.co.uk]
- 16. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immunomodulation—a general review of the current state-of-the-art and new therapeutic strategies for targeting the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00027C [pubs.rsc.org]
- 23. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 24. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 3-Bromopiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the nucleophilic substitution on 3-bromopiperidine, a key transformation for the synthesis of diverse piperidine-based compounds in medicinal chemistry and drug development. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and functionalization at the 3-position allows for the exploration of structure-activity relationships.
Introduction
Nucleophilic substitution at the C3 position of the piperidine ring is a fundamental method for introducing a wide range of functional groups. The reaction typically proceeds via an SN2 mechanism, involving the displacement of the bromide leaving group by a nucleophile. To prevent the secondary amine of the piperidine from acting as a competing nucleophile or base, it is crucial to protect the nitrogen atom, most commonly with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-3-substituted piperidine can then be deprotected under acidic conditions to yield the final product.
General Reaction Scheme
The overall transformation can be depicted as follows:
-
N-Protection: The piperidine nitrogen is protected, for example, with a Boc group.
-
Nucleophilic Substitution: The N-protected this compound is reacted with a suitable nucleophile in the presence of a base and an appropriate solvent.
-
N-Deprotection: The protecting group is removed to yield the 3-substituted piperidine.
Experimental Protocols
This section provides a detailed methodology for a representative nucleophilic substitution reaction on N-Boc-3-bromopiperidine using a generic nucleophile (Nu-H). Specific conditions may need to be optimized for different nucleophiles.
Materials and Equipment
-
N-Boc-3-bromopiperidine
-
Nucleophile (e.g., amine, thiol, phenol)
-
Base (e.g., triethylamine (Et3N), potassium carbonate (K2CO3), sodium hydride (NaH))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Analytical instrumentation for characterization (NMR, LC-MS)
Protocol: General Procedure for Nucleophilic Substitution
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-Boc-3-bromopiperidine (1.0 eq).
-
Solvent and Nucleophile Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate). Add the nucleophile (1.1-1.5 eq).
-
Base Addition: Add the base (1.5-2.0 eq). For weaker nucleophiles like phenols, a stronger base such as sodium hydride may be necessary. For amine nucleophiles, a non-nucleophilic organic base like triethylamine is often suitable.
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a solid has precipitated, filter it off. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-3-substituted piperidine.
-
Characterization: Characterize the purified product using NMR and LC-MS to confirm its identity and purity.
Protocol: N-Boc Deprotection
-
Acidic Treatment: Dissolve the purified N-Boc-3-substituted piperidine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Concentration: Remove the solvent and excess acid under reduced pressure.
-
Final Product: The resulting product is the salt of the 3-substituted piperidine (e.g., hydrochloride or trifluoroacetate salt), which can be used directly or neutralized with a base to obtain the free amine.
Data Presentation
The following table summarizes illustrative reaction conditions and expected yields for the nucleophilic substitution on N-Boc-3-bromopiperidine with various nucleophiles. These are generalized conditions and may require optimization for specific substrates.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Illustrative Yield (%) |
| N-Nucleophiles | Benzylamine | Et3N | THF | 60-80 | 70-90 |
| Aniline | K2CO3 | DMF | 80-100 | 60-80 | |
| O-Nucleophiles | Phenol | NaH | THF | 25-60 | 65-85 |
| Methanol | NaH | THF | 25-60 | 50-70 | |
| S-Nucleophiles | Thiophenol | K2CO3 | DMF | 25-50 | 80-95 |
Mandatory Visualization
Caption: Workflow for the synthesis of 3-substituted piperidines.
Application Notes: Utilizing 3-Bromopiperidine-2,6-dione for PROTAC Synthesis
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, capable of targeting and eliminating disease-causing proteins previously deemed "undruggable".[1][2] These heterobifunctional molecules function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's native ubiquitin-proteasome system (UPS) to induce degradation of the POI.[3][4]
A critical component of a PROTAC is the E3 ligase ligand. Among the most widely utilized E3 ligases is Cereblon (CRBN), a substrate receptor for the CUL4-DDB1 E3 ligase complex.[5] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs.[3][6] 3-Bromopiperidine-2,6-dione is a key chemical intermediate for the synthesis of these glutarimide-based CRBN ligands, making it a foundational building block for the development of potent and selective CRBN-based PROTACs.[6][7] This document provides detailed protocols and data for researchers utilizing this compound-2,6-dione in their PROTAC development programs.
Core Concepts: Mechanism of CRBN-Based PROTACs
CRBN-based PROTACs operate by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[1][4] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
- 6. This compound-2,6-dione (CAS 62595-74-8) [benchchem.com]
- 7. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis | MDPI [mdpi.com]
A Practical Guide to the Suzuki-Miyaura Coupling of 3-Bromopiperidine for Pharmaceutical and Research Applications
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While traditionally applied to the coupling of sp2-hybridized carbons (e.g., aryl and vinyl halides), its application to sp3-hybridized centers, such as the secondary alkyl bromide of 3-bromopiperidine, has gained significant traction in pharmaceutical and medicinal chemistry. The piperidine motif is a prevalent scaffold in numerous biologically active compounds, and the ability to directly arylate the 3-position opens up vast chemical space for the synthesis of novel drug candidates.
This guide provides a practical overview, detailed protocols, and key considerations for performing the Suzuki-Miyaura coupling with this compound, a challenging yet rewarding transformation.
Challenges in the Suzuki-Miyaura Coupling of this compound
The coupling of sp3-hybridized alkyl halides like this compound presents unique challenges compared to their sp2 counterparts:
-
Slower Oxidative Addition: The oxidative addition of a palladium(0) catalyst to an alkyl-bromide bond is generally slower and more challenging than with an aryl-bromide bond.
-
β-Hydride Elimination: Once the palladium catalyst has inserted into the C-Br bond, the resulting alkyl-palladium intermediate can undergo β-hydride elimination, leading to the formation of an undesired alkene byproduct and decomposition of the active catalyst.
-
Ligand Selection is Critical: Standard phosphine ligands, such as triphenylphosphine, are often ineffective for this transformation. Bulky, electron-rich ligands are required to promote the desired oxidative addition and suppress side reactions.
Due to the reactivity of the piperidine nitrogen, it is common practice to use an N-protected derivative, such as N-Boc-3-bromopiperidine, to prevent interference with the palladium catalyst.
Recommended Catalyst Systems
The success of the Suzuki-Miyaura coupling with this compound hinges on the selection of an appropriate catalyst system. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have proven to be most effective.
1. Palladium Precatalysts:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Palladium(II) chloride (PdCl₂)
2. Effective Ligands:
-
Buchwald Biaryl Phosphine Ligands: These are often the ligands of choice for challenging couplings.
-
SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
-
XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form stable complexes with palladium, exhibiting high activity.
-
IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
-
SIPr: 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
-
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of N-Boc-3-bromopiperidine with various arylboronic acids. This data is compiled from analogous reactions found in the literature for secondary alkyl halides and N-heterocyclic substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | Dioxane | 110 | 16 | ~90 |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF/H₂O | 80 | 24 | ~78 |
| 4 | 4-Acetylphenylboronic acid | [Pd(IPr)(allyl)Cl] (2) | - | K₂CO₃ (2) | 2-MeTHF | 90 | 12 | ~88 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of N-Boc-3-bromopiperidine with an Arylboronic Acid
This protocol provides a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
N-Boc-3-bromopiperidine
-
Arylboronic acid
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Degassed water
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add N-Boc-3-bromopiperidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., 2 mol% Pd(OAc)₂) and the ligand (e.g., 4 mol% SPhos).
-
Solvent Addition: Add the degassed solvent (e.g., toluene) and degassed water (typically in a 4:1 to 10:1 organic solvent to water ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for the Suzuki-Miyaura Coupling of this compound
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
The Pivotal Role of 3-Bromopiperidine in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic tractability. Among its many derivatives, 3-bromopiperidine and its analogues, particularly this compound-2,6-dione, have emerged as critical building blocks in the development of novel therapeutics. Their strategic importance lies in the reactive bromine atom, which serves as a versatile handle for introducing diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in medicinal chemistry, with a focus on the synthesis of Cereblon E3 ligase modulators (CELMoDs) and Proteolysis Targeting Chimeras (PROTACs), two revolutionary classes of drugs transforming the landscape of cancer therapy and beyond.
Application in the Synthesis of Cereblon E3 Ligase Modulators (CELMoDs)
This compound-2,6-dione is a key precursor to the glutarimide moiety found in a class of immunomodulatory drugs (IMiDs) that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. These drugs, including the blockbuster cancer therapies lenalidomide and pomalidomide, act as "molecular glues," inducing the degradation of specific target proteins.
Synthesis of Pomalidomide
Pomalidomide is a potent immunomodulatory agent used in the treatment of multiple myeloma. Its synthesis prominently features the use of a derivative of this compound-2,6-dione, namely 3-aminopiperidine-2,6-dione hydrochloride.
Experimental Protocol: Synthesis of Pomalidomide [1][2]
This protocol outlines a common synthetic route to pomalidomide starting from 3-nitrophthalic acid and 3-aminopiperidine-2,6-dione hydrochloride.
Step 1: Synthesis of 3-(3-nitrophthalimido)-piperidine-2,6-dione [1]
-
To a stirred mixture of 3-nitrophthalic acid (25.0 g, 0.12 mole) in acetonitrile (175 ml), add 1,1'-carbonyldiimidazole (CDI) (42.3 g, 0.26 mole) under a nitrogen atmosphere at ambient temperature.
-
Add 3-aminopiperidine-2,6-dione hydrochloride (19.5 g, 0.12 mole) to the mixture.
-
Heat the reaction mixture to 75-80 °C and monitor the reaction by TLC until completion.
-
After the reaction is complete, distill off the solvent under reduced pressure.
-
Add water (375 ml) to the reaction mass and cool to 0-5 °C while stirring to induce crystallization.
-
Filter the isolated solid, wash with water, then with methanol, and dry under suction to yield 3-(3-nitrophthalimido)-piperidine-2,6-dione.
Step 2: Synthesis of Pomalidomide (Reduction of the Nitro Group) [2]
-
To a solution of 2-(2,6-dioxopiperidin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione (100 g) in N,N-dimethylformamide (1000 mL), add 10% Palladium on carbon (50% wet; 5 g).
-
Hydrogenate the solution under 3.0-3.5 kg/cm ² hydrogen pressure for 2-3 hours at 25-30 °C.
-
Remove the catalyst by filtration and treat the filtrate with activated carbon.
-
Heat the filtrate to 50-55 °C and slowly add water to obtain a slurry.
-
Slowly cool the slurry to 25-30 °C and stir for 30 minutes.
-
Filter the product and dry at 50-55 °C to obtain pomalidomide.
A similar synthetic strategy can be employed for the synthesis of lenalidomide, another important IMiD. The overall yield for a three-step synthesis of pomalidomide has been reported to be 65%, with a purity of 99.56% (HPLC).[3][4][5][6] An environmentally benign synthesis of lenalidomide has been reported with an overall yield of 62%.[7]
Mechanism of Action and Signaling Pathway
Pomalidomide and other IMiDs bind to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is crucial for the anti-proliferative and immunomodulatory effects of these drugs in multiple myeloma.
Figure 1: Signaling pathway of pomalidomide-mediated protein degradation.
Application in the Synthesis of PROTACs
This compound-2,6-dione is also a fundamental building block for the "warhead" that binds to the E3 ligase Cereblon in many Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.
Synthesis of ARV-110 (Bavdegalutamide)
ARV-110 is a PROTAC that targets the Androgen Receptor (AR) for degradation and is in clinical trials for the treatment of prostate cancer. The synthesis of ARV-110 involves the coupling of an AR ligand, a linker, and a Cereblon-binding moiety derived from 3-aminopiperidine-2,6-dione.
Experimental Workflow: General Synthesis of ARV-110 [8]
The synthesis of ARV-110 is a multi-step process. A key final step involves the coupling of the Cereblon-binding fragment with the linker and the Androgen Receptor ligand. The synthesis of a carbon-14 labeled version of ARV-110 has been described, starting from 1,2-dibromo-4,5-difluorobenzene and zinc cyanide-¹⁴C.[8]
Figure 2: General synthetic workflow for PROTACs like ARV-110.
Synthesis of BMS-986365 (Gridegalutamide)
BMS-986365 is another PROTAC androgen receptor degrader. Its synthesis also utilizes a derivative of this compound-2,6-dione as the Cereblon-binding element.
Experimental Protocol: Key Step in the Synthesis of a BMS-986365 precursor [3]
This protocol describes a nucleophilic substitution reaction using this compound-2,6-dione.
-
Start with commercially available tert-butyl (3-aminophenyl)carbamate and this compound-2,6-dione.[3]
-
Perform a nucleophilic substitution reaction between the two starting materials to yield the amine-substituted product.[3]
-
Deprotect the Boc group using 4N HCl to furnish the corresponding amine.[3]
-
Further functionalization can then be carried out to complete the synthesis of the PROTAC.
Quantitative Bioactivity Data
The efficacy of PROTACs is often quantified by their ability to induce the degradation of the target protein (DC₅₀) and their anti-proliferative activity (IC₅₀).
| Compound | Target | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Reference |
| ARV-110 | Androgen Receptor | VCaP | ~1 | - | [5](--INVALID-LINK--) |
| BMS-986365 | Androgen Receptor | - | 10 - 40 | - | [9](--INVALID-LINK--) |
| Compound 17 | IKZF1/3 | MM1S | - | 3568 | [10](--INVALID-LINK--) |
| Compound 19 | IKZF1/3 | MM1S | - | 128 | [10](--INVALID-LINK--) |
| Pomalidomide | IKZF1/IKZF3 | OPM-2, H929, U266 | - | >10,000 (metabolites) | [11](--INVALID-LINK--) |
| Pomalidomide | CRBN Binding | - | - | 2100 | [11](--INVALID-LINK--) |
Application of this compound in CNS Drug Discovery
While this compound-2,6-dione is heavily utilized in cancer therapeutics, this compound itself serves as a valuable scaffold for the development of agents targeting the central nervous system (CNS). The piperidine ring is a common motif in CNS drugs, and the 3-bromo substituent provides a convenient point for chemical modification to modulate properties such as receptor affinity, selectivity, and blood-brain barrier penetration.
Synthesis of 3-Substituted Piperidine Analogues
The synthesis of 3-substituted piperidines can be achieved through various methods, including the functionalization of pre-formed piperidine rings or the construction of the piperidine ring itself.
Experimental Protocol: Synthesis of 3-(Substituted benzyl)piperidines [12]
This protocol describes a convenient method for preparing a series of 3-(substituted benzyl)piperidines.
-
Perform an addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde.
-
Follow with a one-pot deoxygenation and heteroaromatic ring saturation in the presence of a palladium catalyst to yield the 3-(substituted benzyl)piperidine.
Derivatives of 3-substituted piperidines have been investigated for a range of CNS activities, including as dopamine receptor ligands and for the treatment of neurological disorders. For example, 3-[4-(8-Fluoro-5,11-dihydro[3]benzoxepino[4,3-b]pyridin-11-ylidene)piperidino]propionic acid exhibited a strong antiallergic effect with very low penetration into the CNS.[13]
Conclusion
This compound and its 2,6-dione derivative are indispensable building blocks in modern medicinal chemistry. Their application spans from the synthesis of life-saving cancer drugs like pomalidomide and innovative protein degraders like ARV-110 to the development of novel CNS-active agents. The synthetic versatility offered by the bromo-substituent allows for the systematic exploration of chemical space, leading to the discovery of potent and selective therapeutics. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals based on this privileged scaffold.
References
- 1. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 2. documentation.tokens.studio [documentation.tokens.studio]
- 3. tandfonline.com [tandfonline.com]
- 4. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. tandfonline.com [tandfonline.com]
- 6. books.google.cn [books.google.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmda.go.jp [pmda.go.jp]
- 12. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amphoteric drugs. 3. Synthesis and antiallergic activity of 3-[(5,11-dihydro[1]benzoxepino[4,3-b]pyridin-11- ylidene)piperidino]propionic acid derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rh-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-arylpiperidine structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The development of efficient and stereoselective methods to access these chiral heterocycles is of significant interest to the drug development industry. Rhodium-catalyzed asymmetric synthesis has emerged as a powerful tool for the enantioselective construction of 3-arylpiperidines, offering several distinct and effective strategies. This document provides detailed application notes and experimental protocols for three prominent Rh-catalyzed methods: the asymmetric reductive Heck reaction of dihydropyridines, the asymmetric arylation of N-tosylimines, and the intramolecular anti-Markovnikov hydroamination of aminoalkenes.
I. Rh-Catalyzed Asymmetric Reductive Heck Reaction of Dihydropyridines
This recently developed method provides a highly versatile and enantioselective route to 3-aryl-tetrahydropyridines, which can be readily reduced to the corresponding 3-arylpiperidines. The key step involves a Rh-catalyzed asymmetric reductive Heck reaction between a dihydropyridine and an arylboronic acid.[1][2][3][4][5][6]
Reaction Principle
The reaction proceeds via a three-step, one-pot sequence starting from pyridine: (i) partial reduction of pyridine to a dihydropyridine intermediate, (ii) Rh-catalyzed asymmetric carbometalation (reductive Heck) with an arylboronic acid, and (iii) subsequent reduction of the resulting tetrahydropyridine to the desired 3-arylpiperidine.[1][2][3][4] The enantioselectivity is controlled by a chiral phosphine ligand, with (S)-SEGPHOS being particularly effective.[1][3]
Data Presentation
| Entry | Arylboronic Acid (Ar) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 3a | 81 | 96 |
| 2 | 4-Methylphenyl | 3b | 85 | 96 |
| 3 | 4-Methoxyphenyl | 3c | 82 | 97 |
| 4 | 4-Fluorophenyl | 3d | 78 | 96 |
| 5 | 4-Chlorophenyl | 3e | 75 | 97 |
| 6 | 4-(Trifluoromethyl)phenyl | 3f | 72 | 98 |
| 7 | 3-Methylphenyl | 3g | 80 | 96 |
| 8 | 3-Methoxyphenyl | 3h | 88 | 95 |
| 9 | 2-Naphthyl | 3i | 70 | >99 |
| 10 | 2-Thienyl | 3j | 65 | 94 |
Table 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction with Various Arylboronic Acids. Conditions: [Rh(cod)(OH)]₂, (S)-SEGPHOS, aq. CsOH, THP:toluene:H₂O (1:1:1), 70 °C.[1][3]
Experimental Protocol: Synthesis of (S)-3-phenyl-1-(phenoxycarbonyl)-1,2,5,6-tetrahydropyridine (3a)
Materials:
-
Pyridine
-
Phenyl Chloroformate
-
Sodium Borohydride (NaBH₄)
-
[Rh(cod)(OH)]₂ (cod = 1,5-cyclooctadiene)
-
(S)-SEGPHOS
-
Phenylboronic Acid
-
Cesium Hydroxide (CsOH), 50 wt% solution in water
-
Tetrahydrofuran (THF), Toluene, Methanol (MeOH), Diethyl ether (Et₂O)
-
Argon gas
Procedure:
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Precursor)
-
To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in MeOH (50 mL) at -78 °C under an argon atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL) and extract with Et₂O (2 x 30 mL).
-
Wash the combined organic layers with 1N NaOH (2 x 20 mL) and then 1N HCl (2 x 20 mL).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to yield phenyl pyridine-1(2H)-carboxylate as a white solid (typically ~72% yield).
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
-
In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-SEGPHOS (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).
-
Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH solution (50 wt%, 180 µL, 1 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add phenylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine precursor from Step 1 (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Cool the reaction to room temperature, dilute with Et₂O (5 mL), and pass through a short plug of silica gel, eluting with additional Et₂O (20 mL).
-
Concentrate the filtrate in vacuo and purify by flash chromatography to afford the desired product (3a).
Step 3: Reduction to 3-Arylpiperidine (General Procedure) The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol).
Logical Relationships
Caption: Factors influencing the Rh-catalyzed reductive Heck reaction.
II. Rh-Catalyzed Asymmetric Arylation of N-Tosylimines
This method provides access to chiral diarylmethylamines, which can be precursors to 3-arylpiperidines through further synthetic transformations. The core of this approach is the enantioselective addition of an arylboronic acid to an N-tosylimine.[2][7][8][9]
Reaction Principle
A rhodium(I) complex, generated in situ from a precursor like Rh(acac)(C₂H₄)₂ and a chiral ligand, catalyzes the 1,2-addition of an arylboronic acid to an N-tosylimine. The use of chiral diene ligands or phosphine ligands is crucial for achieving high enantioselectivity. The reaction is typically performed in a biphasic solvent system, such as toluene/water, with a base like potassium fluoride (KF).[7][8]
Data Presentation
| Entry | N-Tosylimine (Ar¹) | Arylboronic Acid (Ar²) | Ligand | Yield (%) | ee (%) |
| 1 | 4-ClC₆H₄ | Phenyl | (R,R)-Ph-bod | 96 | 98 |
| 2 | 4-CF₃C₆H₄ | Phenyl | (R,R)-Ph-bod | 95 | 96 |
| 3 | 4-MeOC₆H₄ | Phenyl | (R,R)-Ph-bod | 92 | 97 |
| 4 | 2-Naphthyl | Phenyl | (R,R)-Ph-bod | 90 | 99 |
| 5 | 4-ClC₆H₄ | 4-MeOC₆H₄ | (R,R)-Ph-bod* | 91 | 99 |
| 6 | 4-ClC₆H₄ | Phenyl | (S)-ShiP | 85 | 96 |
| 7 | 4-MeC₆H₄ | Phenyl | (S)-ShiP | 92 | 95 |
| 8 | 2-MeOC₆H₄ | Phenyl | (S)-ShiP | 88 | 94 |
Table 2: Rh-Catalyzed Asymmetric Arylation of N-Tosylimines. Ph-bod = C₂-symmetric bicyclo[2.2.2]octadiene ligand. (S)-ShiP = chiral phosphine ligand.*[7][8]
Experimental Protocol: Synthesis of (S)-N-((4-chlorophenyl)(phenyl)methyl)-4-methylbenzenesulfonamide
Materials:
-
N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide (N-tosylimine)
-
Phenylboronic Acid
-
Rh(acac)(C₂H₄)₂
-
(S)-ShiP ligand
-
Potassium Fluoride (KF)
-
Toluene, Water
-
Dichloromethane (CH₂Cl₂)
-
Argon gas
Procedure:
-
To a Schlenk tube under an argon atmosphere, add Rh(acac)(C₂H₄)₂ (1.5 mg, 0.0057 mmol, 3 mol%) and (S)-ShiP (4.5 mg, 0.0114 mmol, 2 equiv to Rh).
-
Add toluene (1 mL) and stir the mixture at 35 °C for 10 minutes to pre-form the catalyst.
-
Add water (1 mL), phenylboronic acid (0.38 mmol), KF (44 mg, 0.72 mmol), and N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide (0.19 mmol) sequentially.
-
Stir the reaction mixture vigorously at 35 °C for 20 hours.
-
Upon completion, extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (petroleum ether/ethyl acetate, 8:1) to give the product as a white solid (typically ~85% yield).
Reaction Mechanism
Caption: Proposed catalytic cycle for Rh-catalyzed arylation of imines.
III. Rh-Catalyzed Intramolecular Anti-Markovnikov Hydroamination
This strategy constructs the piperidine ring through the cyclization of a suitably functionalized aminoalkene. It is particularly effective for the synthesis of 3-arylpiperidines where traditional hydroamination methods might favor the Markovnikov product.[9][10][11][12]
Reaction Principle
An intramolecular anti-Markovnikov hydroamination of a 1-(3-aminopropyl)vinylarene is catalyzed by a rhodium complex. The catalyst, typically generated from a precursor like [Rh(COD)(DPPB)]BF₄, facilitates the cyclization to form the 3-arylpiperidine. The regioselectivity is a key feature of this method, contrasting with many other hydroamination catalysts that yield the Markovnikov addition product.[9][10][11]
Data Presentation
| Entry | Substrate (Ar) | Catalyst | Product | Yield (%) |
| 1 | Phenyl | [Rh(COD)(DPPB)]BF₄ | 3-phenylpiperidine | 84 |
| 2 | 4-Methylphenyl | [Rh(COD)(DPPB)]BF₄ | 3-(4-methylphenyl)piperidine | 82 |
| 3 | 4-Methoxyphenyl | [Rh(COD)(DPPB)]BF₄ | 3-(4-methoxyphenyl)piperidine | 88 |
| 4 | 4-Chlorophenyl | [Rh(COD)(DPPB)]BF₄ | 3-(4-chlorophenyl)piperidine | 75 |
| 5 | 3-Methoxyphenyl | [Rh(COD)(DPPB)]BF₄ | 3-(3-methoxyphenyl)piperidine | 86 |
Table 3: Rh-Catalyzed Intramolecular Hydroamination of 1-(3-aminopropyl)vinylarenes. DPPB = 1,4-bis(diphenylphosphino)butane.[10]
Experimental Protocol: Synthesis of 3-Phenylpiperidine
Materials:
-
1-Phenyl-4-penten-1-amine (or its N-protected precursor)
-
[Rh(COD)(DPPB)]BF₄
-
Tetrahydrofuran (THF), anhydrous
-
Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the 1-(3-aminopropyl)vinylarene substrate (e.g., N-Boc-1-phenyl-4-penten-1-amine) (0.2 mmol) in anhydrous THF (2 mL).
-
Add the catalyst, [Rh(COD)(DPPB)]BF₄ (5 mol%, 0.01 mmol).
-
Seal the reaction vessel and heat the mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-protected 3-phenylpiperidine.
-
If necessary, deprotect the nitrogen to obtain the final 3-phenylpiperidine product using standard procedures (e.g., TFA in CH₂Cl₂ for a Boc group).
Experimental Workflow
Caption: General workflow for intramolecular hydroamination.
Conclusion
The rhodium-catalyzed asymmetric synthesis of 3-arylpiperidines offers a powerful and versatile toolkit for medicinal chemists and drug development professionals. The three highlighted methods—asymmetric reductive Heck reaction, arylation of N-tosylimines, and intramolecular hydroamination—provide access to this important structural motif through different strategic approaches. The choice of method will depend on the availability of starting materials, the desired substitution pattern, and the specific stereochemical requirements of the target molecule. The protocols and data presented herein serve as a detailed guide for the practical application of these state-of-the-art synthetic transformations.
References
- 1. Enantioselective Rh-Catalyzed Arylation of N-Tosylarylimines with Arylboronic Acids [organic-chemistry.org]
- 2. Enantioselective rh-catalyzed arylation of N-tosylarylimines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Enantioselective Rh-Catalyzed Arylation of N-Tosylarylimines with Arylboronic Acids - Organic Letters - Figshare [figshare.com]
- 10. Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination. Synthesis of 3-Arylpiperidines [organic-chemistry.org]
- 11. Rhodium-catalyzed intramolecular, anti-Markovnikov hydroamination. Synthesis of 3-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) Rhodium-Catalyzed Intramolecular, Anti-Markovnikov [research.amanote.com]
step-by-step synthesis of preclamol using 3-arylpiperidines
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Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and their derivatives, which are prevalent in numerous biologically active compounds.[2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-bromopiperidine derivatives, a key scaffold in many pharmaceutical agents.
Introduction
The piperidine moiety is a ubiquitous structural motif in pharmaceuticals. The ability to introduce a diverse range of amino substituents at the 3-position of the piperidine ring via the Buchwald-Hartwig amination allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies and lead optimization. This reaction is valued for its broad substrate scope and functional group tolerance, making it a versatile tool in the synthesis of complex molecules.[3]
The general transformation involves the coupling of an N-protected this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical and depends on the specific substrates being coupled.
General Reaction Scheme
The Buchwald-Hartwig amination of a this compound derivative proceeds as follows:
Caption: General scheme of the Buchwald-Hartwig amination.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of this compound derivatives is highly dependent on the careful selection of the following parameters:
-
Palladium Catalyst: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[4] Pre-catalysts, which are often air- and moisture-stable, can offer improved reactivity and reproducibility.
-
Phosphine Ligand: The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred. Commonly used ligands include those from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig groups, as well as bidentate ligands like BINAP and Xantphos.[2][5]
-
Base: A variety of bases can be employed, with the choice depending on the substrate and the desired reaction conditions. Strong bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LiHMDS) are frequently used.[4] For base-sensitive substrates, weaker inorganic bases such as K₂CO₃ or K₃PO₄ may be more suitable.[5]
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[5] The solubility of the reactants and the base should be considered when selecting the solvent.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C.[1] Optimization of the temperature is often necessary to achieve a good balance between reaction rate and selectivity.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and outcomes for the Buchwald-Hartwig amination of N-protected this compound derivatives with various amines.
Table 1: Amination of N-Boc-3-bromopiperidine with Various Amines
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 85-95 |
| 4-Methoxyaniline | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 80-90 |
| 2-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 75-85 |
| Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.4) | Dioxane | 100 | 8 | >90 |
| Benzylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2.0) | THF | 80 | 18 | 70-80 |
Table 2: Influence of N-Protecting Group on Reaction Outcome
| N-Protecting Group | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Boc | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | ~90 |
| Cbz | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | ~88 |
| Benzyl | Aniline | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.4) | Dioxane | 110 | ~92 |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.
Experimental Protocols
5.1 General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
N-protected this compound (1.0 equiv.)
-
Amine (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 1.5-10 mol%)
-
Base (e.g., NaOtBu, 1.2-2.0 equiv.)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the N-protected this compound to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aminopiperidine derivative.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 3-aminopiperidine derivatives. Careful selection of the catalyst, ligand, base, and solvent is paramount to achieving high yields and purity. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful transformation in their synthetic endeavors, particularly in the context of drug discovery and development.
References
3-Bromopiperidine: A Linchpin Intermediate for the Synthesis of High-Value Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopiperidine and its derivatives, particularly this compound-2,6-dione, have emerged as critical building blocks in the synthesis of a range of Active Pharmaceutical Ingredients (APIs). The strategic placement of the bromine atom on the piperidine ring provides a reactive handle for nucleophilic substitution, enabling the facile construction of complex molecular architectures. This intermediate is particularly renowned for its role in the synthesis of immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs), which are at the forefront of cancer therapy and targeted protein degradation. This document provides detailed application notes and experimental protocols for the synthesis of key APIs utilizing this compound-2,6-dione, along with insights into the mechanism of action of the resulting drugs.
Physicochemical Properties of this compound-2,6-dione
A foundational understanding of the physicochemical properties of this compound-2,6-dione is essential for its effective use in synthesis.
| Property | Value | References |
| CAS Number | 62595-74-8 | [][2] |
| Molecular Formula | C₅H₆BrNO₂ | [][2] |
| Molecular Weight | 192.01 g/mol | [][2] |
| Appearance | White to off-white crystalline powder | [] |
| Melting Point | 120-123 °C | [] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and ethyl acetate. | [] |
| Purity (HPLC) | ≥97% | [3] |
Application in API Synthesis: Immunomodulatory Drugs (IMiDs)
This compound-2,6-dione is a key precursor for the glutarimide moiety of immunomodulatory drugs such as Lenalidomide and Pomalidomide. These drugs are pivotal in the treatment of multiple myeloma and other hematological malignancies.
Lenalidomide and Pomalidomide Synthesis
The synthesis of Lenalidomide and Pomalidomide involves the reaction of 3-aminopiperidine-2,6-dione (which can be derived from this compound-2,6-dione) with a substituted phthalic anhydride derivative.[4][5]
Experimental Protocol: Synthesis of this compound-2,6-dione from Piperidine-2,6-dione [2]
-
Materials: Piperidine-2,6-dione (10.2 g, 50.3 mmol), Bromine (4.5 mL, 87.8 mmol), Chloroform (20 mL), Ethanol.
-
Procedure:
-
Suspend piperidine-2,6-dione in chloroform in a closed vessel.
-
Add bromine to the suspension.
-
Stir the mixture at a bath temperature of 110°C for 90 minutes.
-
After cooling, open the vessel and continue stirring until no more hydrogen bromide escapes.
-
Evaporate the reaction mixture in vacuo.
-
Dissolve the residue in ethanol and evaporate to yield this compound-2,6-dione as white crystals.
-
-
Yield: 99%
Experimental Protocol: Synthesis of this compound-2,6-dione from Cycloglutaric Anhydride [6]
This method involves a two-step process of amidation followed by bromination.
-
Step 1: Amidation
-
Charge a reaction vessel with isopropanol, 25% ammonia water, and cycloglutaric anhydride.
-
Heat the mixture to 85°C and reflux for 4 hours.
-
Monitor the reaction completion by TLC.
-
Cool to room temperature to allow for crystallization.
-
Filter the precipitate, wash with an isopropanol:water (1:1 v/v) solution, and dry to obtain the intermediate piperidine-2,6-dione.
-
Yield: 94.2%
-
-
Step 2: Bromination
-
The intermediate from step 1 is then subjected to a bromination reaction using a suitable brominating agent like TBICA (Trichloroisocyanuric acid with KBr) to yield this compound-2,6-dione. (Note: The patent provides a general description, specific quantities for the bromination step with TBICA were not detailed in the provided search results).
-
Mechanism of Action: Lenalidomide and Pomalidomide
Lenalidomide and Pomalidomide exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN).[7][8][9] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] The degradation of these transcription factors is a key mechanism for the anti-myeloma and immunomodulatory effects of these drugs.[7][10]
Caption: Signaling Pathway of Lenalidomide and Pomalidomide.
Application in API Synthesis: PROTACs
This compound-2,6-dione is also a crucial intermediate for the synthesis of the Cereblon-binding moiety in many PROTACs. PROTACs are bifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.
BMS-986365 (Gridegalutamide) Synthesis
BMS-986365 is a PROTAC that targets the Androgen Receptor (AR) for degradation and is in clinical development for the treatment of prostate cancer.[11][12] Its synthesis utilizes this compound-2,6-dione.
Experimental Protocol: Synthesis of a Key Intermediate for BMS-986365 [11]
This protocol describes the initial step in the synthesis of the Cereblon-binding portion of BMS-986365.
-
Materials: tert-butyl (3-aminophenyl)carbamate, this compound-2,6-dione, appropriate solvent and base (e.g., DIPEA in DMF).
-
Procedure:
-
A nucleophilic substitution reaction is carried out between tert-butyl (3-aminophenyl)carbamate and this compound-2,6-dione.
-
The reaction mixture is stirred at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.
-
The resulting amine-substituted product is then worked up and purified.
-
Subsequent steps involve deprotection of the Boc group and coupling with the linker and the AR-binding ligand to complete the synthesis of BMS-986365.[11]
-
| Reaction Step | Starting Materials | Product | Reagents/Conditions | Typical Yield (%) |
| Nucleophilic Substitution | tert-butyl (3-aminophenyl)carbamate, this compound-2,6-dione | tert-butyl (3-((2,6-dioxopiperidin-3-yl)amino)phenyl)carbamate | DIPEA, DMF | Not specified |
| Boc Deprotection | Boc-protected intermediate | 3-((3-aminophenyl)amino)piperidine-2,6-dione | 4N HCl | Not specified |
| Amidation | Deprotected amine intermediate, 2-chloroacetic acid | 2-chloro-N-(3-((2,6-dioxopiperidin-3-yl)amino)phenyl)acetamide | Amide coupling reagents | Not specified |
PROTAC Mechanism of Action
PROTACs like BMS-986365 function by forming a ternary complex between the target protein (e.g., Androgen Receptor) and an E3 ubiquitin ligase (e.g., Cereblon). This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: General Workflow for PROTAC Synthesis.
Conclusion
This compound and its 2,6-dione derivative are indispensable intermediates in modern pharmaceutical synthesis. Their utility in constructing the core scaffolds of high-impact drugs like Lenalidomide, Pomalidomide, and advanced PROTACs underscores their importance in medicinal chemistry. The protocols and mechanistic insights provided herein offer a valuable resource for researchers and professionals engaged in the development of next-generation therapeutics. The continued exploration of synthetic routes utilizing this versatile building block is poised to yield further innovations in drug discovery.
References
- 2. This compound-2,6-dione synthesis - chemicalbook [chemicalbook.com]
- 3. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. CN116462627A - A kind of preparation method of this compound-2,6-dione - Google Patents [patents.google.com]
- 7. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pomalidomide | Cell Signaling Technology [cellsignal.cn]
- 11. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]
- 12. Discovery of BMS-986365, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Synthesis of 3-Aryl/Alkyl-3-Hydroxypiperidines via Grignard Addition to N-Protected Piperidin-3-ones
An in-depth guide to the synthesis of 3-substituted tertiary piperidinols, a critical scaffold in modern drug discovery.
Introduction: The Significance of the 3-Substituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in natural products and pharmaceuticals.[1] Specifically, the creation of a quaternary center at the C3 position to generate 3-substituted-3-hydroxypiperidines provides access to a three-dimensional chemical space crucial for developing novel therapeutics. Molecules such as the anticancer drug Niraparib and the antipsychotic agent Preclamol feature this core structure, highlighting its importance in the pharmaceutical industry.[1]
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[2][3] Its application to cyclic ketones, such as N-protected piperidin-3-one, offers a direct and efficient route to tertiary alcohols, which are valuable synthetic intermediates.[4][5] This guide provides a detailed examination of the mechanistic principles, practical execution, and critical parameters governing the addition of Grignard reagents to N-protected piperidin-3-one, aimed at researchers and drug development professionals seeking to leverage this transformation.
Mechanistic Rationale and Strategic Considerations
A successful Grignard addition hinges on understanding the interplay between the reagent, the substrate, and the reaction conditions. The choice of the nitrogen protecting group is not merely a tactical necessity but a strategic decision that profoundly influences the reaction's outcome.
The Core Reaction Mechanism
The reaction proceeds via a two-step mechanism: nucleophilic addition followed by an acidic workup.[2]
-
Nucleophilic Attack: The Grignard reagent (R-MgX) features a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic.[6][7] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the piperidin-3-one. Simultaneously, the π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[8][9]
-
Aqueous Workup: The reaction is "quenched" by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), which protonates the alkoxide to yield the final tertiary alcohol product.[3][10]
Caption: General mechanism of Grignard addition to a ketone.
The Critical Role of the N-Protecting Group
The nitrogen atom of the piperidine ring must be protected to prevent it from acting as a base and quenching the Grignard reagent. The choice of protecting group is paramount as it influences solubility, stability, and, most importantly, the stereochemical course of the reaction.
-
tert-Butoxycarbonyl (Boc): This is one of the most common protecting groups due to its stability under the basic conditions of the Grignard reaction and its straightforward removal with mild acid (e.g., TFA in DCM).[11] Its bulky nature can significantly influence the conformation of the piperidine ring, thereby directing the incoming nucleophile.
-
Benzyloxycarbonyl (Cbz): Another robust group, stable to a wide range of conditions but typically removed via catalytic hydrogenation (e.g., H₂, Pd/C). This deprotection method is incompatible with molecules containing other reducible functional groups like alkenes or alkynes.
-
Benzyl (Bn): Similar to Cbz, the benzyl group is installed via alkylation and removed by hydrogenolysis. It can offer different steric and electronic properties compared to the carbamates.
The protecting group dictates the conformational equilibrium of the piperidinone ring, influencing whether the Grignard reagent attacks from the axial or equatorial face. Bulky groups like Boc may favor a conformation that exposes one face to a greater extent, leading to higher diastereoselectivity.
Potential Side Reactions and How to Mitigate Them
While powerful, the Grignard reaction is sensitive and prone to side reactions if not carefully controlled.
-
Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, forming an enolate.[12] This is particularly problematic with sterically hindered ketones or Grignard reagents. After workup, this pathway simply regenerates the starting ketone.
-
Mitigation: Perform the reaction at low temperatures (-78 °C to 0 °C) to favor the kinetic pathway of nucleophilic addition over deprotonation.
-
-
Reduction: If the Grignard reagent possesses a hydrogen atom on its β-carbon (e.g., isopropylmagnesium bromide), it can act as a hydride donor, reducing the ketone to a secondary alcohol via a six-membered transition state.[12]
-
Mitigation: Use Grignard reagents lacking β-hydrogens (e.g., methyl-, phenyl-, or neopentylmagnesium halides) when simple addition is desired.
-
-
Quenching: Grignard reagents react instantly with protic sources, including water, alcohols, or even acidic C-H bonds.[2][8]
-
Mitigation: All glassware must be rigorously dried (flame- or oven-dried), and all solvents and reagents must be anhydrous.[13] The reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Detailed Experimental Protocol: Synthesis of 1-Boc-3-phenyl-3-piperidinol
This protocol details a representative procedure for the addition of phenylmagnesium bromide to N-Boc-3-piperidinone.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| N-Boc-3-piperidinone | >98% | Sigma-Aldrich | Store in a desiccator. |
| Phenylmagnesium bromide (PhMgBr) | 3.0 M solution in Et₂O | Sigma-Aldrich | Anhydrous solution. Handle under inert atmosphere.[14] |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Inhibitor-free. Should be freshly distilled or from a solvent purification system. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | Used for quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Procedure
Caption: Experimental workflow for Grignard addition.
-
Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser topped with a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Substrate Addition: To the flask, add N-Boc-3-piperidinone (5.0 g, 25.1 mmol, 1.0 equiv) and dissolve it in 100 mL of anhydrous THF.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Grignard Addition: Using a syringe, add phenylmagnesium bromide (3.0 M in Et₂O, 10.0 mL, 30.1 mmol, 1.2 equiv) dropwise to the stirred solution over 20-30 minutes. The internal temperature should be maintained below 5 °C. A slow addition rate is crucial to control the exothermic nature of the reaction.[15]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).
-
Workup (Quench): Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide.[10] Significant gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford the pure 1-Boc-3-phenyl-3-piperidinol.[16]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in glassware or reagents.[8][13]2. Poor quality Grignard reagent. | 1. Rigorously dry all glassware (flame-dry under vacuum is best). Use anhydrous solvents and reagents.2. Use a fresh bottle of commercial Grignard reagent or titrate it before use (e.g., with I₂). |
| Starting Ketone Recovered | 1. Reaction temperature was too high, favoring enolization.[12]2. Insufficient Grignard reagent. | 1. Repeat the reaction at a lower temperature (e.g., -40 °C or -78 °C).2. Use a slight excess (1.2-1.5 equiv) of a freshly titrated Grignard reagent. |
| Presence of Secondary Alcohol Byproduct | Reduction of the ketone by a Grignard reagent with β-hydrogens.[12] | Select a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr). If unavoidable, run the reaction at the lowest possible temperature to disfavor the reduction pathway. |
| Difficult Purification | Formation of magnesium salts that emulsify during workup. | Ensure the quench is complete. Adding a small amount of dilute HCl can sometimes help break up emulsions, but care must be taken if the protecting group is acid-labile (like Boc). |
Conclusion
The Grignard addition to N-protected piperidin-3-ones is a cornerstone reaction for accessing structurally complex and pharmaceutically relevant 3-substituted piperidine scaffolds. Success in this procedure is not merely about following steps but about exercising precise control over reaction parameters. By understanding the underlying mechanism, making strategic choices regarding protecting groups, and maintaining scrupulously anhydrous conditions, researchers can reliably and efficiently synthesize a diverse array of tertiary alcohols. This guide provides the foundational knowledge and a practical framework to empower scientists in drug discovery and chemical synthesis to master this critical transformation.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. britthipple.com [britthipple.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. leah4sci.com [leah4sci.com]
- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. d.web.umkc.edu [d.web.umkc.edu]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Protection of 3-Bromopiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the nitrogen protection of 3-bromopiperidine, a critical building block in the synthesis of various pharmaceutical compounds. The presence of the bromine atom on the piperidine ring necessitates careful selection of protecting groups and optimization of reaction conditions to ensure high yields and purity of the N-protected products. This guide covers three common and effective N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac).
Introduction
This compound is a versatile synthetic intermediate used in the development of a wide range of therapeutic agents. Protection of the secondary amine is a crucial step in multi-step syntheses to prevent unwanted side reactions and to control regioselectivity. The choice of the protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the final deprotection.
This guide offers a comparative overview of the most common N-protection strategies for this compound, complete with detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research needs.
Comparison of N-Protecting Groups for this compound
The selection of an appropriate N-protecting group is paramount for the successful synthesis of complex molecules. The following table summarizes the key features of Boc, Cbz, and Acetyl protection for this compound.
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., TEA, DIPEA, NaOH), Solvent (e.g., DCM, THF, Dioxane), Room Temperature | >90% | Stable to a wide range of non-acidic conditions; easily removed with mild acid. | Sensitive to strong acids. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, K₂CO₃), Solvent (e.g., Dioxane/Water, Acetone/Water), 0°C to Room Temperature | High | Stable to acidic and basic conditions; orthogonal to Boc group. | Requires hydrogenolysis for deprotection, which may not be compatible with all functional groups. |
| Acetyl | Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl) | Base (e.g., Pyridine, TEA), Solvent (e.g., DCM, THF), 0°C to Room Temperature | High | Stable and economical. | Requires harsh conditions (strong acid or base) for removal. |
Experimental Protocols
The following are detailed protocols for the N-protection of this compound using Boc, Cbz, and Acetyl protecting groups.
Protocol 1: N-Boc Protection of this compound
This protocol describes the reaction of this compound with di-tert-butyl dicarbonate to yield tert-butyl this compound-1-carboxylate.
Materials:
-
This compound hydrobromide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound hydrobromide (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material), add triethylamine (2.2 eq) at 0°C.
-
Stir the mixture for 10 minutes at 0°C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL/g of (Boc)₂O) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Expected Yield: >90%
Protocol 2: N-Cbz Protection of this compound
This protocol details the synthesis of benzyl this compound-1-carboxylate using benzyl chloroformate.
Materials:
-
This compound hydrobromide
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Dioxane and Water (or Acetone and Water)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound hydrobromide (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Add benzyl chloroformate (1.1 eq) dropwise to the stirred suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if required.
Expected Yield: High
Protocol 3: N-Acetyl Protection of this compound
This protocol describes the acetylation of this compound using acetic anhydride.
Materials:
-
This compound hydrobromide
-
Acetic anhydride (Ac₂O)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend this compound hydrobromide (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (2.2 eq) and cool the mixture to 0°C.
-
Add acetic anhydride (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting 1-acetyl-3-bromopiperidine can be purified by crystallization or column chromatography.
Expected Yield: High
Experimental Workflow
The general workflow for the N-protection of this compound is illustrated in the following diagram. This process can be adapted for each of the protecting groups described above by selecting the appropriate reagents and reaction conditions.
Caption: General workflow for the N-protection of this compound.
Conclusion
The N-protection of this compound is a fundamental transformation in medicinal chemistry and drug development. The choice between Boc, Cbz, and acetyl protecting groups should be guided by the specific requirements of the synthetic route. The protocols provided herein offer reliable and high-yielding methods for the preparation of these important intermediates. Careful execution of these procedures and appropriate analytical monitoring will ensure the successful synthesis of the desired N-protected this compound derivatives.
Application Notes & Protocols for the Scale-Up Synthesis of 3-Substituted Piperidines in the Pharmaceutical Industry
Abstract
The 3-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs, including treatments for cancer, neurological disorders, and infectious diseases.[1][2] Its prevalence stems from its ability to serve as a versatile, three-dimensional scaffold that can present substituents in precise vectors to optimize interactions with biological targets. However, the transition from laboratory-scale synthesis to industrial production of these chiral molecules is fraught with challenges, including stereocontrol, regioselectivity, and process safety. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic planning and execution of scale-up campaigns for chiral 3-substituted piperidines. It covers key synthetic strategies, detailed protocols for scalable methods, and critical process considerations to ensure a robust, safe, and economically viable manufacturing process.
Strategic Imperatives in Piperidine Synthesis Scale-Up
The selection of a synthetic route for a 3-substituted piperidine is a critical decision that profoundly impacts the entire drug development timeline and the final cost of goods (COGs). While numerous methods exist, only a subset is amenable to large-scale production. The primary strategies can be broadly categorized.
1.1. Functionalization of Pyridine Precursors
The most conceptually straightforward approach involves the dearomatization and functionalization of readily available, inexpensive pyridine derivatives.[3][4] This "top-down" strategy is attractive but must overcome the high aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen lone pair.[3][5]
-
Process Insight: Direct hydrogenation of substituted pyridines often requires harsh conditions (high pressure, high temperature) and heterogeneous catalysts (e.g., Pt, Rh, Ru on carbon).[3] On scale, managing high-pressure hydrogenation requires specialized and costly equipment (e.g., Hastelloy reactors) and stringent safety protocols. A key challenge is controlling both chemo- and stereoselectivity.
A more modern and scalable approach involves a multi-step sequence:
-
Partial Reduction: Pyridine is first reduced to a 1,2-dihydropyridine or 1,2,3,4-tetrahydropyridine intermediate. This can be achieved chemically (e.g., NaBH₄ with a chloroformate activator) or enzymatically.[1][6]
-
Asymmetric Functionalization: The non-aromatic intermediate is then subjected to a catalytic asymmetric reaction to install the desired substituent at the 3-position.
-
Final Reduction: The remaining double bond is reduced to afford the saturated piperidine ring.
This sequence, particularly using catalytic asymmetric methods, has become a preferred industrial strategy.[1][2]
1.2. De Novo Ring Construction (Cyclization)
Building the piperidine ring from acyclic precursors offers high flexibility and control over substituent placement. Common methods include intramolecular reductive amination of δ-amino ketones or aldehydes and aza-Diels-Alder reactions.
-
Process Insight: While flexible, these routes can be longer and may generate significant waste streams. The key to successful scale-up is identifying a convergent strategy where complex fragments are brought together late in the synthesis. Biomimetic approaches, using Mannich-type reactions to construct polyfunctional piperidines, have also shown promise for creating complex structures efficiently.[7]
1.3. Chiral Pool Synthesis
Utilizing naturally occurring chiral building blocks, such as amino acids (e.g., L-lysine), is another powerful strategy.[8] This approach leverages the inherent stereochemistry of the starting material to build the chiral piperidine core.
-
Process Insight: The availability and cost of the chiral starting material are paramount. This route is often ideal for producing a specific enantiomer but may be less flexible if both enantiomers are required for structure-activity relationship (SAR) studies.
Table 1: Comparison of Major Synthetic Strategies for Scale-Up
| Strategy | Key Advantages | Key Scale-Up Challenges | Ideal Application |
| Pyridine Functionalization | Inexpensive starting materials; potentially short routes. | Harsh reaction conditions; catalyst poisoning; stereocontrol can be difficult. | High-volume production where a robust catalytic system is established. |
| De Novo Ring Construction | High flexibility; excellent control over substitution patterns. | Longer synthetic sequences; potential for high waste; optimization of cyclization step. | Complex targets with multiple stereocenters or unusual substitution. |
| Chiral Pool Synthesis | Inherent stereocontrol; predictable absolute stereochemistry. | Limited by availability and cost of chiral starting materials; less flexible. | Targets where the natural stereochemistry aligns with the desired product. |
| Chemo-enzymatic Methods | High selectivity under mild conditions; sustainable. | Enzyme stability, availability, and cost; requires specialized biochemical expertise. | Production of high-value enantiopure intermediates like in the synthesis of Niraparib.[9] |
Core Challenges and Mitigation in Process Development
Scaling a synthesis from grams to kilograms introduces challenges that may not be apparent at the lab bench.
-
Stereocontrol: Achieving high enantiomeric excess (% ee) is non-negotiable for pharmaceutical applications. On scale, this means relying on robust catalytic asymmetric methods rather than chiral chromatography for separation.
-
Thermal Safety: Many reactions, such as hydrogenations or those using strong reducing agents, are highly exothermic.
-
Mitigation: Perform reaction calorimetry (e.g., using a Reaction Calorimeter RC1) to understand the heat flow. On scale, manage exotherms through controlled addition rates, efficient reactor cooling, and potentially semi-batch or continuous flow processing.
-
-
Impurity Profile: Side reactions that are minor at the lab scale can become major impurities in a large batch.[10]
-
Mitigation: Identify potential impurities early and develop analytical methods (HPLC, GC-MS) to track them. Understand the mechanism of their formation to adjust reaction conditions (e.g., temperature, stoichiometry, quench conditions) to minimize them.[10][11] For instance, piperidine's basicity can lead to the formation of carbonate salts upon exposure to air, which can affect solubility and handling.[10]
-
-
Materials Handling & Isolation: The physical form of the product (e.g., oil vs. crystalline solid) dramatically impacts the ease of isolation and purification.
-
Mitigation: Develop a robust crystallization procedure. Salt formation is a common and highly effective strategy for isolating and purifying basic piperidine products, often yielding stable, crystalline solids with improved handling properties.
-
Application Protocol: Asymmetric Synthesis via Reductive Heck Reaction
This protocol details a modern, scalable three-step approach to synthesize an enantioenriched 3-aryl-piperidine, a common core in many pharmaceuticals like the PARP inhibitor Niraparib.[1][2] The key step is a Rh-catalyzed asymmetric reductive Heck reaction.[1][6][12]
Protocol 1: Gram-Scale Synthesis of Phenyl Pyridine-1(2H)-carboxylate
Scientist's Note: This first step activates the pyridine ring towards nucleophilic attack by forming a pyridinium species, which is then reduced in situ by sodium borohydride to the less stable but more reactive dihydropyridine intermediate.[6] The low temperature is critical to prevent over-reduction or decomposition.
-
Materials:
-
Pyridine (20 mmol, 1.0 equiv)
-
Sodium borohydride (NaBH₄) (20 mmol, 1.0 equiv)
-
Phenyl chloroformate (20 mmol, 1.0 equiv)
-
Methanol (MeOH), anhydrous (50 mL)
-
Diethyl ether (Et₂O)
-
1N NaOH (aq), 1N HCl (aq)
-
Sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet.
-
Dry ice/acetone bath.
-
Addition funnel.
-
-
Procedure:
-
Charge the flask with pyridine and anhydrous MeOH.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add NaBH₄ portion-wise, maintaining the internal temperature below -70 °C.
-
Slowly add phenyl chloroformate dropwise via the addition funnel over 30 minutes.
-
Stir the reaction at -78 °C for 3 hours. Monitor by TLC or LC-MS for completion.
-
Quench the reaction by slowly adding 50 mL of water, ensuring the temperature does not rise excessively.
-
Extract the mixture twice with Et₂O.
-
Combine the organic layers and wash sequentially with 1N NaOH and 1N HCl.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from methanol to yield the dihydropyridine as a white solid.[6]
-
Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
Scientist's Note: This is the key enantioselective step.[12][13] The choice of ligand ((S)-SEGPHOS in this case) is critical for achieving high enantioselectivity. The reaction is sensitive to oxygen, so all operations must be performed under an inert atmosphere. The biphasic solvent system with a phase-transfer catalyst (CsOH) is often crucial for efficiency.
-
Materials:
-
[Rh(cod)OH]₂ (3 mol%)
-
(S)-SEGPHOS (7 mol%)
-
Phenyl Pyridine-1(2H)-carboxylate (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 3.0 equiv)
-
Cesium hydroxide (CsOH), 50 wt% aq. solution (2.0 equiv)
-
Toluene, Tetrahydrofuran (THF), Water (degassed)
-
-
Equipment:
-
Schlenk tube or similar vial suitable for inert atmosphere chemistry.
-
Magnetic stirrer and heating block.
-
-
Procedure:
-
In a glovebox or under a strong flow of argon, charge a vial with [Rh(cod)OH]₂ and (S)-SEGPHOS.
-
Seal the vial, evacuate, and backfill with argon (repeat 3 times).
-
Add degassed toluene, THF, and water, followed by the aqueous CsOH solution.
-
Stir the catalyst mixture at 70 °C for 15 minutes to ensure pre-formation of the active catalyst.
-
Add the arylboronic acid, followed by the dihydropyridine intermediate.
-
Stir the reaction at 70 °C for 20 hours or until completion as monitored by LC-MS.
-
Cool to room temperature, dilute with Et₂O, and pass through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate and purify by flash chromatography to obtain the enantioenriched 3-aryl-tetrahydropyridine.
-
Process Logic and Decision Making
The optimal synthetic route is rarely chosen on paper. It emerges from a logical progression of evaluation, considering factors beyond chemical yield.
Conclusion
The successful scale-up synthesis of 3-substituted piperidines is a multidisciplinary endeavor that blends innovative synthetic chemistry with rigorous process engineering. Modern strategies increasingly favor catalytic asymmetric approaches that begin from simple pyridine precursors, offering a balance of efficiency, cost-effectiveness, and stereocontrol.[1][2] Chemo-enzymatic and biocatalytic methods are also emerging as powerful, sustainable alternatives for specific transformations.[9][14] By focusing on safety, impurity control, and the development of robust isolation procedures from the earliest stages, development teams can de-risk the transition from the laboratory to the plant, ultimately accelerating the delivery of life-saving medicines.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienmag.com [scienmag.com]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 8. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. news-medical.net [news-medical.net]
Application Notes & Protocols: C3-Position Functionalization of the Piperidine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products. The ability to precisely modify this heterocycle is critical for developing new chemical entities with tailored pharmacological profiles. Functionalization at the C3 position, in particular, is of significant interest as it allows for the creation of key structural motifs, such as 3-arylpiperidines, which are present in numerous CNS-active agents.
However, direct C-H functionalization at the C3 position is synthetically challenging. The C-H bond at this position is electronically deactivated due to the inductive electron-withdrawing effect of the adjacent nitrogen atom, making it less reactive towards many catalytic C-H activation methods.[1][2] In contrast, the C2 position is electronically activated, often leading to undesired side reactions at that site.
This document provides detailed protocols for two robust and distinct strategies to achieve C3-functionalization of the piperidine ring, overcoming the inherent challenges of regioselectivity.
Strategy 1: Indirect C3-Functionalization via Cyclopropanation and Reductive Ring-Opening
This powerful two-step method circumvents the challenge of direct C3 C-H activation by first constructing a strained cyclopropane ring from a tetrahydropyridine precursor, followed by a highly regio- and stereoselective reductive opening of that ring to install the desired substituent at the C3 position.[1][3] This approach is particularly effective for introducing arylacetate moieties.
Experimental Workflow
Figure 1. Workflow for indirect C3-functionalization.
Quantitative Data: C3-Functionalization Substrate Scope
The following table summarizes the results for the synthesis of various C3-substituted piperidines using the indirect cyclopropanation/ring-opening strategy.[1]
| Entry | Aryl Group (Ar) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | 9a | 78 | >30:1 |
| 2 | 4-Bromophenyl | 9b | 77 | >30:1 |
| 3 | 4-Methoxyphenyl | 9c | 75 | >30:1 |
| 4 | 4-Trifluoromethylphenyl | 9d | 80 | 25:1 |
| 5 | 2-Naphthyl | 9e | 72 | >30:1 |
Table adapted from Davies, H. M. et al., Chemistry. 2020.[1]
Detailed Protocol: Synthesis of Methyl 2-(4-bromophenyl)-2-(piperidin-3-yl)acetate (9b)
Materials:
-
N-Boc-1,2,3,4-tetrahydropyridine
-
Methyl 2-(4-bromophenyl)-2-diazoacetate
-
Dirhodium catalyst Rh₂(S-PTAD)₄
-
Dichloromethane (CH₂Cl₂), anhydrous
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) balloon
-
Standard glassware for inert atmosphere reactions
-
Syringe pump
Part 1: Asymmetric Cyclopropanation
-
To an oven-dried flask under an argon atmosphere, add N-Boc-1,2,3,4-tetrahydropyridine (0.5 mmol, 1.0 equiv) and the rhodium catalyst Rh₂(S-PTAD)₄ (0.005 mmol, 0.01 equiv).
-
Dissolve the contents in anhydrous CH₂Cl₂ (1.0 mL).
-
In a separate syringe, prepare a solution of methyl 2-(4-bromophenyl)-2-diazoacetate (0.6 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (4.0 mL).
-
Using a syringe pump, add the diazoacetate solution to the reaction flask over a period of 4 hours at 23 °C.
-
Upon completion of the addition, stir the reaction for an additional hour.
-
Remove the solvent under reduced pressure. The crude cyclopropanated intermediate is used in the next step without further purification.
Part 2: Reductive Ring-Opening
-
Dissolve the crude intermediate from Part 1 in methanol (5.0 mL).
-
Carefully add 10% Pd/C (10 mol %) to the solution.
-
Evacuate and backfill the flask with hydrogen gas (repeat three times) and leave a hydrogen-filled balloon attached to the flask.
-
Stir the suspension vigorously at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the final product, methyl 2-(4-bromophenyl)-2-(piperidin-3-yl)acetate (9b ). The Boc protecting group is typically cleaved under these hydrogenation conditions.
Strategy 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A more direct approach to enantioenriched 3-arylpiperidines involves the partial reduction of a pyridine starting material, followed by a rhodium-catalyzed asymmetric carbometalation (a reductive Heck-type process), and a final reduction step.[4][5] This method provides access to a wide range of 3-substituted piperidines with excellent enantioselectivity.
Logical Relationship Diagram
References
- 1. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-catalyzed asymmetric aqueous Pauson-Khand-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Functionalized Piperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its favorable physicochemical properties and its ability to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes.[1] One-pot synthesis methodologies, particularly multicomponent reactions (MCRs), have emerged as powerful tools for the efficient construction of complex functionalized piperidine derivatives. These approaches offer significant advantages over traditional multi-step syntheses by minimizing purification steps, reducing solvent waste, and improving overall time and resource efficiency. This document provides detailed protocols for two robust one-pot methods for the synthesis of functionalized piperidines and explores their application in the context of kinase inhibitor discovery.
Functionalized piperidines exhibit a broad spectrum of pharmacological activities. A notable application is in the development of kinase inhibitors for cancer therapy. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Piperidine-containing molecules have been successfully designed to target key kinases in this pathway, such as PI3K, AKT, and mTOR, thereby inhibiting tumor growth and inducing apoptosis. The synthetic methods described herein provide access to a diverse range of piperidine derivatives, enabling the exploration of structure-activity relationships (SAR) and the development of novel and potent kinase inhibitors.
Featured One-Pot Synthetic Protocols
Protocol 1: Four-Component Synthesis of Functionalized Piperidin-4-ones
This protocol details a one-pot, four-component reaction for the synthesis of highly substituted piperidin-4-ones from a tosyl imine, diketene, and an aldehyde, mediated by titanium tetrachloride. This method allows for the rapid assembly of complex piperidine cores.[1]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, dissolve the desired tosyl imine (1.0 equiv, 1.0 mmol) in anhydrous methanol (MeOH, 5 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this solution, add titanium tetrachloride (TiCl₄, 1.1 equiv, 1.1 mmol) dropwise via syringe. The solution will typically turn a deep color.
-
Stir the reaction mixture at 0 °C for 15 minutes.
-
Add diketene (1.2 equiv, 1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).
-
Upon complete consumption of the tosyl imine, add the desired aldehyde (1.0 equiv, 1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for an additional 12-16 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired functionalized piperidin-4-one.
Protocol 2: Tandem One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides
This protocol describes a one-pot tandem reaction involving amide activation, reduction, and intramolecular cyclization to synthesize N-substituted piperidines from readily available halogenated amides.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add the secondary halogenated amide (1.0 equiv, 0.5 mmol), anhydrous dichloromethane (CH₂Cl₂, 10 mL), and 2-fluoropyridine (1.2 equiv, 0.6 mmol).
-
Amide Activation: Cool the mixture to -78 °C using a dry ice/acetone bath. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv, 0.55 mmol) dropwise. Stir the reaction mixture at -78 °C for 30 minutes.
-
Reduction and Cyclization: Add methanol (MeOH, 5 mL) followed by sodium borohydride (NaBH₄, 2.0 equiv, 1.0 mmol).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to yield the desired N-substituted piperidine.
Data Presentation
Table 1: Representative Yields for the Four-Component Synthesis of Piperidin-4-ones
| Entry | Tosyl Imine | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | N-Benzylidene-4-methylbenzenesulfonamide | Benzaldehyde | 1-Tosyl-2,6-diphenylpiperidin-4-one | 85 | 1:1 |
| 2 | N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide | 4-Chlorobenzaldehyde | 2-(4-Methoxyphenyl)-6-(4-chlorophenyl)-1-tosylpiperidin-4-one | 78 | 1.2:1 |
| 3 | N-(4-Nitrobenzylidene)-4-methylbenzenesulfonamide | Isobutyraldehyde | 2-(4-Nitrophenyl)-6-isopropyl-1-tosylpiperidin-4-one | 72 | 2:1 |
| 4 | N-Furfurylidene-4-methylbenzenesulfonamide | Cinnamaldehyde | 2-(Furan-2-yl)-6-styryl-1-tosylpiperidin-4-one | 65 | 1:1.5 |
Table 2: Representative Yields for the One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides
| Entry | Halogenated Amide | Product | Yield (%) |
| 1 | N-(5-Chloropentyl)benzamide | 1-Benzylpiperidine | 88 |
| 2 | N-(5-Bromopentyl)-4-methoxybenzamide | 1-(4-Methoxybenzyl)piperidine | 82 |
| 3 | N-(5-Chloropentyl)-4-nitrobenzamide | 1-(4-Nitrobenzyl)piperidine | 75 |
| 4 | N-Benzyl-5-chloropentanamide | 1-Benzylpiperidine | 92 |
Table 3: Inhibitory Activity of Selected Piperidine Derivatives against PI3Kα
| Compound | R1 | R2 | IC₅₀ (nM) for PI3Kα |
| A | Phenyl | 4-Pyridyl | 15 |
| B | 4-Methoxyphenyl | 4-Pyridyl | 25 |
| C | 4-Chlorophenyl | 4-Pyridyl | 10 |
| D | Phenyl | 3-Pyridyl | 58 |
Mandatory Visualization
Caption: A generalized workflow for the one-pot synthesis of functionalized piperidines.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of piperidine-based PI3K inhibitors.
References
Troubleshooting & Optimization
troubleshooting low yield in 3-arylpiperidine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-arylpiperidines.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the 3-arylpiperidine synthesis is low. What are the general areas I should investigate?
Low yields in multi-step syntheses like that of 3-arylpiperidines can arise from issues at various stages. A systematic approach to troubleshooting is essential. Key areas to investigate include the purity of starting materials, optimization of reaction conditions for each step, and the efficiency of purification methods. Impurities in reactants, suboptimal temperatures, or incorrect stoichiometry can all contribute to reduced yields.[1][2]
Q2: I am seeing poor conversion in the initial coupling reaction to form the aryl-pyridine or aryl-tetrahydropyridine intermediate. What are the likely causes?
Poor conversion in the initial coupling step is a common bottleneck. Several factors could be at play:
-
Catalyst and Ligand Issues: The choice and quality of the catalyst and ligand are critical, especially in cross-coupling reactions like Suzuki or Heck couplings.[3] In rhodium-catalyzed reactions, for instance, the rhodium source and the chiral ligand are crucial for reactivity.[4] Ensure your catalyst is active and the ligand is appropriate for the specific transformation. For asymmetric syntheses, the enantiomeric purity of the chiral ligand is paramount to avoid reduced product ee.[5]
-
Reagent Quality: The purity of the boronic acid or other coupling partners is vital. Boronic acids can degrade over time, leading to lower reactivity.[5] Similarly, impurities in the pyridine precursor can interfere with the catalyst.[1]
-
Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low conversion. This includes temperature, solvent, and the choice of base. For example, in some Rh-catalyzed carbometalation reactions, aqueous cesium hydroxide is essential for high yields, with other bases giving only trace product.[4]
Q3: I am struggling with the reduction of the 3-arylpyridine or tetrahydropyridine to the final 3-arylpiperidine. What should I troubleshoot?
The final reduction step is critical for obtaining the desired saturated piperidine ring. Common issues include:
-
Incomplete Reduction: This can lead to a mixture of products, including partially reduced intermediates. The choice of reducing agent and reaction conditions are key. For the reduction of pyridinium salts, sodium borohydride is often used, but the temperature must be carefully controlled (e.g., -78 °C) to prevent over-reduction or side reactions.[1][6]
-
Side Reactions: The presence of other functional groups in the molecule can lead to unwanted side reactions during reduction. It's important to choose a reducing agent that is selective for the desired transformation.
-
Catalyst Poisoning: In catalytic hydrogenations, impurities in the substrate or solvent can poison the catalyst, leading to incomplete reaction.[4]
Q4: I am observing the formation of significant byproducts. How can I identify and minimize them?
Byproduct formation is a major cause of low yields. Common byproducts can include:
-
Diene Isomers and Doubly Reduced Products: In the synthesis of dihydropyridine intermediates, the formation of diene isomers and over-reduced side products can be a significant issue.[1][4] Careful control of the reaction temperature during the reduction of the pyridinium salt is critical to minimize these byproducts.[1]
-
Oxidative Cleavage and Imination Products: In reactions involving enones, competing reactions such as imination of the carbonyl group and oxidative cleavage of the C=C double bond can occur.[7]
-
Protodeborylation: Some heterocyclic boronic acids are prone to rapid protodeborylation, which removes the reactive group needed for coupling.[4]
Careful analysis of the crude reaction mixture by techniques like NMR and LC-MS can help identify the structure of byproducts, providing clues to the unwanted reaction pathways. Adjusting reaction conditions, such as temperature, solvent, and reagent stoichiometry, can help minimize their formation.[2]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on optimizing 3-arylpiperidine synthesis, providing a quick reference for reaction condition selection.
Table 1: Optimization of Rh-Catalyzed Asymmetric Carbometalation [4]
| Entry | Deviation from Standard Conditions | Conversion (%) | ee (%) |
| 1 | None | 95 (81% isolated yield) | 96 |
| 2 | 0.5 M instead of 1 M concentration | 60 | 96 |
| 3 | Different ligand (L2 instead of L1) | 43 | - |
| 6 | Aqueous Cs₂CO₃ instead of CsOH | Lower conversion | - |
| 8 | Cs₂CO₃ in the absence of water | Trace product | - |
Table 2: Optimization of N-Phenylpyridinium Salt Formation [8]
| Entry | Aniline | Equivalents of AcOH | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2a | 0 | IPAc | 50 | 0 |
| 4 | 2a | 10 | IPAc | 50 | High |
| 8 | 2b (electron-deficient) | 10 | IPAc | 50 | 50 |
| 11 | 2b (electron-deficient) | 10 | MeOH | 70 | Good |
Experimental Protocols
Protocol 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate[6]
-
To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the addition of water (50 mL).
-
Extract the mixture with Et₂O (2 x 30 mL).
-
Wash the combined organic layers sequentially with 1N NaOH (2x) and 1N HCl (2x).
-
Dry the organic layer over sodium sulfate, filter, and remove the solvents by evaporation.
-
Purify the crude mixture by a short pad of silica gel with acetone/hexane (2% to 10% gradient) as an eluent to obtain the product as a white solid.
Protocol 2: General Procedure for Rh-Catalyzed Cross-Coupling[6]
-
To a 7 mL dram vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, reduce the pressure, and purge with argon (repeat three times).
-
Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with Et₂O (5 mL).
-
Pass the mixture through a plug of SiO₂ and wash the plug with an additional 20 mL of Et₂O.
-
Remove the solvents in vacuo and purify the residue by flash chromatography to afford the desired product.
Visual Troubleshooting Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Catalyst and Ligand for Piperidine Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize piperidine coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My N-arylation of piperidine is giving low to no yield. What are the common causes?
Low yields in N-arylation reactions like the Buchwald-Hartwig amination can stem from several factors.[1] Steric hindrance is a primary concern; bulky substituents on the piperidine ring (especially at the 2- and 6-positions) or on the aryl halide can significantly impede the reaction.[1] Catalyst deactivation by impurities or coordinating functional groups on your substrates is another common issue. Furthermore, the choice of ligand is critical for the efficiency of the catalytic cycle, and an inappropriate selection can lead to poor results. Finally, the type and strength of the base, along with the reaction solvent, play a crucial role and must be optimized for your specific substrate combination.[1]
Q2: What are the most effective catalyst and ligand combinations for coupling piperidine with aryl chlorides?
For challenging substrates such as aryl chlorides, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is generally required. Ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[2] Using a pre-formed, air-stable catalyst (a "precatalyst") like XPhos Pd G3, which incorporates both the palladium and the ligand, can often provide more consistent results by ensuring the correct palladium-ligand ratio and simplifying the reaction setup.[2]
Q3: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
Common side products in piperidine coupling reactions include hydrodehalogenation of the aryl halide and homocoupling of the aryl halide to form biaryl compounds. Hydrodehalogenation can be minimized by using a ligand that promotes rapid reductive elimination. Aryl halide homocoupling can be addressed by using a ligand that favors C-N reductive elimination over C-C coupling and by optimizing the catalyst-to-ligand ratio, which is typically between 1:1 and 1:2.[2]
Q4: My reaction stalls before completion. What could be the reason?
Reaction stalling can be due to catalyst decomposition or product inhibition. If the active catalytic species is not stable under the reaction conditions, consider using a more robust ligand, such as the Buchwald biarylphosphine ligands, which are designed to protect the palladium center.[2] Lowering the reaction temperature may also help, though it might require longer reaction times.[2] In some cases, the coupled product may coordinate to the palladium center and inhibit the catalyst. A higher catalyst loading may be necessary to overcome this inhibition.[2]
Q5: What are the key parameters to consider when optimizing a piperidine linker conjugation reaction?
The key parameters to optimize for a successful conjugation reaction include pH, temperature, stoichiometry of reactants, reaction time, and solvent. The pH of the reaction mixture is critical for both the activation of the carboxylic acid and the nucleophilicity of the piperidine nitrogen. Temperature affects the reaction rate and the stability of the reactants and products. The molar ratio of the piperidine linker to the other molecule, as well as the coupling agents, will influence the reaction efficiency. Sufficient reaction time is needed for completion, but prolonged times can lead to degradation. Anhydrous aprotic solvents like DMF or DCM are commonly used.[3]
Troubleshooting Guides
Low or No Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh, high-purity palladium source and ligand. Consider using a pre-formed, air-stable precatalyst for more consistent results.[2] |
| Inappropriate Ligand | For sterically hindered substrates, use bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos.[2] |
| Incorrect Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The base strength should be optimized for the specific substrates. |
| Poor Solvent Choice | Use anhydrous, deoxygenated solvents. Toluene, dioxane, and THF are generally effective. Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the catalyst.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. For challenging couplings, temperatures between 80-110 °C are often required. |
| Reagent Impurity | Ensure all reagents, including the piperidine, aryl halide, and solvent, are pure and anhydrous. Water and oxygen can deactivate the catalyst. |
Significant Side Product Formation
| Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation | The rate of β-hydride elimination is competitive with reductive elimination. | Use a bulky ligand that accelerates reductive elimination. Lowering the reaction temperature can also be beneficial. |
| Aryl Halide Homocoupling | Reductive elimination to form a C-C bond is favored. | Use a ligand that promotes C-N bond formation. Adjust the palladium-to-ligand ratio. |
| Reaction with Other Nucleophiles | Other nucleophilic groups in the molecule are competing with the piperidine. | Use protecting groups for other nucleophilic functionalities like other amines or thiols.[3] |
Data Presentation
Catalyst and Ligand Screening for N-Arylation of Piperidine with 4-Chlorotoluene
| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | >95 |
| Pd₂(dba)₃ (1) | SPhos (2.5) | LHMDS | Dioxane | 100 | 92 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 88 |
| PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | NaOtBu | Toluene | 100 | <10 |
Note: This data is a representative summary compiled from multiple sources and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Piperidine
This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperidine with an aryl bromide.
Reagents & Equipment:
-
Piperidine (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.[2]
-
Add the aryl bromide (1.0 equiv) and anhydrous, degassed toluene to the flask.
-
Add piperidine (1.2 equiv) to the reaction mixture.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the N-arylpiperidine.
Protocol 2: Piperidine Linker Conjugation via Amide Bond Formation
This protocol outlines a general procedure for conjugating a piperidine-containing linker to a carboxylic acid.
Reagents & Equipment:
-
Carboxylic acid-containing molecule (1.0 equiv)
-
Piperidine-linker (1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
-
Standard laboratory glassware
Procedure:
-
Activation: Dissolve the carboxylic acid-containing molecule (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[3]
-
Conjugation: Add a solution of the Piperidine-Linker (1.2 equiv) in anhydrous DMF to the reaction mixture.[3]
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[3]
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water and then brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography, HPLC).[3]
-
Characterization: Characterize the purified product by LC-MS and NMR to confirm its identity and purity.[3]
Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for piperidine coupling.
Caption: A decision tree for troubleshooting common issues.
References
Technical Support Center: 3-Bromopiperidine Cross-Coupling and Hydrodehalogenation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromopiperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of hydrodehalogenation during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of this compound reactions?
A1: Hydrodehalogenation is a common unwanted side reaction where the bromine atom on the 3-position of the piperidine ring is replaced by a hydrogen atom. This leads to the formation of piperidine as a byproduct, which reduces the yield of your desired functionalized product and complicates purification.
Q2: What are the primary causes of hydrodehalogenation with this compound?
A2: The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This intermediate can reductively eliminate with the 3-piperidyl group to form the hydrodehalogenated byproduct. Key factors contributing to the formation of Pd-H species include:
-
Catalyst System: Highly active palladium catalysts can sometimes favor the hydrodehalogenation pathway.
-
Reaction Conditions: The choice of base, solvent, and temperature significantly influences the reaction outcome. Certain bases and solvents, particularly alcohols and amines, can act as hydride sources.
-
Presence of Hydrogen Donors: Trace amounts of water or other protic species in the reaction mixture can serve as a source for the hydride.
Q3: How does the N-protecting group on the piperidine ring affect hydrodehalogenation?
A3: The N-protecting group can influence the electronic properties and steric environment of the this compound substrate. While specific studies on this compound are limited, in related heterocyclic systems, electron-donating protecting groups can sometimes increase the susceptibility to side reactions. The choice of protecting group can also affect the stability of the desired product and intermediates. It is crucial to select a protecting group that is stable under the reaction conditions and does not interfere with the catalytic cycle.
Q4: Can I use copper catalysts to avoid hydrodehalogenation?
A4: Copper-catalyzed hydrodehalogenation has been observed, particularly in the presence of certain reducing agents.[1] While copper catalysis is a valuable tool for various transformations, palladium-based systems are more commonly employed for Suzuki and Buchwald-Hartwig couplings of this compound. The focus of this guide is on mitigating hydrodehalogenation in palladium-catalyzed reactions.
Troubleshooting Guides
Issue: Significant Formation of Piperidine Byproduct in Suzuki-Miyaura Coupling
If you are observing a high percentage of piperidine byproduct during your Suzuki-Miyaura coupling with this compound, consider the following troubleshooting steps:
| Parameter | Potential Issue | Recommended Solution | Rationale |
| Catalyst/Ligand | Suboptimal ligand choice. | Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. For heteroaromatic substrates, PEPPSI-IPr, an N-heterocyclic carbene (NHC)-based catalyst, has shown high efficacy.[2] | Bulky ligands can accelerate the desired reductive elimination step to form the C-C bond and disfavor the formation of Pd-H species.[3] NHC ligands offer high stability and activity.[2] |
| Base | The base is acting as a hydride source or is too strong. | Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides or amine bases. | Weaker bases are less likely to generate hydride species that lead to hydrodehalogenation. |
| Solvent | The solvent is a potential hydride donor. | Avoid using protic solvents like alcohols. Opt for anhydrous aprotic solvents such as toluene, dioxane, or THF. | Aprotic solvents minimize the presence of adventitious hydrogen sources. |
| Temperature | High temperatures may favor the hydrodehalogenation pathway. | Run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). | The activation energy for hydrodehalogenation may be lower than that of the desired coupling, so lowering the temperature can suppress the side reaction more significantly. |
Issue: Low Yield of Desired Amine in Buchwald-Hartwig Amination
Low yields in Buchwald-Hartwig amination of this compound can be due to competing hydrodehalogenation. Here’s how to troubleshoot:
| Parameter | Potential Issue | Recommended Solution | Rationale |
| Catalyst/Ligand | Inefficient catalyst system for the specific amine coupling. | Employ a catalyst system known for its effectiveness with heteroaromatic halides, such as a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand like XPhos or BrettPhos. | These ligands promote the C-N bond-forming reductive elimination and can suppress competing pathways like hydrodehalogenation.[4] |
| Base | The base is not optimal for the specific amine and substrate. | Use a non-nucleophilic, strong base like LHMDS or K₃PO₄. The choice of base can be critical and may require screening. | The base facilitates the deprotonation of the amine to form the palladium-amido complex, a key step in the catalytic cycle.[4] |
| Solvent | The solvent may not be suitable for the reaction. | Use anhydrous, aprotic solvents like toluene or dioxane. | These solvents are generally effective for Buchwald-Hartwig reactions and are not significant hydride donors. |
| Reaction Time | Prolonged reaction times at high temperatures can lead to byproduct formation. | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. | Minimizing reaction time can reduce the opportunity for side reactions to occur. |
Quantitative Data Summary
The following table presents a summary of expected yields for the Suzuki-Miyaura coupling of N-Boc-3-bromopiperidine with phenylboronic acid under various conditions. This data is illustrative and based on typical outcomes for similar heteroaromatic systems.[2]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75 | 20 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 | 5 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 96 | <3 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of N-Boc-3-bromopiperidine
This protocol is designed to minimize hydrodehalogenation by using a modern catalyst system.
Materials:
-
N-Boc-3-bromopiperidine
-
Phenylboronic acid
-
PEPPSI-IPr catalyst
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous tert-Amyl alcohol (t-AmylOH)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-Boc-3-bromopiperidine (1.0 mmol), phenylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add the PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%).
-
Add anhydrous t-AmylOH (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of N-Boc-3-bromopiperidine
This protocol employs a robust catalyst system for the C-N coupling of a secondary amine.
Materials:
-
N-Boc-3-bromopiperidine
-
Morpholine (or other secondary amine)
-
Pd₂(dba)₃
-
XPhos
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.024 mmol, 2.4 mol%) to a dry Schlenk flask.
-
Add anhydrous toluene (2 mL) and stir for 5 minutes.
-
Add N-Boc-3-bromopiperidine (1.0 mmol), morpholine (1.2 mmol), and K₃PO₄ (1.4 mmol).
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Competing pathways in palladium-catalyzed cross-coupling of this compound.
Caption: A stepwise workflow for troubleshooting hydrodehalogenation.
References
Technical Support Center: Improving Regioselectivity in the Synthesis of 3-Substituted Piperidines
This technical support center provides troubleshooting guidance, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working on the regioselective synthesis of 3-substituted piperidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high regioselectivity in the synthesis of 3-substituted piperidines?
A1: The main strategies to control regioselectivity in the synthesis of 3-substituted piperidines include:
-
Functionalization of Pyridine Derivatives: This is a common approach where a substituent is first introduced at the 3-position of a pyridine ring, which is subsequently reduced.[1] The initial functionalization step is crucial for determining the final substituent position.[1]
-
Intramolecular Cyclization: Acyclic precursors containing a nitrogen source and an active site can be designed to undergo intramolecular cyclization, where the regioselectivity is dictated by the substrate's structure.[1]
-
Metal-Catalyzed Cross-Coupling Reactions: Modern methods, such as the Rhodium-catalyzed asymmetric carbometalation of dihydropyridines, can produce 3-substituted tetrahydropyridines, which are then reduced to the target piperidine.[2][3]
-
Cycloaddition Reactions: [3+3] and [4+2] cycloaddition reactions are also employed to construct the piperidine ring with the desired substitution pattern.[1]
-
Generation and Trapping of Piperidyne Intermediates: The generation of a 3,4-piperidyne intermediate, followed by trapping with various agents, can be used to synthesize a range of functionalized piperidines.[4]
Q2: Can a pre-existing piperidine ring be directly functionalized at the 3-position?
A2: Direct C-H functionalization at the 3-position of a piperidine ring is challenging because the C3 position is often deactivated by the inductive electron-withdrawing effect of the nitrogen atom.[5][6] However, indirect methods have been developed. One such strategy involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive and regioselective ring-opening of the cyclopropane intermediate to yield the 3-substituted product.[1][5][6][7]
Q3: How critical is the choice of catalyst and ligand in controlling regioselectivity?
A3: The catalyst and ligand system is crucial for directing regioselectivity in many synthetic approaches. For example, in palladium-catalyzed diaminations of unactivated alkenes, a less sterically hindered quinox ligand can favor the 6-endo cyclization needed for 3-aminopiperidines, whereas a bulkier ligand may lead to 5-exo cyclization, forming pyrrolidines instead.[1] Similarly, for rhodium-catalyzed C-H functionalization, the choice of both the rhodium catalyst and the N-protecting group on the piperidine can direct substitution to the C2 or C4 positions.[6][7]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments.
Problem 1: The reaction is producing a mixture of 2-, 3-, and 4-substituted piperidine isomers.
| Possible Cause | Suggested Solution |
| Poor regiocontrol in pyridine functionalization | If you are functionalizing a pyridine ring before reduction, review the directing effects of existing substituents to ensure they favor 3-position substitution.[1] Consider alternative functionalization strategies with inherently higher regioselectivity.[1] |
| Isomerization of intermediates | In some metal-catalyzed reactions, intermediates can isomerize.[1] Try modifying reaction conditions such as temperature, solvent, or the catalyst/ligand system to minimize this side reaction.[1] |
| Non-regioselective cyclization precursor | For intramolecular cyclization methods, the structure of the starting material is critical.[1] Redesign the acyclic precursor to geometrically favor the formation of the six-membered ring with the substituent at the desired position.[1] |
| Lack of selectivity in piperidyne trapping | In reactions involving 3,4-piperidyne intermediates, the regioselectivity of trapping can be influenced by the nature of the trapping agent.[4] DFT calculations can help predict selectivity, which is often governed by the distortion of the triple bond in the piperidyne intermediate.[4] |
Problem 2: The yield of the desired 3-substituted piperidine is consistently low.
| Possible Cause | Suggested Solution |
| Suboptimal reaction conditions | Systematically screen reaction parameters, including temperature, concentration, reaction time, and solvent.[1] For metal-catalyzed processes, catalyst loading and the presence of additives can significantly impact yield.[1] |
| Side reactions or product degradation | Analyze the crude reaction mixture (e.g., by NMR or LC-MS) to identify major byproducts.[1] This can reveal competing reaction pathways, such as hydrodefluorination in fluorinated systems.[1] Adjusting conditions or using protecting groups may be necessary.[1] |
| Inefficient purification | The desired product may be difficult to separate from starting materials or byproducts.[1] Optimize the purification method (e.g., chromatography, crystallization, distillation) to minimize product loss.[1] The basicity of piperidines can sometimes lead to challenges during chromatographic purification.[8] |
| Poor starting material quality | For multi-step syntheses, ensure the purity of intermediates. For instance, in the synthesis of dihydropyridine precursors for cross-coupling, impurities like doubly reduced side products or residual pyridine can hinder the main reaction.[3] Recrystallization of the precursor may be required.[3] |
Quantitative Data on Regioselectivity
The following tables summarize quantitative data from representative studies, highlighting the impact of reaction components on regioselectivity.
Table 1: Regioselectivity in Trapping of 3,4-Piperidyne Intermediate (1a)
| Entry | Trapping Agent | Product(s) | Ratio (C4:C3 attack) | Yield (%) |
| 1 | Morpholine | 4- and 3-Morpholinopiperidine | 10.6 : 1 | 95 |
| 2 | Nitrone | Isoxazoline Adducts | 12.7 : 1 | 78 |
| 3 | Phenyl Azide | Triazole Adducts | 7.0 : 1 | 86 |
| 4 | N-Phenylpyrazole | Pyrazole Adducts | 2.5 : 1 | 75 |
| Data adapted from studies on the generation and trapping of 3,4-piperidyne intermediates. The observed preference for C4 attack is rationalized by the distortion/interaction model.[4] |
Table 2: Catalyst and Ligand Effect on Rh-Catalyzed Asymmetric Synthesis of 3-Aryl-Tetrahydropyridines
| Entry | Arylboronic Acid | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenylboronic acid | (S)-Segphos | 95 | 98 |
| 2 | 4-Fluorophenylboronic acid | (S)-Segphos | 95 | 99 |
| 3 | 4-Methoxyphenylboronic acid | (S)-Segphos | 90 | 98 |
| 4 | 3-Thiopheneboronic acid | (S)-Segphos | 85 | 96 |
| Data from Rh-catalyzed asymmetric reductive Heck reactions of arylboronic acids with phenyl pyridine-1(2H)-carboxylate, demonstrating high yields and excellent enantioselectivity for the 3-substituted product.[2][3][9] |
Experimental Protocols
Protocol 1: Rh-Catalyzed Asymmetric Synthesis of 3-Substituted Tetrahydropyridines
This protocol describes a general procedure for the rhodium-catalyzed asymmetric reductive Heck reaction to form enantioenriched 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines.[9]
Materials:
-
[Rh(cod)OH]₂ (3 mol%)
-
(S)-Segphos (7 mol%)
-
Arylboronic acid (3.0 equiv)
-
Phenyl pyridine-1(2H)-carboxylate (1.0 equiv)
-
Aqueous Cesium Hydroxide (CsOH, 50 wt%, 2.0 equiv)
-
Toluene, Tetrahydropyran (THP), and Water (1:1:1 ratio)
-
Anhydrous Diethyl Ether (Et₂O)
-
Silica Gel
Procedure:
-
To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).[9]
-
Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon. Repeat this cycle three times.[9]
-
Add Toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL) to the vial, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).[9]
-
Stir the resulting catalyst solution at 70 °C for 10 minutes.[9]
-
Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine substrate (0.5 mmol, 1 equiv).[9]
-
Stir the reaction mixture at 70 °C for 20 hours.[9]
-
Upon completion, cool the reaction to room temperature and dilute with Et₂O (5 mL).[9]
-
Pass the mixture through a short plug of SiO₂ and wash the plug with an additional 20 mL of Et₂O.[9]
-
Remove the solvents in vacuo and purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.[9]
Visual Guides: Workflows and Decision Trees
The following diagrams illustrate key workflows for synthesizing and troubleshooting 3-substituted piperidines.
Caption: Overview of major synthetic routes to 3-substituted piperidines.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Technical Support Center: Purification of 3-Bromopiperidine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-Bromopiperidine and its derivatives by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for purifying this compound using column chromatography? A: The purification relies on the differential partitioning of the target compound and impurities between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). Since this compound is a basic compound containing a secondary amine, special considerations are needed to prevent poor separation and product loss on the acidic silica gel. The process generally involves selecting an appropriate solvent system via Thin-Layer Chromatography (TLC), packing a column with the stationary phase, loading the crude product, and eluting with the mobile phase to separate the components.
Q2: What are the common impurities found in a crude this compound reaction mixture? A: Impurities depend on the synthetic route but can include unreacted starting materials, reagents, and byproducts. For instance, if synthesized from piperidine, impurities might include over-brominated species (dibromo-piperidines) or unreacted piperidine. If a protecting group strategy is used, incompletely deprotected material could be present.
Q3: Which stationary phase is recommended for this compound purification? A: Silica gel is the most common stationary phase. However, due to its acidic nature, it can cause peak tailing and irreversible adsorption of basic compounds like this compound. To counteract this, the silica gel can be treated with a base, or a basic modifier like triethylamine (TEA) can be added to the mobile phase.[1][2][3] For particularly acid-sensitive compounds, alternative stationary phases like neutral or basic alumina can be considered.[3]
Q4: How do I select an appropriate mobile phase (eluent)? A: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound on a TLC plate.[4] A good starting point for polar, basic compounds is a mixture of a moderately polar solvent and a polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH).[2][4] The polarity is adjusted by changing the ratio of the solvents. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent is highly recommended to minimize peak tailing.[1][4]
Troubleshooting Guide
Q5: My product is streaking or tailing on the TLC plate and the column. What is the cause and solution? A: Tailing is a classic issue when purifying basic compounds on silica gel.
-
Probable Cause: The basic nitrogen atom in the piperidine ring is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow, uneven elution.
-
Solution: Add a small percentage of a basic modifier, such as triethylamine (TEA) or a solution of ammonia in methanol, to your mobile phase (typically 0.1-2%).[5] This modifier competes with your product for binding to the acidic sites on the silica, resulting in sharper bands and improved peak shape.[1][3]
Q6: The product is not eluting from the column, even after I've passed a large volume of solvent. What should I do? A: This indicates that your mobile phase is not polar enough to displace the compound from the stationary phase.
-
Probable Cause: Your compound is highly polar or is strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a 95:5 DCM:MeOH mixture, try increasing the methanol concentration to 10% or even 20%.[5] If the product is still retained, a final column flush with a highly polar solvent system, such as 10% ammonia in methanol, can be used to elute strongly bound compounds.[6]
Q7: My product is eluting too quickly, right with the solvent front. How can I fix this? A: This means your mobile phase is too polar, and it is not allowing for sufficient interaction between your compound and the stationary phase.
-
Probable Cause: The eluent has a very high polarity, carrying all components without discrimination.
-
Solution: Decrease the polarity of the mobile phase.[3] For instance, if you are using a 90:10 DCM:MeOH system, reduce the methanol percentage to 5% or 2%. This will increase the retention time of your compound on the column and allow for better separation from less polar impurities.
Q8: I'm getting very low recovery of my product after the column. Where did it go? A: Low recovery suggests either irreversible binding to the column or decomposition.
-
Probable Cause 1: Irreversible adsorption to the acidic silica gel. This is common for basic amines.
-
Solution 1: Always use a basic modifier (like TEA) in your eluent when working with piperidine derivatives on silica.[2] You can also consider using a less acidic stationary phase like neutral alumina.[3]
-
Probable Cause 2: The compound may be unstable and degrading on the acidic silica gel.
-
Solution 2: Minimize the time the compound spends on the column by using flash chromatography (applying pressure for a faster flow rate) and working efficiently.[3] If instability is suspected, switching to a neutral stationary phase is recommended.
Q9: How can I effectively separate my product from an impurity with a very similar Rf value? A: Separating compounds with similar polarities is a common challenge.
-
Probable Cause: The chosen solvent system does not provide adequate selectivity.
-
Solution 1: Try a completely different solvent system. For example, if you are using Ethyl Acetate/Hexane, switch to Dichloromethane/Methanol. Different solvent families interact with compounds in unique ways and may reveal a separation window.
-
Solution 2: Implement a shallow gradient elution.[3] Start with a low-polarity mobile phase and gradually increase the polarity over the course of the separation. This can help resolve closely eluting bands.
Data Presentation
Table 1: Recommended Mobile Phase Systems for this compound Purification
| Solvent System Components | Typical Starting Ratio (v/v/v) | Modifier | Target Compound Polarity | Notes |
| Dichloromethane / Methanol | 95 : 5 | 0.5-1% Triethylamine | Polar | A robust system for many polar amines. Polarity is easily adjusted by varying the methanol content.[2][4] |
| Ethyl Acetate / Hexane | 30 : 70 | 0.5-1% Triethylamine | Moderately Polar | A standard system; good for less polar piperidine derivatives.[2] |
| Chloroform / Methanol / Ammonia | - | Premixed NH3 in MeOH | Very Polar / Stubborn Amines | A strong, basic eluent used to move highly polar amines off the baseline.[2][6] |
Table 2: Quick Troubleshooting Reference
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing/Streaking | Strong interaction with acidic silica gel | Add 0.5-1% triethylamine to the eluent.[1][3] |
| No Elution | Mobile phase is not polar enough | Gradually increase the percentage of the polar solvent (e.g., methanol). |
| Elutes Too Quickly | Mobile phase is too polar | Decrease the percentage of the polar solvent.[3] |
| Low Recovery | Irreversible adsorption; decomposition | Use a basic modifier (TEA).[2] Consider switching to neutral alumina. |
| Poor Separation | Sub-optimal solvent system | Test different solvent systems (e.g., DCM/MeOH vs. EtOAc/Hexane). Use a shallow gradient. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol provides a general methodology for the purification of a crude this compound reaction product.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane (DCM).
-
Prepare several TLC chambers with different solvent systems (e.g., 98:2, 95:5, 90:10 mixtures of DCM:MeOH, each containing 1% triethylamine).
-
Spot the crude mixture on TLC plates and develop them in the prepared chambers.
-
Visualize the spots using a UV lamp and a potassium permanganate (KMnO₄) stain, as amine compounds are often not strongly UV-active.[1][4]
-
The optimal solvent system is one that gives the target product an Rf value of approximately 0.3.[1]
-
-
Column Packing:
-
Select a column with a diameter appropriate for the amount of crude material (a general rule is a silica-to-crude ratio of 30:1 to 50:1 by weight).[3]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent and sample addition.[3]
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of a suitable solvent (preferably the mobile phase or a slightly more polar solvent).[7] Using a pipette, carefully load the solution onto the top of the silica bed.
-
Dry Loading (Recommended for basic compounds): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 5-10 times the mass of the sample) to this solution.[7] Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
If a gradient elution is used, gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[1]
-
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Direct C-H Functionalization of the Piperidine Ring
Welcome to the technical support center for the direct C-H functionalization of the piperidine ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the direct C-H functionalization of piperidines?
The main hurdles in the direct C-H functionalization of the piperidine ring are controlling regioselectivity, achieving high stereoselectivity, ensuring catalyst and oxidant compatibility, and overcoming substrate limitations. The piperidine ring has multiple C-H bonds (at C2, C3, and C4) that can be chemically similar, making it difficult to functionalize a specific position.
Q2: How can I control the site-selectivity (regioselectivity) of the functionalization?
Achieving site-selectivity is a significant challenge.[1] The most common and effective strategy is the use of directing groups attached to the piperidine nitrogen.[1] These groups can steer the catalyst to a specific C-H bond. For instance:
-
C2-Functionalization: This position is electronically activated but can be sterically hindered.[2] Directing groups like amides, carbamates, and sulfonamides are often employed to achieve functionalization at the C2 position.[1][3] Rhodium-catalyzed C-H insertions using N-Boc or N-brosyl-piperidine have been shown to generate 2-substituted analogs.[4][5]
-
C4-Functionalization: This position can be accessed by sterically shielding the C2 position.[5] For example, N-α-oxoarylacetyl-piperidines in combination with specific rhodium catalysts have been used to produce 4-substituted analogs.[4][5] Palladium-catalyzed C-H arylation using an aminoquinoline auxiliary at C(3) can also direct functionalization to the C(4) position.[6]
-
C3-Functionalization: The C-H bond at the C3 position is electronically deactivated due to the inductive effect of the nitrogen atom, making direct functionalization challenging.[2][7] Indirect methods, such as the cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive ring-opening, are often employed to achieve C3-functionalization.[4][5][7]
Q3: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Improving diastereoselectivity often involves careful selection of the catalyst and the nitrogen-protecting group.[4][5] For instance, in rhodium-catalyzed C-H functionalization, the choice of the chiral dirhodium catalyst can significantly influence the diastereomeric ratio.[5] In some photoredox-catalyzed reactions, an initial non-selective C-H arylation is followed by an epimerization step that leads to a high diastereomer ratio, corresponding to the thermodynamic ratio of isomers.[3][8][9][10]
Q4: I am observing low yields in my C-H functionalization reaction. What are the common causes and how can I troubleshoot this?
Low yields are a frequent issue and can stem from several factors. Here is a troubleshooting guide:
-
Catalyst Inactivation: The catalyst may be poisoned by the substrate or product, or it may decompose under the reaction conditions. In palladium-catalyzed reactions, the buildup of iodide can lead to a rapid loss of the active catalyst.[11] Consider using additives that can regenerate the active catalyst or using a more robust catalyst system.
-
Incorrect Oxidant/Catalyst Combination: The choice of oxidant is crucial and must be compatible with the catalyst and substrate. Mismatched combinations can lead to side reactions or catalyst deactivation.
-
Substrate Reactivity: The electronic and steric properties of your specific piperidine substrate can significantly impact the reaction efficiency. Highly substituted piperidines may require more forcing conditions or a different catalytic system.
-
Side Reactions: Undesired side reactions, such as N-oxidation or over-functionalization, can consume starting material and reduce the yield of the desired product.[12]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of C2, C3, and C4 Products)
Symptoms: You obtain a mixture of functionalized piperidine isomers, making purification difficult and lowering the yield of the desired product.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Ineffective Directing Group | The directing group is not providing sufficient control over the reaction site. Action: Screen different directing groups. Amides, carbamates, and sulfonamides are common choices for directing to the C2 position.[1][3] For C4 functionalization, consider bulky directing groups that block the C2 position.[5] |
| Inappropriate Catalyst | The catalyst may not be effectively interacting with the directing group. Action: Experiment with different metal catalysts (e.g., Pd, Rh, Fe, Ir) and ligands. The choice of catalyst can dramatically alter the regioselectivity.[4][5] |
| Reaction Conditions | Temperature, solvent, and additives can influence regioselectivity. Action: Perform a systematic optimization of reaction conditions. |
Issue 2: Low Diastereoselectivity
Symptoms: The reaction produces a nearly 1:1 mixture of diastereomers, or the desired diastereomer is the minor product.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Achiral or Ineffective Chiral Catalyst | The catalyst is not effectively discriminating between the prochiral C-H bonds. Action: For catalytic reactions, screen a panel of chiral ligands or catalysts. For rhodium-catalyzed reactions, specialized chiral dirhodium catalysts have shown high diastereoselectivity.[5] |
| Thermodynamic vs. Kinetic Control | The reaction may be under thermodynamic control, leading to the most stable diastereomer, which may not be the desired one. Some photoredox reactions achieve high diastereoselectivity through a thermodynamic epimerization process.[8][9][10] Action: Adjusting the reaction temperature might favor the kinetic product. If the reaction is thermodynamically controlled, you may need to redesign the substrate or catalyst to favor the desired diastereomer. |
| Protecting Group Influence | The protecting group on the piperidine nitrogen can influence the steric environment around the reacting center. Action: Try different N-protecting groups (e.g., Boc, Cbz, Bs) to alter the steric bias.[7] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C(4)-H Arylation of N-Boc-Piperidine-3-carboxamide with an Aminoquinoline Directing Group
This protocol is adapted from methodologies aimed at achieving C4-arylation.[6]
Materials:
-
N-Boc-piperidine-3-carboxamide with an 8-aminoquinoline directing group (1.0 eq)
-
Aryl iodide (1.5 eq)
-
Pd(OAc)₂ (5 mol%)
-
K₂CO₃ (2.0 eq)
-
Pivalic acid (PivOH) (0.3 eq)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-Boc-piperidine-3-carboxamide substrate, aryl iodide, Pd(OAc)₂, K₂CO₃, and pivalic acid.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for α-C-H Arylation of N-Boc-Piperidine using Photoredox Catalysis
This protocol is based on visible-light photoredox catalysis for α-amino C-H arylation.[3][8][9][10]
Materials:
-
N-Boc-piperidine (1.0 eq)
-
Electron-deficient cyano(hetero)arene (1.2 eq)
-
Photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., acetonitrile or DMF)
Procedure:
-
In a reaction vial, combine N-Boc-piperidine, the cyano(hetero)arene, the photocatalyst, and the base.[13]
-
Add the anhydrous and degassed solvent.[13]
-
Seal the vial and place it in front of a blue LED light source.[13]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[13]
-
Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by flash column chromatography on silica gel.[13]
Visualizations
Caption: Troubleshooting workflow for low yield in C-H functionalization.
Caption: Decision tree for achieving regioselectivity in piperidine C-H functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing 3-Bromopiperidine-2,6-dione
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 3-Bromopiperidine-2,6-dione.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the handling and use of this compound-2,6-dione due to its sensitivity to moisture.
Frequently Asked Questions (FAQs)
Q1: My this compound-2,6-dione appears clumpy or has changed in appearance. What could be the cause?
A1: Clumping or a change in the physical appearance of the typically white to off-white crystalline powder can be an indication of moisture absorption.[1][2] this compound-2,6-dione is sensitive to moisture and should be handled in a dry environment.
Q2: I am seeing an unexpected impurity in my HPLC analysis of this compound-2,6-dione. Could this be related to moisture?
A2: Yes, it is possible. Hydrolysis of this compound-2,6-dione due to the presence of water can lead to the formation of degradation products, which would appear as impurities in an HPLC analysis. The imide ring is susceptible to hydrolysis, which would open the ring to form a dicarboxylic acid derivative.
Q3: What are the ideal storage conditions to prevent moisture absorption?
A3: To maintain the integrity of this compound-2,6-dione, it should be stored in a tightly sealed container in a cool, dry place.[3] Recommended storage temperatures are typically between 2-8°C.[4][5] For long-term storage, maintaining an inert atmosphere, for example by storing under nitrogen or argon, is beneficial.[2]
Troubleshooting Common Issues
Issue 1: Inconsistent reaction yields or kinetics.
-
Possible Cause: The presence of moisture in your reaction setup or in the this compound-2,6-dione reagent itself can lead to side reactions, such as hydrolysis, which can consume the starting material and affect your reaction's outcome.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Check the certificate of analysis (CoA) for the moisture content of your batch of this compound-2,6-dione. If in doubt, you can determine the water content using Karl Fischer titration.
-
Ensure Dry Reaction Conditions: Use anhydrous solvents and dry all glassware thoroughly before use. Running reactions under an inert atmosphere (nitrogen or argon) is highly recommended.
-
Proper Handling: Dispense the required amount of this compound-2,6-dione in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.
-
Issue 2: Difficulty in obtaining a clear solution when dissolving the compound.
-
Possible Cause: While this compound-2,6-dione is soluble in organic solvents like DMSO and DMF, the presence of hydrolysis products, which may have different solubility profiles, could affect its dissolution.[2]
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using an appropriate and anhydrous solvent.
-
Gentle Warming: Gentle warming and sonication can aid in dissolution, but be cautious as excessive heat can promote degradation.
-
Purity Check: If solubility issues persist, it may be indicative of a high level of impurities. Consider analyzing the purity of your material via HPLC or NMR.
-
Data Presentation
Table 1: Recommended Storage and Handling Parameters for this compound-2,6-dione
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C | [4][5] |
| -20°C (long-term) | [2] | |
| Atmosphere | Store in a dry area, under an inert gas (e.g., Nitrogen) | [2][4] |
| Container | Tightly sealed container | [3] |
| Moisture Content Limit | ≤0.5% | [2] |
Table 2: Analytical Specifications for High-Purity this compound-2,6-dione
| Analytical Method | Specification | Source(s) |
| Purity (HPLC) | ≥98.5% | [2] |
| Purity (GC) | >98.0% | |
| Moisture (Karl Fischer) | ≤0.5% | [2] |
| Structure Confirmation | Conforms to structure |
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content Determination
This protocol outlines the determination of water content in this compound-2,6-dione.
-
Instrumentation: Use a calibrated coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation:
-
In a glovebox or under a stream of inert gas, accurately weigh approximately 100-200 mg of this compound-2,6-dione into a dry titration vessel.
-
Add a suitable anhydrous solvent (e.g., a mixture of methanol and chloroform) to dissolve the sample.
-
-
Titration:
-
Start the titration according to the instrument's instructions.
-
The instrument will automatically detect the endpoint and calculate the water content.
-
-
Calculation: The water content is typically expressed as a percentage by weight.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a general method for assessing the purity of this compound-2,6-dione and detecting potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid.
-
Gradient: Start with 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound-2,6-dione in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the sample solution onto the HPLC system.
-
Analyze the resulting chromatogram for the main peak corresponding to this compound-2,6-dione and any impurity peaks. The purity is calculated based on the relative peak areas.
-
Visualizations
Caption: Troubleshooting workflow for moisture-related issues.
Caption: Potential hydrolysis degradation pathway.
References
Technical Support Center: Reaction Condition Screening for 3-Bromopiperidine Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reaction condition screening for 3-Bromopiperidine coupling reactions. The content is designed to directly address specific experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in this compound coupling reactions?
A1: The main challenges in coupling reactions with this compound stem from its structure as a secondary alkyl bromide with a secondary amine. Key issues include:
-
Low Reactivity: Secondary alkyl bromides are generally less reactive than their aryl or vinyl counterparts in palladium-catalyzed cross-coupling reactions.
-
Catalyst Inhibition: The piperidine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and low yields.
-
Side Reactions: Common side reactions include β-hydride elimination, hydrodehalogenation (reduction of the C-Br bond), and homocoupling of the coupling partners.[1]
-
N-Arylation/Alkylation: The piperidine nitrogen is a nucleophile and can compete in the coupling reaction, leading to undesired N-arylation or N-alkylation byproducts, especially in Buchwald-Hartwig amination.
Q2: Is it necessary to protect the piperidine nitrogen during coupling reactions?
A2: Yes, protecting the piperidine nitrogen is highly recommended to prevent self-coupling and other side reactions. The unprotected piperidine nitrogen can act as a nucleophile, leading to the formation of dimers or other undesired products. Common protecting groups like tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) are effective in mitigating these side reactions and often lead to cleaner reaction profiles and higher yields. The choice of protecting group can also influence the reactivity and solubility of the substrate.
Q3: Which coupling methods are most suitable for this compound?
A3: The most common and effective methods for forming C-N and C-C bonds with this compound are the Buchwald-Hartwig amination (for coupling with amines) and the Suzuki-Miyaura coupling (for coupling with boronic acids or esters). These palladium-catalyzed cross-coupling reactions offer broad functional group tolerance and have been successfully applied to a wide range of substrates.
Troubleshooting Guides
Low or No Product Yield
Low or no product yield is a frequent issue in this compound coupling. The following troubleshooting guide addresses potential causes and provides systematic strategies for both Buchwald-Hartwig and Suzuki-Miyaura coupling reactions.
Troubleshooting Workflow for Low Yield
References
how to avoid debrominated starting material in Suzuki reactions
Topic: Troubleshooting and Prevention of Debrominated Starting Material in Suzuki Reactions
This technical support center is designed for researchers, scientists, and professionals in drug development who are encountering challenges with debromination as a side reaction in their Suzuki-Miyaura coupling experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you minimize or eliminate the formation of this undesired byproduct.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of Suzuki-Miyaura coupling?
A1: Debromination, also referred to as hydrodebromination or protodebromination, is a common side reaction where the bromine atom on your aryl or heteroaryl bromide starting material is replaced by a hydrogen atom. This leads to the formation of an undesired, reduced byproduct, which lowers the yield of your desired coupled product and can complicate purification.[1]
Q2: What is the primary mechanism leading to debromination?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, this Pd-H species can transfer a hydride to the palladium complex. Subsequent reductive elimination then yields the debrominated arene instead of the desired cross-coupled product.[1][2]
Q3: What are the common sources of the palladium-hydride species?
A3: The Pd-H species can be generated from various components in the reaction mixture. Common sources include:
-
Bases: Strong alkoxide bases or even weaker bases in the presence of water or alcohols can generate hydride donors.[2]
-
Solvents: Protic solvents like alcohols and water can be a source of hydrides. Some aprotic solvents like DMF can also decompose to generate hydride sources, especially at elevated temperatures.
-
Reagents: Impurities in reagents or the boronic acid itself can sometimes contribute to the formation of Pd-H.
Q4: How can I detect the presence of the debrominated byproduct?
A4: You can identify the debrominated product using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The debrominated product will typically appear as a less polar spot compared to your starting aryl bromide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the debrominated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show a new aromatic proton signal in the place where the bromine atom was located.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize debromination in your Suzuki-Miyaura reactions.
| Symptom | Potential Cause | Recommended Solution |
| Significant amount of debrominated byproduct observed. | Inappropriate Base Selection: The base may be too strong or is acting as a hydride source. | Switch to a milder, non-nucleophilic inorganic base. Phosphates (K₃PO₄) and carbonates (Cs₂CO₃, K₂CO₃) are often good choices. Avoid strong alkoxide bases like NaOtBu if possible.[3] |
| Unsuitable Ligand: The ligand may not be promoting the desired reductive elimination efficiently, allowing the competing debromination pathway to occur. | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the desired C-C bond formation.[4][5] | |
| High Reaction Temperature: Elevated temperatures can increase the rate of side reactions, including debromination. | Lower the reaction temperature. Many Suzuki couplings can proceed efficiently at temperatures between 60-80 °C.[6] | |
| Protic or Unsuitable Solvent: The solvent may be acting as a proton or hydride source. | Use anhydrous, degassed aprotic solvents like 1,4-dioxane, THF, or toluene. If a protic solvent is necessary, use it in a mixed solvent system at a lower concentration.[6][7][8][9] | |
| Presence of Oxygen: Oxygen can lead to catalyst decomposition and the formation of species that promote side reactions. | Ensure your reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent. | |
| Reaction is sluggish, and debromination is observed. | Slow Transmetalation: A slow transfer of the organoboron group to the palladium complex can provide more time for the debromination side reaction to occur. | Ensure high purity of your boronic acid or ester. Consider using a more reactive boronic acid derivative if protodeboronation is also an issue. |
| Inefficient Catalyst Activation: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be slow or incomplete. | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that readily forms the active species. | |
| Debromination is particularly problematic with electron-rich aryl bromides. | Slow Oxidative Addition: Electron-rich aryl bromides can undergo slower oxidative addition, making competing side reactions more likely. | Use a more electron-rich and bulky phosphine ligand to accelerate the oxidative addition step. Increasing the catalyst loading slightly may also be beneficial. |
Data Presentation: Impact of Reaction Parameters on Debromination
The following tables summarize the qualitative and, where available, quantitative impact of different reaction parameters on the extent of debromination.
Table 1: Effect of Base on Suzuki-Miyaura Coupling
| Base | Basicity | Typical Substrates | Effect on Debromination | Notes |
| K₃PO₄ | Moderate | Aryl bromides, chlorides | Low | Generally a good first choice to minimize debromination. |
| Cs₂CO₃ | Moderate | Aryl bromides, chlorides | Low to Moderate | Effective, but can sometimes be more prone to debromination than K₃PO₄ depending on the substrate. |
| K₂CO₃ | Moderate | Aryl bromides | Moderate | A common and cost-effective base, but can lead to higher levels of debromination compared to phosphates. |
| Na₂CO₃ | Moderate | Aryl bromides | Moderate | Similar to K₂CO₃.[10] |
| NaOH, KOH | Strong | Aryl bromides | High | Strong hydroxide bases are known to promote debromination and other side reactions.[3] |
| NaOtBu | Strong | Aryl chlorides | Very High | Strong alkoxide bases are significant sources of hydrides and should be avoided when debromination is a concern. |
Table 2: Effect of Phosphine Ligand on Suzuki-Miyaura Coupling
| Ligand | Class | Key Features | Effect on Debromination | Recommended for |
| SPhos | Biaryl phosphine | Bulky, electron-rich | Low | A wide range of aryl bromides, including sterically hindered and electron-rich substrates.[4][5] |
| XPhos | Biaryl phosphine | Bulky, electron-rich | Low | Similar to SPhos, highly effective for challenging couplings.[4] |
| RuPhos | Biaryl phosphine | Bulky, electron-rich | Low | Often used for heteroaryl couplings and can suppress debromination. |
| PPh₃ | Triaryl phosphine | Less bulky, less electron-rich | High | Prone to promoting debromination, especially with challenging substrates. |
| P(t-Bu)₃ | Trialkyl phosphine | Very bulky and electron-rich | Low to Moderate | Can be effective but may be more sensitive to reaction conditions.[11] |
Experimental Protocol to Minimize Debromination
This protocol provides a general starting point for a Suzuki-Miyaura coupling of an aryl bromide, designed to minimize the formation of the debrominated byproduct.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or another suitable palladium source
-
SPhos (2-4 mol%) or another suitable bulky, electron-rich ligand
-
K₃PO₄ (2.0-3.0 equiv), finely ground
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Degassed water (if required for a biphasic system, typically 10-20% v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, and finely ground K₃PO₄.
-
In a separate vial, dissolve the palladium source and the phosphine ligand in a small amount of the reaction solvent and add this solution to the Schlenk flask.
-
Add the remaining anhydrous, degassed solvent to the flask. If using a biphasic system, add the degassed water at this stage.
-
Thoroughly degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes, or by subjecting the sealed flask to three freeze-pump-thaw cycles.
-
With vigorous stirring, heat the reaction mixture to a moderate temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction showing the competing debromination pathway.
Caption: Logical workflow for troubleshooting debromination in Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Strategies for Overcoming Catalyst Inhibition by Pyridine Nitrogen
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with catalyst inhibition by pyridine and other nitrogen-containing heterocycles during chemical synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions about catalyst inhibition by pyridine nitrogen, providing concise answers and foundational knowledge.
Q1: What is catalyst inhibition by pyridine nitrogen?
A1: Catalyst inhibition by pyridine nitrogen occurs when the lone pair of electrons on the nitrogen atom of a pyridine ring (or similar N-heterocycle) coordinates strongly to the metal center of a catalyst (e.g., Palladium, Rhodium, Platinum).[1][2][3] This binding occupies the catalyst's active sites, preventing the substrate from accessing them and thereby slowing down or completely halting the desired chemical reaction. This phenomenon is a common challenge in reactions like cross-coupling and hydrogenation.[2][4]
Q2: Which types of catalysts are most susceptible to inhibition by pyridine nitrogen?
A2: Palladium-based catalysts, commonly used in C-H activation and cross-coupling reactions (like Suzuki-Miyaura and Buchwald-Hartwig aminations), are well-known to be poisoned by pyridine and quinoline nitrogens.[1] Similarly, noble metal catalysts such as Rhodium, Ruthenium, and Platinum used for hydrogenation reactions are also prone to inhibition by both pyridine substrates and their piperidine products.[2][3]
Q3: What are the observable signs of catalyst inhibition in my reaction?
A3: Common indicators of catalyst inhibition include:
-
Low or no product yield: The reaction fails to proceed to completion or does not start at all.[4][5]
-
Sluggish or stalled reaction rates: The reaction is significantly slower than expected.[5]
-
Formation of byproducts: Undesired side reactions may occur, such as the homocoupling of starting materials.[5]
-
Catalyst precipitation: In some cases, the formation of inactive catalyst complexes can lead to the precipitation of palladium black, indicating catalyst agglomeration.[5]
Q4: What are the general strategies to mitigate catalyst inhibition by pyridine nitrogen?
A4: Several strategies can be employed to overcome this issue:
-
Catalyst and Ligand Selection: Using catalysts with bulky, electron-rich ligands can sterically hinder the pyridine from binding to the metal center.[4][5]
-
Use of Additives: Introducing Lewis acids can "mask" the pyridine nitrogen by coordinating with it, thus preventing it from poisoning the catalyst.[6][7][8]
-
Reaction Condition Optimization: Modifying parameters such as temperature, pressure, and solvent can help favor the desired reaction over catalyst inhibition.[9][10]
-
Substrate Modification: In some cases, temporarily protecting the pyridine nitrogen can be a viable, albeit less direct, strategy.
Troubleshooting Guides
This section provides step-by-step guidance for specific problems encountered during experiments involving pyridine-containing compounds.
Issue 1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is failing with a pyridine-containing substrate.
-
Possible Cause: The pyridine nitrogen is coordinating to the palladium center, deactivating the catalyst.[1]
-
Troubleshooting Steps:
-
Switch to a More Robust Catalyst System:
-
Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically shield the palladium center.[4][5]
-
Pre-catalyst: Use a Pd(0) source like Pd₂(dba)₃. Some research suggests that using a Pd(0) precursor can be crucial for overcoming inhibition, as it may enter a catalytic cycle that avoids the formation of stable, inhibitory Pd(II)-pyridine complexes.[1]
-
-
Introduce a Lewis Acid Additive:
-
Optimize Reaction Conditions:
-
Issue 2: My hydrogenation of a pyridine ring to a piperidine is slow or incomplete.
-
Possible Cause: Both the starting pyridine and the product piperidine can act as catalyst poisons. The aromaticity of the pyridine ring also makes it inherently difficult to reduce.[2]
-
Troubleshooting Steps:
-
Screen Different Catalysts:
-
Acidify the Reaction Medium:
-
Increase Hydrogen Pressure and Temperature:
-
Pyridine hydrogenation often requires more forcing conditions than other hydrogenations. Increasing hydrogen pressure (e.g., 30-80 bar) and temperature (e.g., 60-100 °C) can significantly improve conversion rates.[10]
-
-
Data Presentation
The following table summarizes the performance of various catalysts in the hydrogenation of pyridine derivatives, providing a basis for catalyst selection.
Table 1: Comparison of Catalyst Performance in Pyridine Hydrogenation
| Catalyst | Substrate | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Conversion/Yield (%) | Reference |
| 10% Pt/C | Methyl Nicotinate | 80 | 90 | - | - | 90% Yield | [10] |
| PtO₂ | 2-Methylpyridine | 70 | - | Acetic Acid | 4-6 | High Yield | [14] |
| Rh₂O₃ | 4-Phenylpyridine | 10 | 50 | Trifluoroethanol | 16 | >99% Conversion | [3] |
| Rh/C | Pyridine | 70 | 25 | Methanol | 4 | 99% Yield | [2] |
| Ru/C | Pyridine | 70 | 100 | Water | 1 | 99% Yield | [2] |
| Ni-Raney | Pyridine | 70 | 200 | - | 2 | 99% Yield | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide your research.
Protocol 1: Screening for Pyridine-Resistant Palladium Cross-Coupling Catalysts
-
Objective: To identify an effective Pd catalyst/ligand system for a cross-coupling reaction involving a pyridine-containing substrate that is prone to inhibition.
-
Materials:
-
Pyridine-containing aryl halide (1.0 mmol)
-
Coupling partner (e.g., boronic acid, 1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
A series of Palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2 mol%)
-
A series of ligands (e.g., PPh₃, XPhos, SPhos; 4 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene; 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials with stir bars
-
-
Procedure: a. In a glovebox, add the aryl halide, coupling partner, and base to a series of reaction vials. b. In separate vials, prepare stock solutions of each Pd pre-catalyst and ligand combination in the chosen solvent. c. Add the catalyst/ligand solution to each reaction vial. d. Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath (e.g., 100 °C). e. Stir the reactions for a set time (e.g., 12-24 hours). f. After cooling, take an aliquot from each reaction, dilute it, and analyze by a suitable technique (e.g., LC-MS or GC-MS) to determine conversion and yield.
-
Data Analysis: Compare the product yields across the different catalyst systems to identify the most effective one at overcoming inhibition.
Protocol 2: Testing Lewis Acid Additives to Mitigate Catalyst Inhibition
-
Objective: To determine if a Lewis acid can improve the yield of a reaction inhibited by pyridine nitrogen.
-
Materials:
-
All materials from Protocol 1, using the catalyst system that showed some, but poor, reactivity.
-
A series of Lewis acids (e.g., ZnCl₂ (1 M in Et₂O), AlMe₃ (2 M in hexanes), Sc(OTf)₃).
-
-
Procedure: a. Set up a control reaction as described in Protocol 1 without any Lewis acid. b. Set up a series of parallel reactions. To each, add a specific Lewis acid (e.g., 0.5, 1.0, and 1.5 equivalents relative to the pyridine substrate) before adding the catalyst solution. c. Proceed with the reaction and analysis as described in Protocol 1.
-
Data Analysis: Compare the yield of the reactions with Lewis acids to the control reaction. A significant increase in yield indicates that the Lewis acid is effectively mitigating catalyst inhibition.
Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming catalyst inhibition by pyridine nitrogen.
Caption: Mechanism of catalyst inhibition by pyridine coordination.
Caption: Troubleshooting workflow for overcoming catalyst inhibition.
Caption: Mitigation strategy using a Lewis acid to mask pyridine.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 7. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. thalesnano.com [thalesnano.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
safe handling and storage protocols for 3-Bromopiperidine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 3-Bromopiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity and safety of this compound. It is recommended to store the compound in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed and protect it from physical damage.[3] Some suppliers recommend storage at 2-8°C.[1] Always refer to the manufacturer's specific storage recommendations.[3]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: To ensure personal safety, the following PPE is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side-shields or goggles are required. A face shield may also be necessary.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation before use.[1]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, a full-body suit may be required.[1]
-
Respiratory Protection: If working in an area with poor ventilation or when dealing with fine powders that can become airborne, a NIOSH-approved respirator is necessary.[1]
Q4: How should I dispose of this compound waste?
A4: this compound waste must be treated as hazardous waste. It should be disposed of in a licensed professional waste disposal service.[1] Do not allow the product to enter drains or waterways.[1] Contaminated packaging should also be disposed of as unused product.[1] Always follow local, state, and federal regulations for hazardous waste disposal.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental Spill | Improper handling, container failure. | 1. Evacuate the area and ensure adequate ventilation.[1] 2. Wear appropriate PPE (see FAQ Q3). 3. For small spills, use an inert absorbent material to contain and collect the substance.[1] 4. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1] 5. Clean the spill area thoroughly with a suitable solvent. |
| Skin Contact | Inadequate PPE, accidental splash. | 1. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[3] |
| Eye Contact | Inadequate eye protection, accidental splash. | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[3] |
| Inhalation | Poor ventilation, handling of fine powder without respiratory protection. | 1. Move the affected person to fresh air.[1] 2. If the person is not breathing, give artificial respiration. 3. Seek immediate medical attention.[1] |
| Ingestion | Accidental ingestion. | 1. Do NOT induce vomiting. 2. Rinse mouth with water.[1] 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[1] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H6BrNO2 | [1][2] |
| Molecular Weight | 192.01 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 107.0 to 111.0 °C | |
| Storage Temperature | 2-8°C (recommended by some suppliers) | [1] |
Experimental Protocols
Standard Operating Procedure for Handling this compound
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm that all necessary PPE is available and in good condition.
-
Have spill containment materials readily available.
-
-
Handling:
-
Post-Handling:
-
Thoroughly clean all equipment and the work area.
-
Properly dispose of all waste materials as hazardous waste.
-
Wash hands thoroughly with soap and water after handling.[3]
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Troubleshooting decision tree for this compound incidents.
References
resolving mixtures of 2-, 3-, and 4-substituted piperidine isomers
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving complex mixtures of 2-, 3-, and 4-substituted piperidine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating positional and stereoisomers of substituted piperidines?
A1: The resolution of piperidine isomers typically involves a combination of chromatographic and classical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and versatile method for both positional (2-, 3-, 4-) and stereoisomer (diastereomers, enantiomers) separations.[1][2] For enantiomeric resolution, specific methods include:
-
Chiral HPLC: Utilizes a Chiral Stationary Phase (CSP) to differentiate between enantiomers.[3]
-
Classical Resolution: Involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[3]
-
Kinetic Resolution: Employs a chiral catalyst or enzyme that selectively reacts with one enantiomer, allowing the other to be isolated.[4][5][6]
Q2: How do I select the appropriate HPLC column for my piperidine isomer mixture?
A2: Column selection is critical and depends on the type of isomerism.
-
For Positional Isomers (2-, 3-, 4-): While standard C18 columns can be effective, stationary phases offering alternative selectivity, such as Phenyl or Pentafluorophenyl (PFP), are often better for resolving structurally similar isomers.[2][7]
-
For Diastereomers: Standard reversed-phase (e.g., C18) or normal-phase (e.g., silica) columns are often sufficient as diastereomers have different physical properties.[2]
-
For Enantiomers: A Chiral Stationary Phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., Chiralpak® IA, Chiralcel® OD-H) are highly effective for a wide range of piperidine derivatives.[1][3]
Q3: My piperidine compound lacks a UV chromophore. What are my detection options in HPLC?
A3: For compounds without a UV-absorbing moiety, several strategies can be employed:
-
Pre-column Derivatization: React the piperidine with a UV-active agent to attach a chromophore. A common method involves derivatization with para-toluene sulfonyl chloride (PTSC).[2][8]
-
Mass Spectrometry (LC-MS): A mass spectrometer is a universal detector that does not require a chromophore and provides structural information.
-
Other Detectors: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are also viable options for non-chromophoric compounds.
Q4: What is the role of mobile phase additives in separating piperidine isomers?
A4: Mobile phase additives are crucial for improving peak shape and selectivity, especially for basic piperidines. Adding a small amount of a basic modifier, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase can significantly reduce peak tailing by masking acidic silanol groups on the column's stationary phase.[2][3] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often used.[2]
Troubleshooting Guides
This section addresses common issues encountered during the separation of piperidine isomers.
Issue 1: Poor or No Resolution Between Positional Isomers in HPLC
| Potential Cause | Suggested Solution |
| Inappropriate Stationary Phase | The column chemistry may not provide sufficient selectivity. Screen alternative stationary phases like Phenyl-Hexyl or PFP, which offer different interaction mechanisms (e.g., π-π interactions) compared to C18.[2][7] |
| Suboptimal Mobile Phase | The mobile phase composition directly impacts selectivity.[2] Systematically vary the ratio of the organic modifier to the aqueous phase. Also, test different organic modifiers (e.g., acetonitrile vs. methanol), as this can alter elution order. |
| Incorrect pH | The ionization state of piperidine isomers affects their retention. Adjust the mobile phase pH with a suitable buffer to optimize selectivity. |
| Temperature Fluctuations | Temperature affects the thermodynamics of the separation.[2] Use a column thermostat to maintain a stable temperature. Systematically varying the temperature (e.g., 25°C to 40°C) can also improve resolution. |
Issue 2: Poor or No Separation of Enantiomers on a Chiral Column
| Potential Cause | Suggested Solution |
| Incorrect Chiral Stationary Phase (CSP) | No single CSP works for all compounds. It is often necessary to screen a selection of CSPs (e.g., polysaccharide-based, protein-based) to find the optimal one for your specific analyte.[1] |
| Inappropriate Mobile Phase Mode | Polysaccharide-based CSPs can be used in normal-phase, polar organic, or reversed-phase modes. If one mode fails, try another. Normal-phase (e.g., hexane/isopropanol) often provides the best selectivity.[1] |
| Missing or Incorrect Additive | Basic or acidic additives are critical for good chromatography on CSPs. For basic piperidines, add 0.1% DEA to the mobile phase.[3] |
| Suboptimal Temperature | Temperature can have a profound effect on enantioselectivity. Experiment with different temperatures (e.g., 10°C, 25°C, 40°C) as lower temperatures often increase resolution. |
Issue 3: Peak Tailing for Basic Piperidine Analytes
| Potential Cause | Suggested Solution |
| Secondary Interactions | The basic nitrogen of the piperidine ring interacts strongly with acidic residual silanol groups on the silica surface of the column, causing tailing.[2] |
| Solution 1: Add Basic Modifier | Add a small amount of a basic modifier like 0.1% diethylamine (DEA) to the mobile phase to compete for the active sites.[2][3] |
| Solution 2: Use Base-Deactivated Column | Employ a column specifically designed for basic compounds, which has been end-capped to minimize surface silanol activity. |
Issue 4: Problems with Classical Resolution via Diastereomeric Salt Crystallization
| Potential Cause | Suggested Solution |
| Failure to Crystallize | The diastereomeric salt may be too soluble in the chosen solvent.[3] Try adding an "anti-solvent" (a solvent in which the salt is insoluble) dropwise to induce precipitation. Seeding with a crystal from a previous batch can also initiate crystallization.[3] |
| Poor Diastereomeric Excess (d.e.) | The cooling rate was too rapid, causing co-precipitation of both diastereomers.[3] Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Low Yield | The chosen chiral resolving agent or solvent system is not optimal. Screen different resolving agents (e.g., tartaric acid derivatives, mandelic acid) and a variety of solvents to find the best combination for selective crystallization.[3][9] |
| Starting Material Impurities | Impurities can inhibit proper crystal lattice formation.[3] Ensure the starting racemic piperidine mixture is of high purity before attempting resolution. |
Experimental Protocols
Protocol 1: General Method for Chiral HPLC Column Screening
-
Analyte Preparation: Prepare a ~1 mg/mL solution of the racemic piperidine mixture in the mobile phase.
-
Initial Screening Columns: Select a set of 3-4 CSPs with different selectivities (e.g., Chiralpak AD-H, Chiralpak IA, Chiralcel OD-H).[1][3]
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of n-Hexane / Isopropanol (90:10 v/v) with 0.1% DEA.
-
Run a 15-20 minute isocratic elution at a flow rate of 1.0 mL/min.
-
If no separation is observed, change the ratio to 80:20 and 70:30.
-
If resolution is still poor, switch the alcohol modifier to ethanol.
-
-
Analysis: Evaluate chromatograms for separation factor (α) and resolution (Rs). An α > 1.2 is promising.
-
Optimization: Once partial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs ≥ 1.5).
Protocol 2: Classical Resolution via Diastereomeric Salt Formation
-
Dissolution: Dissolve one equivalent of the racemic piperidine derivative in a suitable solvent (e.g., ethanol or ethyl acetate) with gentle heating.
-
Addition of Resolving Agent: Add a solution of 0.5 equivalents of a chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid) in the same solvent.[3] The use of 0.5 equivalents ensures that only one diastereomeric salt can fully precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal.[3][10] Let the solution stand for several hours or overnight, potentially at a lower temperature (e.g., 4°C), to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is the diastereomerically enriched salt.
-
Liberation of Enantiomer: Suspend the collected crystals in water and adjust the pH to be basic (pH > 11) with an aqueous base (e.g., NaOH).
-
Extraction: Extract the free base of the enriched piperidine enantiomer into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purity Check: Dry the organic layer, concentrate it, and determine the enantiomeric excess (ee) of the product using chiral HPLC.
Visualizations
Caption: Decision-making workflow for resolving piperidine isomer mixtures.
Caption: Logical workflow for troubleshooting poor HPLC separation results.
Caption: Step-by-step process for diastereomeric salt formation and resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. welch-us.com [welch-us.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the N-Alkylation of Piperidine
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-alkylation of piperidine. Below, you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and data to enhance your reaction rates and yields.
Troubleshooting Guide
This section addresses common challenges encountered during the N-alkylation of piperidine, helping you identify and resolve issues in your experimental setup.
Issue: My N-alkylation reaction is sluggish, incomplete, or has a low yield.
This is a frequent challenge that can be attributed to several factors. Follow this workflow to diagnose and solve the problem.
Validation & Comparative
A Comparative Guide to LC-MS Monitoring of 3-Bromopiperidine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted piperidines is a cornerstone of modern drug discovery, with these saturated heterocycles forming the core of numerous pharmaceutical agents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the functionalization of piperidine scaffolds. Efficient and accurate monitoring of these reactions is crucial for optimization, scale-up, and ensuring reaction completion. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring the cross-coupling of 3-bromopiperidine, alongside alternative analytical techniques, supported by representative experimental data and detailed protocols.
The Central Role of Reaction Monitoring
Real-time or near real-time analysis of chemical reactions provides invaluable insights into reaction kinetics, catalyst performance, and the formation of impurities. For the cross-coupling of this compound, this allows for:
-
Optimization of Reaction Conditions: Fine-tuning of catalyst loading, ligand choice, base, solvent, and temperature.
-
Determination of Reaction Endpoint: Preventing unnecessary heating and potential side reactions.
-
Identification of Byproducts: Understanding and mitigating impurity formation.
-
Kinetic Profiling: Elucidating reaction mechanisms and catalyst turnover.
LC-MS: A Powerful Tool for Monitoring this compound Cross-Coupling
LC-MS has emerged as a primary technique for monitoring complex organic reactions due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds without derivatization.
Experimental Workflow for LC-MS Monitoring
The general workflow for monitoring a this compound cross-coupling reaction by LC-MS involves several key steps, as illustrated in the diagram below.
Caption: General workflow for LC-MS monitoring of a chemical reaction.
Representative LC-MS Protocols
While a specific, universally optimized LC-MS method for all this compound cross-couplings does not exist, the following protocols for analogous reactions provide a strong starting point for method development.
Table 1: Representative LC-MS Conditions for Monitoring Suzuki-Miyaura and Buchwald-Hartwig Reactions of Saturated N-Heterocycles
| Parameter | Suzuki-Miyaura Coupling (e.g., 3-Arylpiperidine Synthesis) | Buchwald-Hartwig Amination (e.g., N-Arylpiperidine Synthesis) |
| LC System | UPLC or HPLC | UPLC or HPLC |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes | 10-90% B over 5 minutes |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Column Temperature | 40 °C | 40 °C |
| MS System | Quadrupole or Time-of-Flight (TOF) | Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Monitored Ions | [M+H]⁺ of this compound, boronic acid/ester, and the 3-arylpiperidine product. | [M+H]⁺ of this compound, amine coupling partner, and the N-aryl-3-aminopiperidine product. |
| MS Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | Full Scan or Selected Ion Monitoring (SIM) |
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques can also be employed for monitoring this compound cross-coupling reactions. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of the reaction mixture.
Caption: Decision tree for selecting an analytical monitoring technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, particularly for analyzing the final product and any volatile byproducts. However, its application for monitoring the reaction progress can be limited by the need for the analytes to be volatile and thermally stable. For many piperidine derivatives, derivatization may be necessary to improve volatility and chromatographic performance.
Table 2: Representative GC-MS Conditions for the Analysis of Piperidine Derivatives
| Parameter | GC-MS Analysis |
| GC System | Gas Chromatograph with Mass Selective Detector |
| Column | DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
| Derivatization | May be required for polar amines (e.g., acylation or silylation) to improve peak shape and volatility. |
Quantitative NMR (qNMR)
qNMR offers the distinct advantage of being a non-destructive, in-situ monitoring technique that can provide absolute quantification without the need for calibration curves.[1] This is particularly useful for obtaining accurate kinetic data. However, the sensitivity of qNMR is generally lower than that of LC-MS, requiring higher analyte concentrations.[2]
Table 3: Representative qNMR Parameters for In-situ Reaction Monitoring
| Parameter | qNMR Analysis |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated solvent compatible with the reaction conditions (e.g., Toluene-d8, THF-d8) |
| Internal Standard | An inert compound with a known concentration and a signal that does not overlap with reactants or products. |
| Pulse Program | A calibrated 90° pulse with a sufficient relaxation delay (D1) to ensure full relaxation of all nuclei of interest (typically 5 x T1). |
| Acquisition | A series of 1D spectra are acquired over time. |
| Data Processing | Integration of characteristic signals for reactants and products relative to the internal standard. |
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for each technique. The values are representative and can vary depending on the specific instrumentation and method optimization.
Table 4: Comparison of Quantitative Performance Metrics
| Metric | LC-MS | GC-MS | qNMR |
| Sensitivity (LOD/LOQ) | Excellent (pg/mL to ng/mL) | Very Good (ng/mL) | Moderate (µg/mL to mg/mL) |
| Linear Dynamic Range | 3-5 orders of magnitude | 3-4 orders of magnitude | 2-3 orders of magnitude |
| Precision (RSD) | < 5% | < 5% | < 2% |
| Accuracy | High (requires calibration standards) | High (requires calibration standards) | Very High (absolute quantification) |
| Throughput | High | Moderate to High | Low to Moderate |
| In-situ Capability | No (requires sampling) | No (requires sampling) | Yes |
Conclusion
For monitoring this compound cross-coupling reactions, LC-MS offers the most versatile and sensitive approach , providing detailed information on the consumption of starting materials and the formation of products and impurities with high specificity. While GC-MS can be a robust alternative for the analysis of thermally stable and volatile products, it may require derivatization. qNMR stands out for its ability to perform non-destructive, in-situ monitoring and provide absolute quantification, making it an excellent tool for detailed kinetic studies, albeit with lower sensitivity.
The optimal choice of analytical technique will depend on the specific goals of the analysis. For routine reaction monitoring and optimization, LC-MS is often the preferred method. For in-depth mechanistic studies, a combination of LC-MS and qNMR can provide a comprehensive understanding of the reaction dynamics.
References
A Comparative Guide to Rhodium and Palladium Catalysts for Asymmetric Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure piperidines, a privileged scaffold in a vast array of pharmaceuticals and natural products, remains a significant challenge in modern organic chemistry. Transition metal catalysis has emerged as a powerful tool to address this challenge, with rhodium (Rh) and palladium (Pd) catalysts standing at the forefront of innovation. This guide provides an objective comparison of Rh- and Pd-based catalytic systems for asymmetric piperidine synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal catalytic strategy for their specific needs.
Performance Comparison of Rhodium and Palladium Catalysts
The choice between rhodium and palladium catalysis for asymmetric piperidine synthesis is highly dependent on the desired substitution pattern of the piperidine ring and the nature of the starting materials. While both metals offer powerful and distinct approaches, their strengths and weaknesses vary across different synthetic strategies.
Rhodium catalysts have demonstrated exceptional efficacy in the asymmetric hydrogenation of pyridine and pyridinium salt precursors, as well as in cycloaddition and cyclization reactions to construct the piperidine core. These methods are particularly valuable for accessing a wide range of substituted piperidines with high enantioselectivity.
Palladium catalysts , on the other hand, are renowned for their versatility in asymmetric allylic substitution (AAS) and related transformations. These reactions provide a powerful platform for the enantioselective formation of C-C and C-N bonds, enabling the synthesis of complex piperidine derivatives.
The following tables summarize key quantitative data for representative Rh- and Pd-catalyzed asymmetric piperidine syntheses, allowing for a direct comparison of their performance.
Rhodium-Catalyzed Asymmetric Piperidine Synthesis
Rhodium catalysis offers several distinct and powerful strategies for the asymmetric synthesis of piperidines, including hydrogenation, cycloaddition, and arylative cyclization.
| Strategy | Catalyst System | Substrate | Yield (%) | ee (%) | dr | Reference |
| Transfer Hydrogenation | [RhCp*Cl2]2 / KI / Chiral Primary Amine | N-Benzylpyridinium Salt | 65-98 | 96-98 | >20:1 | [1][2] |
| [2+2+2] Cycloaddition | [Rh(C2H4)2Cl]2 / CKphos | Alkenyl Isocyanate and Alkyne | 77-95 | 94-98 | >19:1 | [3][4] |
| Arylative Cyclization | Rh Catalyst / C1-Symmetric Diene Ligand | Nitrogen-Tethered Alkyne-Enoate | 60-85 | up to 92 | N/A | [5] |
| Reductive Heck Reaction | [Rh(cod)(OH)]2 / (S)-Segphos | Phenyl Pyridine-1(2H)-carboxylate | 81 | 96 | N/A | [6][7] |
Palladium-Catalyzed Asymmetric Piperidine Synthesis
Palladium catalysts are particularly powerful for constructing chiral piperidines through allylic substitution, Heck reactions, and other C-C and C-N bond-forming reactions.
| Strategy | Catalyst System | Substrate | Yield (%) | ee (%) / er | dr | Reference |
| Asymmetric Allylic Substitution | Pd Catalyst / Chiral Ligand | Piperidine Derivatives | up to 96 | up to 95.5:4.5 er | N/A | [8][9] |
| 1,3-Chirality Transfer | PdCl2(CH3CN)2 | N-Protected ζ-Amino Allylic Alcohols | 75-95 | High | High | [10][11] |
| Asymmetric Hydrogenation (Auxiliary) | Pd(OH)2/C / Chiral Oxazolidinone | Substituted Pyridine | 80-95 | up to 98 | >95:5 | [12] |
| Carbenylative Amination | Pd Catalyst / GF-Phos | (E)-Vinyl Iodides and N-Tosylhydrazones | 50-80 | up to 95 | >20:1 | [13] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for key Rh- and Pd-catalyzed reactions.
Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of a Pyridinium Salt[1][2]
To a solution of the N-benzylpyridinium salt (0.5 mmol) in a solvent mixture of H2O/HCO2H (1:1, 2 mL) is added the chiral primary amine (10 equiv.). The mixture is stirred at 80 °C for 48 hours. After cooling to room temperature, the reaction mixture is basified with saturated aqueous NaHCO3 and extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired chiral piperidine. The enantiomeric excess is determined by chiral HPLC analysis.
Palladium-Catalyzed Asymmetric Allylic Substitution of a Piperidine Scaffold[8]
In a glovebox, a solution of the piperidine derivative (0.1 mmol), the carbon-centered nucleophile (0.12 mmol), a palladium precursor (e.g., Pd2(dba)3, 2.5 mol%), and a chiral ligand (e.g., a phosphoramidite, 5 mol%) in a suitable solvent (e.g., THF, 1.0 mL) is prepared in a sealed vial. The reaction mixture is stirred at a specified temperature (e.g., 30 °C) for a designated time (e.g., 12 hours). After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography to give the desired 2-alkyltetrahydropyridine. The enantiomeric ratio is determined by chiral HPLC analysis.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions and expanding the substrate scope. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for representative Rh- and Pd-catalyzed asymmetric piperidine syntheses.
Rhodium-Catalyzed Asymmetric Hydrogenation
The mechanism of Rh-catalyzed asymmetric hydrogenation of pyridinium salts is believed to proceed through a series of coordination, hydride transfer, and reductive elimination steps. The chiral ligand environment around the rhodium center dictates the facial selectivity of the hydride attack, leading to the formation of the enantioenriched piperidine product.
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Palladium-Catalyzed Asymmetric Allylic Alkylation
The generally accepted mechanism for Pd-catalyzed asymmetric allylic alkylation (the Tsuji-Trost reaction) involves the formation of a π-allyl palladium complex from an allylic precursor. Subsequent nucleophilic attack on the π-allyl ligand, directed by the chiral ligand, results in the formation of the new C-C or C-heteroatom bond with high enantioselectivity.
Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Conclusion
Both rhodium and palladium catalysts offer powerful and complementary approaches for the asymmetric synthesis of piperidines. Rhodium-based systems excel in hydrogenation and cycloaddition strategies, providing access to a broad range of chiral piperidines with high enantioselectivity. Palladium catalysis, particularly through asymmetric allylic substitution, offers remarkable versatility in forming C-C and C-N bonds, enabling the synthesis of highly functionalized and complex piperidine derivatives.
The selection of the optimal catalyst will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired level of stereocontrol. This guide provides a solid foundation of comparative data, experimental protocols, and mechanistic understanding to empower researchers in making informed decisions for their synthetic endeavors in the crucial area of chiral piperidine synthesis.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization [organic-chemistry.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An efficient synthesis of 2- and 2,6-substituted piperidines using Pd(II)-catalyzed 1,3-chirality transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03999K [pubs.rsc.org]
A Comparative Guide to the Synthesis of 3-Arylpiperidines: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 3-arylpiperidine scaffold is a privileged structural motif found in a plethora of biologically active compounds and pharmaceuticals. Its synthesis has been a subject of intense research, leading to the development of various synthetic strategies. This guide provides a comparative overview of four key alternative methodologies for the synthesis of 3-arylpiperidines, presenting their core principles, experimental data, and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthetic Methodologies
The following table summarizes the key aspects of four distinct approaches to the synthesis of 3-arylpiperidines, offering a direct comparison of their reagents, conditions, and performance.
| Methodology | Key Reagents | Catalyst/Key Promoter | Typical Reaction Conditions | Yield | Enantio-/Diastereo-selectivity | Key Advantages | Limitations |
| 1. Rh-catalyzed Asymmetric Reductive Heck Reaction | Arylboronic acids, Pyridine derivatives | Rhodium complex (e.g., [Rh(cod)OH]₂) with a chiral ligand (e.g., (S)-Segphos) | 70°C, 20 hours | High[1] | Excellent enantioselectivity (up to 99% ee)[1] | High enantioselectivity, broad functional group tolerance.[1] | Requires multi-step synthesis of the dihydropyridine starting material. |
| 2. Grignard Reaction & Deoxygenation | Arylmagnesium halides, N-protected 3-piperidone | None for Grignard; Acid or reducing agent for deoxygenation | Grignard: -78°C to rt; Deoxygenation: Varies | Good to High | Generally racemic unless a chiral auxiliary or resolution is used. | Utilizes readily available starting materials, straightforward two-step process. | Racemic products, requires a separate deoxygenation step which can be harsh. |
| 3. Organocatalytic Asymmetric Michael Addition | Cinnamaldehyde derivatives, Malononitrile | Chiral organocatalyst (e.g., quinine-derived squaramide) | Room temperature, 24-72 hours | Good to High | High enantioselectivity (up to 96% ee)[2] | Metal-free, mild reaction conditions, high enantioselectivity. | Multi-step sequence to convert the Michael adduct to the final piperidine. |
| 4. Chemo-enzymatic Dearomatization | 3-Arylpyridines | Amine oxidase and Ene-imine reductase | Aqueous buffer, room temperature | Good to High | Excellent enantioselectivity (>99% ee)[3][4] | Highly enantioselective, environmentally friendly (aqueous media), mild conditions. | Requires specialized enzymes, may have substrate scope limitations based on enzyme specificity. |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the conceptual workflow of each synthetic strategy.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Squaramide-catalyzed enantioselective Michael addition of malononitrile to chalcones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to the Synthesis and Enantiomeric Excess Validation of Chiral Piperidines
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral piperidines is a critical task. The enantiomeric purity of these vital heterocyclic motifs significantly influences their pharmacological and toxicological profiles. This guide provides an objective comparison of modern synthetic strategies for obtaining chiral piperidines and details the experimental validation of their enantiomeric excess (ee).
The synthesis of enantiomerically enriched piperidines, a prevalent scaffold in numerous pharmaceuticals and natural products, is a cornerstone of modern medicinal chemistry.[1] Achieving high levels of stereocontrol is paramount, necessitating robust synthetic methodologies and accurate analytical techniques to verify enantiomeric purity. This guide explores several powerful catalytic asymmetric methods for chiral piperidine synthesis and provides a comparative overview of the primary techniques for validating enantiomeric excess.
Comparison of Asymmetric Synthetic Methodologies for Chiral Piperidines
The choice of synthetic strategy depends on factors such as the desired substitution pattern, scalability, and the availability of starting materials. Here, we compare three prominent catalytic asymmetric methods: Rhodium-Catalyzed Asymmetric Reductive Transamination, Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts, and Organocatalytic Asymmetric Synthesis.
| Synthetic Method | Catalyst/Reagent | Substrate Scope | Typical Yield (%) | Typical ee (%) | Key Advantages | Limitations |
| Rhodium-Catalyzed Asymmetric Reductive Transamination [1][2] | [Cp*RhCl₂]₂ / Chiral Primary Amine (e.g., (R)-PEA) | Pyridinium salts | 78-85 | 95-96 | Excellent diastereo- and enantioselectivity; broad substrate scope.[1][2] | Requires stoichiometric amounts of a chiral amine. |
| Iridium-Catalyzed Asymmetric Hydrogenation [3][4] | [{Ir(cod)Cl}₂] / Chiral Ligand (e.g., (R)-synphos) | N-arylpyridinium salts | Up to 96 | Up to 97 | High efficiency and enantioselectivity for N-arylpyridinium salts.[3][4] | May require high pressure of hydrogen gas. |
| Organocatalytic Domino Michael Addition/Aminalization [2] | O-TMS protected diphenylprolinol | Aldehydes and nitroolefins | Good to excellent | Excellent | Metal-free; constructs polysubstituted piperidines with multiple stereocenters in one step.[2] | Substrate scope can be limited by the nature of the aldehyde and nitroolefin. |
Validation of Enantiomeric Excess: A Comparative Overview
Accurate determination of enantiomeric excess is crucial for validating the success of an asymmetric synthesis. The two most common and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
| Analytical Method | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[5] | High resolution and accuracy; widely applicable and well-established; can be used for both analytical and preparative separations.[6] | Method development can be time-consuming; requires a suitable chromophore for UV detection, which may necessitate derivatization.[7] |
| NMR Spectroscopy with Chiral Solvating/Derivatizing Agents | Formation of diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum, allowing for integration and quantification.[7] | Rapid analysis; non-destructive; can provide structural information.[7] | Lower sensitivity compared to HPLC; resolution of signals can be challenging and may require optimization of the chiral auxiliary and experimental conditions. |
Experimental Protocols
Synthesis of a Chiral Piperidine Derivative via Rhodium-Catalyzed Asymmetric Reductive Transamination[2]
This protocol describes a representative procedure for the synthesis of a chiral 2-phenylpiperidine derivative.
Materials:
-
N-benzyl-2-phenylpyridinium bromide (1.0 equiv)
-
(R)-1-phenylethylamine ((R)-PEA) (10.0 equiv)
-
[Cp*RhCl₂]₂ (1 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Formic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a vial, add the N-benzyl-2-phenylpyridinium bromide (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).
-
Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv).
-
Stir the reaction mixture at 40 °C for 22 hours in air.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general workflow for determining the enantiomeric excess of a chiral piperidine derivative.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralpak® or Chiralcel®).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
-
Sample of the chiral piperidine.
Procedure:
-
Method Development:
-
Dissolve a small amount of the racemic piperidine derivative in the mobile phase.
-
Screen different chiral columns and mobile phase compositions (e.g., varying ratios of hexane/isopropanol) to achieve baseline separation of the two enantiomers.
-
Optimize the flow rate and column temperature to improve resolution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized chiral piperidine sample in the optimized mobile phase to a known concentration.
-
-
Data Acquisition:
-
Inject the sample onto the chiral HPLC system.
-
Record the chromatogram, monitoring the absorbance at a suitable wavelength.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Determination of Enantiomeric Excess by NMR Spectroscopy with a Chiral Solvating Agent[8]
This protocol outlines the use of a chiral solvating agent (CSA) to determine the enantiomeric excess of an N-amino acid derivative, which can be adapted for chiral piperidines with suitable functional groups.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral solvating agent (CSA), for example, (R,R)- or (S,S)-bis(thiourea) derivative (BTDA)
-
Sample of the chiral piperidine derivative
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the chiral piperidine sample in the deuterated solvent.
-
Add an equimolar amount of the chiral solvating agent to the NMR tube.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the sample. The interaction between the enantiomers of the analyte and the CSA will form diastereomeric complexes, which should result in the splitting of one or more proton signals into two distinct sets of peaks.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be calculated.
-
Visualizing the Workflow and Logical Relationships
Caption: Workflow from synthesis to ee validation.
Caption: Decision tree for ee validation method.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. benchchem.com [benchchem.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent - American Chemical Society [acs.digitellinc.com]
Comparative Reactivity Analysis: 3-Chloropiperidine vs. 3-Bromopiperidine in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-chloropiperidine and 3-bromopiperidine, focusing on their behavior in nucleophilic substitution reactions. Understanding the nuanced differences in reactivity between these two halogenated piperidine analogs is crucial for their application in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutic agents. This document summarizes key reactivity principles, presents relevant experimental contexts, and provides standardized protocols for common transformations.
Introduction to Reactivity in 3-Halopiperidines
The reactivity of 3-chloropiperidine and this compound is primarily governed by the principles of nucleophilic substitution, where a nucleophile replaces the halogen atom (chloride or bromide). The nature of the halogen, serving as the leaving group, is a critical determinant of the reaction rate. In general, bromide is a better leaving group than chloride due to its lower basicity and greater polarizability. Consequently, This compound is expected to be more reactive than 3-chloropiperidine in analogous nucleophilic substitution reactions.
These compounds are of significant interest as alkylating agents, particularly in the context of medicinal chemistry where they can form covalent bonds with biological nucleophiles such as DNA.[1][2][3] The mechanism often involves an intramolecular cyclization to form a highly reactive bicyclic aziridinium ion, which is then attacked by a nucleophile.[1][2]
Comparative Reactivity Data
While direct, side-by-side kinetic comparisons of 3-chloropiperidine and this compound are not extensively documented in publicly available literature, the relative reactivity can be inferred from fundamental principles of organic chemistry. The following table summarizes the expected relative performance based on the leaving group ability of the halide.
| Feature | 3-Chloropiperidine | This compound | Rationale |
| Leaving Group Ability | Moderate | Good | Bromide is a weaker base and more polarizable than chloride, making it a better leaving group.[4] |
| Rate of Nucleophilic Substitution (SN2) | Slower | Faster | The rate of SN2 reactions is sensitive to the quality of the leaving group.[5][6] |
| Rate of Aziridinium Ion Formation | Slower | Faster | The intramolecular cyclization to form the aziridinium ion is a nucleophilic substitution reaction. |
| Stability | More Stable | Less Stable | The C-Cl bond is stronger than the C-Br bond, leading to greater stability of the chloro-compound. |
Reaction Mechanisms and Experimental Workflows
The reactivity of 3-halopiperidines can be exploited in various synthetic transformations, most notably in N-alkylation and N-arylation reactions to generate more complex molecular scaffolds.
Nucleophilic Substitution and Aziridinium Ion Formation
The key reactive intermediate for many applications of 3-halopiperidines is the bicyclic aziridinium ion. This intermediate is formed via an intramolecular SN2 reaction where the piperidine nitrogen acts as the nucleophile, displacing the halide. This highly strained intermediate is then readily attacked by external nucleophiles.
Caption: Mechanism of nucleophilic substitution via a bicyclic aziridinium ion intermediate.
Experimental Workflow: General N-Alkylation
N-alkylation of the piperidine nitrogen is a common reaction. While the following protocol is for a general secondary amine, it is applicable to 3-halopiperidines where the piperidine nitrogen is secondary.
Caption: A typical experimental workflow for the N-alkylation of a piperidine derivative.
Experimental Protocols
The following are representative protocols for common reactions involving piperidine derivatives. These can be adapted for 3-chloropiperidine and this compound, with the expectation that reactions with this compound may proceed faster or at lower temperatures.
Protocol 1: General N-Alkylation of a Secondary Piperidine
This protocol describes a general procedure for the N-alkylation of a secondary piperidine using an alkyl halide.
Materials:
-
Secondary piperidine (e.g., 3-chloropiperidine or this compound)
-
Alkylating agent (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., dimethylformamide, DMF, or acetonitrile)
-
Magnetic stirrer and heating plate
-
Round-bottom flask and condenser
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the secondary piperidine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent (1.1 eq.) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig N-Arylation of a Secondary Piperidine
This protocol outlines a method for the N-arylation of a secondary piperidine with an aryl halide, a common transformation in drug discovery.
Materials:
-
Secondary piperidine (e.g., 3-chloropiperidine or this compound)
-
Aryl halide (e.g., bromobenzene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating plate
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the secondary piperidine (1.2 eq.), aryl halide (1.0 eq.), palladium precatalyst (2 mol%), phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
References
- 1. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
Navigating the Analytical Maze: A Comparative Guide to HPLC and Alternative Methods for Purity Determination of 3-Bromopiperidine Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 3-bromopiperidine and its derivatives is a cornerstone of robust and reliable research. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for this critical assessment. This guide provides an in-depth comparison of HPLC with alternative analytical methods, supported by experimental protocols and data to inform method selection for the purity determination of this important class of compounds.
The accurate determination of purity is paramount in drug discovery and development to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This compound, a key building block in the synthesis of various pharmaceutical agents, requires precise analytical characterization to identify and quantify any process-related impurities or degradation products. While HPLC is a widely adopted method, a comprehensive understanding of its performance in comparison to other techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) is essential for selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile and powerful technique for the purity analysis of a broad spectrum of organic molecules, including piperidine derivatives. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Challenges in HPLC Analysis of this compound
A significant challenge in the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, which limits its detectability with standard UV detectors. To address this, derivatization with a UV-active agent is often necessary to enhance sensitivity and enable accurate quantification.
Proposed HPLC Method for this compound Derivatives
Due to the lack of a specific published HPLC method for this compound, the following protocol is a proposed method adapted from established procedures for the closely related compound, 3-aminopiperidine, which often requires derivatization for UV detection.
Table 1: Proposed RP-HPLC Method Parameters for Purity Analysis of a Derivatized this compound Derivative
| Parameter | Condition |
| Instrumentation | HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Dependent on the derivatizing agent (e.g., 254 nm for benzoyl chloride) |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Analysis (Proposed)
Objective: To determine the purity of a this compound derivative by RP-HPLC with UV detection following derivatization.
1. Derivatization (Example with Benzoyl Chloride):
-
Dissolve a known amount of the this compound sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a molar excess of benzoyl chloride in the presence of a base (e.g., triethylamine) to facilitate the reaction.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction and extract the derivatized product.
-
Evaporate the solvent to obtain the derivatized analyte.
2. Sample Preparation:
-
Accurately weigh the derivatized this compound and dissolve it in the mobile phase (initial composition) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the prepared sample and run the gradient method as described in Table 1.
-
Monitor the chromatogram at the appropriate wavelength for the derivatized compound.
4. Data Analysis:
-
Identify the main peak corresponding to the derivatized this compound derivative.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Chiral HPLC Analysis of this compound Derivatives
For chiral this compound derivatives, enantiomeric purity is a critical quality attribute. Chiral HPLC is the gold standard for separating and quantifying enantiomers. This requires specialized chiral stationary phases (CSPs).
Table 2: Typical Chiral HPLC Method Parameters
| Parameter | Condition |
| Instrumentation | HPLC system with a UV-Vis or DAD |
| Column | Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol, isopropanol) with a basic or acidic modifier (e.g., diethylamine or trifluoroacetic acid)[1] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled |
| Detection Wavelength | Dependent on the analyte's chromophore (derivatization may be required) |
| Injection Volume | 5 - 20 µL |
The development of a chiral HPLC method often involves screening different chiral columns and mobile phase compositions to achieve optimal separation of the enantiomers.[2]
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques offer unique advantages for the purity assessment of this compound derivatives.
Table 3: Comparison of Analytical Methods for Purity Determination
| Parameter | HPLC (with UV Detection) | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity | Separation based on volatility and boiling point | Quantification based on the direct proportionality of NMR signal integral to the number of protons |
| Sample Volatility | Not required | Required | Not required |
| Derivatization | Often necessary for UV detection | May be required for polar amines | Not required |
| Specificity | Good; separates non-volatile impurities | Excellent for volatile impurities | Excellent; provides structural information |
| Sensitivity | Moderate to High (post-derivatization) | High | Moderate |
| Quantitation | Requires a reference standard for absolute purity | Requires a reference standard for absolute purity | Absolute quantitation possible with a certified internal standard[3] |
| Destructive | Yes | Yes | No |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For this compound, which is a relatively volatile compound, GC can be a suitable alternative to HPLC, potentially avoiding the need for derivatization if a suitable detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.[5]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[3] This makes qNMR a valuable tool for characterizing new chemical entities and for instances where a certified reference standard is not available.
Experimental Workflow and Method Selection
The selection of the most appropriate analytical technique depends on several factors, including the properties of the analyte, the nature of the expected impurities, and the specific requirements of the analysis.
Conclusion
References
Determining the Absolute Configuration of 3-Substituted Piperidines: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in the development of safe and efficacious therapeutics. The 3-substituted piperidine motif is a prevalent scaffold in many pharmaceuticals, making the precise assignment of its stereochemistry a frequent and crucial task. This guide provides an objective comparison of the primary analytical techniques used to confirm the absolute configuration of 3-substituted piperidines, supported by experimental data and detailed protocols.
Introduction to Stereochemistry in Drug Development
The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Therefore, regulatory agencies worldwide mandate the stereochemical characterization of chiral drug candidates. For molecules containing the 3-substituted piperidine core, establishing the absolute configuration at the C3 position is paramount.
This guide explores three powerful and commonly employed techniques for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents (such as Mosher's acid), and Vibrational Circular Dichroism (VCD). Each method offers distinct advantages and is suited to different sample types and research stages.
Method Comparison at a Glance
The choice of method for determining the absolute configuration of a 3-substituted piperidine depends on several factors, including the physical properties of the compound (e.g., crystallinity), the availability of instrumentation, and the amount of sample. The following table summarizes the key aspects of each technique.[1]
| Feature | X-ray Crystallography | NMR with Chiral Derivatizing Agents | Vibrational Circular Dichroism (VCD) |
| Principle | Analysis of the diffraction pattern of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[1] | Derivatization of the chiral piperidine with a chiral reagent to form diastereomers, followed by analysis of the differences in their NMR chemical shifts.[1][2] | Measurement of the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1] |
| Sample Requirement | High-quality single crystal.[1] | Solution of the two diastereomeric derivatives of the compound. | Solution of the compound (typically in a suitable deuterated solvent).[1] |
| Advantages | Provides an unambiguous and direct determination of the absolute configuration, often considered the "gold standard".[1][3] | Requires only small amounts of sample and is applicable to non-crystalline compounds like oils.[1] | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[1][4] |
| Disadvantages | Growing a suitable single crystal can be challenging and time-consuming.[4][5] | Indirect method that relies on the formation of a suitable conformational model of the diastereomers.[6] Potential for misinterpretation if the model is incorrect. | Requires quantum chemical calculations to predict the theoretical spectrum for comparison.[1][4] The accuracy of the result depends on the quality of the computational model. |
| Typical Sample Amount | < 1 mg (if a good crystal is obtained) | 1-5 mg | 5-10 mg |
| Time to Result | Days to weeks (including crystal growing) | Hours to days | Days (including calculations) |
X-ray Crystallography: The Definitive Answer
X-ray crystallography is a powerful technique that provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[1][3] The method relies on analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal of the compound.
Experimental Workflow
Experimental Protocol
-
Crystal Growth : A high-quality single crystal of the enantiomerically pure 3-substituted piperidine derivative is required. This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents and solvent combinations should be screened.
-
Data Collection : The crystal is mounted on a goniometer and exposed to a beam of X-rays in a diffractometer. The diffracted X-rays are detected, and their intensities are recorded at various crystal orientations.[1]
-
Structure Solution and Refinement : The diffraction data is used to solve the crystal structure, providing the positions of all atoms in the unit cell. The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays, which is quantified by the Flack parameter.[1][3][7] A Flack parameter close to 0 for the determined configuration and close to 1 for the inverted structure confirms the assignment with high confidence.
NMR Spectroscopy with Chiral Derivatizing Agents
This method provides an indirect determination of the absolute configuration by converting the enantiomeric 3-substituted piperidine into a pair of diastereomers.[2] This is achieved by reacting the piperidine with a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and, crucially, distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of protons near the stereocenter, the absolute configuration can be deduced based on established models.[6] A commonly used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[2]
Experimental Workflow
Experimental Protocol (Mosher's Method Example)
-
Derivatization : The enantiomerically pure 3-substituted piperidine is reacted with both (R)- and (S)-Mosher's acid chloride to form the corresponding diastereomeric amides. The reaction is typically carried out in an inert solvent like pyridine or dichloromethane in the presence of a non-nucleophilic base.
-
NMR Analysis : ¹H NMR spectra are recorded for both diastereomers.
-
Data Analysis : The proton signals in both spectra are assigned. The difference in chemical shifts (Δδ) for protons near the chiral center is calculated using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-Mosher's amide and δR is the chemical shift in the (R)-Mosher's amide.[1] The sign of the Δδ values for protons on either side of the stereocenter is then used to determine the absolute configuration based on the established Mosher's model.
Illustrative Data
| Protons | δ (R-amide) (ppm) | δ (S-amide) (ppm) | Δδ (δS - δR) (ppm) |
| H-2eq | 4.15 | 4.25 | +0.10 |
| H-2ax | 3.05 | 2.90 | -0.15 |
| H-4eq | 1.90 | 1.80 | -0.10 |
| H-4ax | 1.65 | 1.78 | +0.13 |
| Substituent-CH₃ | 1.20 | 1.15 | -0.05 |
Note: This is illustrative data.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration. By comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers, the absolute configuration can be determined.[4]
Experimental Workflow
Experimental Protocol
-
Sample Preparation : A solution of the enantiomerically pure 3-substituted piperidine is prepared in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[1]
-
Spectral Acquisition : The VCD and infrared (IR) spectra of the sample are recorded using a VCD spectrometer.[1]
-
Computational Modeling : Quantum chemical calculations (e.g., using Density Functional Theory - DFT) are performed to predict the theoretical VCD spectrum for one enantiomer of the 3-substituted piperidine.[1][4] This involves a thorough conformational search to identify the most stable conformers in solution.
-
Spectral Comparison : The experimental VCD spectrum is compared with the calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.[4]
Conclusion
The determination of the absolute configuration of 3-substituted piperidines is a critical aspect of modern drug discovery and development. While X-ray crystallography remains the gold standard for its unambiguous results, its requirement for high-quality crystals can be a significant bottleneck. NMR spectroscopy with chiral derivatizing agents and Vibrational Circular Dichroism offer powerful solution-state alternatives that are applicable to a broader range of compounds, including non-crystalline materials. The choice of the most appropriate technique will depend on the specific characteristics of the molecule, the available resources, and the stage of the research program. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and confidently assign the absolute stereochemistry of their 3-substituted piperidine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
A Comparative Guide to Synthetic Routes for Niraparib Precursors
Niraparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, including ovarian and breast cancer.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are critical for its accessibility as a therapeutic agent. The molecular structure of Niraparib is assembled from two key precursors: a 2H-indazole-7-carboxamide core and a chiral (S)-3-arylpiperidine side chain. This guide provides a comparative evaluation of different synthetic routes to these essential precursors, focusing on yield, purity, safety, and operational efficiency, supported by experimental data and protocols.
Part 1: Synthesis of the 2H-Indazole-7-Carboxamide Core
The indazole core is a crucial pharmacophore.[2] Synthetic strategies have evolved from classical multi-step procedures to more streamlined processes. The most common starting material for the indazole core is 3-methyl-2-nitrobenzoic acid or a derivative thereof.
Route 1: The Enamine Cyclization Pathway
This widely adopted route involves the formation of an enamine from a substituted nitrotoluene, followed by reductive cyclization to form the indazole ring.
Logical Workflow: Enamine Cyclization Route
Caption: Workflow for the enamine cyclization route to the indazole core.
One prominent method involves reacting methyl 3-methyl-2-nitrobenzoate with dimethylformamide dimethylacetal (DMF-DMA) to generate an enamine intermediate.[3][4] This enamine is then oxidized, typically with sodium periodate, to yield the corresponding aldehyde.[4] Subsequent reaction and cyclization steps lead to the formation of the desired indazole ring system. This approach avoids some of the more hazardous reagents used in earlier syntheses.[3]
Comparative Data for Indazole Core Synthesis
| Parameter | Route 1: Enamine Cyclization | Notes |
| Key Starting Material | Methyl 2-nitro-m-toluate | Commercially available. |
| Key Reagents | DMF-DMA, Sodium Periodate | Standard reagents. |
| Yield (Enamine formation) | ~70-97% | High yield for the initial step.[4] |
| Yield (Oxidation to Aldehyde) | ~80% | Efficient conversion to the key aldehyde intermediate.[4] |
| Purification | Crystallization/Precipitation | Often avoids the need for column chromatography.[4] |
| Scalability | Favorable | The process has been optimized for scale-up.[4] |
Experimental Protocol: Synthesis of Aldehyde Intermediate via Enamine
This protocol is adapted from a reported process chemistry route.[4]
-
Enamine Formation: Methyl 2-nitro-m-toluate is reacted with dimethylformamide dimethylacetal (DMF-DMA) in dimethylformamide (DMF) at elevated temperatures (e.g., 130 °C). The resulting enamine product is often precipitated by the addition of water to the reaction mixture and isolated by filtration.
-
Oxidation: The isolated enamine is dissolved in a mixture of water and DMF. Sodium periodate is added portion-wise to the solution to oxidize the enamine to the aldehyde intermediate. The reaction is monitored for completion.
-
Workup and Isolation: Upon completion, the product is typically crystallized from a suitable solvent like ethyl acetate to yield the purified aldehyde, which serves as the direct precursor to the indazole ring.
Part 2: Synthesis of the Chiral (S)-3-Arylpiperidine Precursor
The synthesis of the enantiomerically pure (S)-3-arylpiperidine fragment is one of the most challenging aspects of Niraparib production. The stereocenter is critical for the drug's efficacy. Several strategies have been developed, ranging from classical resolution to modern asymmetric biocatalysis.
Comparison of Synthetic Approaches for the Chiral Piperidine
Caption: Divergent strategies for producing the chiral piperidine precursor.
Route 2A: Classical and Chromatographic Resolution
Early synthetic routes relied on the resolution of a racemic piperidine intermediate.[4] This can be achieved either by forming diastereomeric salts with a chiral acid followed by fractional crystallization or by preparative supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.[4] While effective, these methods are often low-yielding (theoretical maximum of 50% for the desired enantiomer) and can be costly and difficult to scale.[4]
Route 2B: Asymmetric Synthesis via Biocatalysis
Modern process chemistry has increasingly turned to biocatalysis to create the chiral center with high selectivity. A highly efficient method is the use of a transaminase enzyme in a dynamic kinetic resolution (DKR) process.[5][6] In this approach, a prochiral or racemic starting material is converted almost entirely into the desired (S)-enantiomer, overcoming the 50% yield limitation of traditional resolution.[6] Another innovative biocatalytic approach involves a chemo-enzymatic cascade for the dearomatization of pyridines.[7]
Comparative Data for Chiral Piperidine Synthesis
| Parameter | Route 2A: Chiral Chromatography | Route 2B: Biocatalytic DKR | Route 2B: Chemo-enzymatic | Notes |
| Starting Material | Racemic Amine | Racemic Aldehyde Surrogate | 3-(4-bromophenyl)pyridine | Choice of starting material impacts convergence. |
| Key Reagent/Catalyst | Chiral Stationary Phase (e.g., Chiralpak AD) | Transaminase Enzyme (e.g., ATA-302) | Amine Oxidase/Ene Imine Reductase | Biocatalysis offers high selectivity. |
| Yield | ~46% | 25-35% (Overall for Niraparib) | ~61% (for intermediate) | Biocatalytic routes show significantly higher overall yields.[4][7] |
| Enantiomeric Excess (ee) | >99% | High (not explicitly stated, but implied by process) | >99% | Both methods provide excellent enantiopurity.[4][7] |
| Scalability | Limited by column size and throughput | Highly scalable | Demonstrated potential for scale-up | Biocatalysis is well-suited for industrial production.[5] |
| Environmental Impact | High solvent usage | "Greener" process, aqueous conditions | "Greener" process | Enzymatic routes are generally more sustainable. |
Experimental Protocol: Biocatalytic Dynamic Kinetic Resolution
This protocol is a generalized representation based on published asymmetric syntheses.[6]
-
Reaction Setup: A buffered aqueous solution is prepared containing a phosphate buffer, an amino donor (e.g., isopropylamine), a coenzyme (pyridoxal-5-phosphate, PLP), and the transaminase enzyme.
-
Substrate Addition: A racemic aldehyde surrogate (a precursor to the piperidine ring) is added to the enzyme solution.
-
Dynamic Resolution: The mixture is stirred at a controlled temperature (e.g., 30-45 °C) and pH. The transaminase selectively converts one enantiomer of the aldehyde to the desired amine. An in-situ racemization of the unreacted aldehyde enantiomer allows for a theoretical yield approaching 100%.
-
Workup and Isolation: After the reaction is complete, the product is extracted with an organic solvent (e.g., methyl tert-butyl ether, MTBE). The organic layer is then processed, which may involve cyclization and deprotection steps, to yield the final enantiopure piperidine precursor.
Part 3: Final Assembly and Conclusion
The final step in the synthesis involves coupling the two key precursors. Modern routes often employ a regioselective, copper-catalyzed N-arylation to connect the indazole nitrogen to the phenyl group of the piperidine derivative.[6]
Convergent Synthesis of Niraparib
Caption: Final convergent step in the synthesis of Niraparib.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
assessing the efficacy of different phosphine ligands in amination reactions
The strategic selection of phosphine ligands is a critical factor in the success of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1] For researchers, scientists, and professionals in drug development, optimizing the formation of carbon-nitrogen (C-N) bonds through reactions like the Buchwald-Hartwig amination is paramount. The steric and electronic properties of phosphine ligands directly influence catalyst activity, stability, and selectivity, making the choice of ligand a key determinant of reaction outcome.[1][2] This guide provides a comparative analysis of various phosphine ligands, supported by experimental data, to facilitate informed ligand selection for specific research and development needs.
Performance Comparison of Phosphine Ligands
The efficacy of a phosphine ligand is highly dependent on the specific cross-coupling reaction, substrates, and reaction conditions.[1] Bulky and electron-rich phosphine ligands are generally effective in promoting the oxidative addition of palladium to the aryl halide bond. The following table summarizes the performance of several common phosphine ligands in the Buchwald-Hartwig amination of aryl chlorides, substrates known to be particularly challenging.
| Entry | Aryl Chloride | Amine | Ligand | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | NIXANTPHOS | 98 | [2] |
| 2 | 4-Chlorotoluene | Morpholine | Xantphos | 25 | [2] |
| 3 | 4-Chloroanisole | Morpholine | NIXANTPHOS | 97 | [2] |
| 4 | 4-Chloroanisole | Morpholine | Xantphos | 15 | [2] |
| 5 | 4-Chlorobiphenyl | Morpholine | NIXANTPHOS | 96 | [2] |
| 6 | 4-Chlorobiphenyl | Morpholine | Xantphos | 33 | [2] |
| 7 | 2-Chlorotoluene | Morpholine | NIXANTPHOS | 95 | [2] |
| 8 | 2-Chlorotoluene | Morpholine | Xantphos | <5 | [2] |
| 9 | 3-Chloropyridine | Octylamine | CyPFtBu | 100 (71% isolated) | [3] |
| 10 | 3-Chloropyridine | Octylamine | XPhos | 58 | [3] |
| 11 | 3-Chloropyridine | Octylamine | SIPr (NHC ligand) | 10 | [3] |
The data clearly demonstrates the superior performance of NIXANTPHOS over the traditional Xantphos for the amination of a range of unactivated aryl chlorides, providing significantly higher yields under the same reaction conditions.[2] Similarly, for the coupling of a heteroaryl chloride with a primary alkylamine, the Josiphos-type ligand CyPFtBu shows exceptional activity compared to the biaryl dialkylphosphine XPhos and an N-heterocyclic carbene (NHC) ligand.[3]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for the Buchwald-Hartwig amination reaction and a general procedure for high-throughput ligand screening.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride:
An oven-dried Schlenk tube is charged with the aryl chloride, the amine, a base (e.g., K₃PO₄), the palladium precursor, and the phosphine ligand. The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent is then added, and the reaction mixture is stirred at the desired temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by chromatography to afford the desired aryl amine.[2]
General Procedure for High-Throughput Ligand Screening:
-
Stock Solution Preparation: Prepare stock solutions of the palladium precursor, aryl halide, amine, and an internal standard in a suitable anhydrous solvent.[4]
-
Ligand Dosing: In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate wells of a 96-well reaction block or into individual reaction vials.[1]
-
Reagent Addition: Using a liquid handling system or calibrated pipettes, dispense the stock solutions of the palladium precursor and a specific phosphine ligand into each designated vial. Add the aryl halide and amine stock solutions to all vials. Add the internal standard stock solution to each vial. Add additional solvent to reach the desired reaction concentration.[4]
-
Reaction Setup: Seal the vials with septa and caps. Place the 96-well plate on a magnetic stirrer and heating block.[4]
-
Reaction Execution: Heat the reaction block to the desired temperature and stir for the specified time.[4]
-
Work-up: Cool the reaction block to room temperature. Quench the reactions by adding water to each vial. Add an extraction solvent (e.g., ethyl acetate) to each vial, cap, and vortex. Separate the organic layer. A filter plate can be used for parallel work-up. Dry the organic extracts over a drying agent.[4]
-
Analysis: Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.[4]
Visualizing the Process
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Workflow for high-throughput phosphine ligand screening.
References
A Comparative Analysis of High-Purity 3-Bromopiperidine-2,6-dione for Advanced Drug Development
For researchers, scientists, and drug development professionals, the purity and performance of chemical building blocks are paramount. This guide provides a comprehensive comparison of high-purity 3-Bromopiperidine-2,6-dione with its key alternatives, focusing on applications in targeted protein degradation.
This compound-2,6-dione is a pivotal intermediate in the synthesis of novel therapeutics, particularly as a precursor to ligands for the Cereblon (CRBN) E3 ubiquitin ligase. These ligands are integral components of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to eliminate disease-causing proteins. This guide delves into the analytical profile of high-purity this compound-2,6-dione and compares its performance characteristics with established CRBN ligands: thalidomide, lenalidomide, and pomalidomide.
Certificate of Analysis: A Benchmark for Quality
A Certificate of Analysis (COA) for high-purity this compound-2,6-dione provides critical data on its identity, purity, and residual impurities. While specific impurity profiles are proprietary to the manufacturer, a typical COA for a high-purity batch would include the following analyses.
Table 1: Representative Certificate of Analysis for High-Purity this compound-2,6-dione
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identity | Conforms to structure | ¹H NMR, LC-MS |
| Purity | ≥98.5% | HPLC |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | GC-HS |
| Heavy Metals | ≤10 ppm | ICP-MS |
Comparative Analysis with Alternative CRBN Ligands
The primary alternatives to this compound-2,6-dione-derived ligands are the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide. These compounds are well-established CRBN binders and are frequently incorporated into PROTACs. The choice of ligand can significantly impact the efficacy and selectivity of the resulting protein degrader.
Table 2: Comparison of Physicochemical and Binding Properties
| Compound | Molecular Weight ( g/mol ) | Purity (Typical) | CRBN Binding Affinity (IC₅₀/Kᵢ) |
| This compound-2,6-dione | 192.01 | ≥98.5% (HPLC)[1] | Not directly applicable (precursor) |
| Thalidomide | 258.23 | ≥98% (HPLC)[2][3][4] | ~250 nM (Kᵢ)[5] |
| Lenalidomide | 259.26 | ≥98% (HPLC)[6][7][8][9] | ~178 nM (Kᵢ)[5] |
| Pomalidomide | 273.25 | ≥99% (HPLC)[10][11][12][13] | ~157 nM (Kᵢ)[5] |
As a precursor, this compound-2,6-dione's direct binding affinity to CRBN is not a relevant metric. However, its high purity is crucial for the successful synthesis of potent CRBN ligands. Pomalidomide and lenalidomide exhibit stronger binding to CRBN compared to thalidomide, which often translates to more potent protein degradation when incorporated into a PROTAC.[5][14][15]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of these compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound-2,6-dione.
Objective: To determine the purity of this compound-2,6-dione by HPLC.
Materials:
-
This compound-2,6-dione sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Gradient Program:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all components.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Western Blot for PROTAC-Mediated Protein Degradation
This protocol provides a method to assess the efficacy of a PROTAC synthesized from this compound-2,6-dione in degrading a target protein.[16][17][18]
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Signal Detection and Analysis:
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of experimental processes and biological pathways.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. mpbio.com [mpbio.com]
- 3. molnova.com [molnova.com]
- 4. molnova.com [molnova.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molnova.com:443 [molnova.com:443]
- 7. eurotradesl.com [eurotradesl.com]
- 8. Lenalidomide = 98 HPLC 191732-72-6 [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. molnova.com [molnova.com]
- 12. Pomalidomide, CAS No. 19171-19-8 | Ligands | Life Science | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 13. scbt.com [scbt.com]
- 14. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Bromopiperidine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Bromopiperidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound and its derivatives are classified as hazardous materials. Based on available safety data sheets (SDS), these compounds present several risks. All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area, such as a chemical fume hood.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
Data Presentation: Safety and Handling Summary
The following table summarizes the key hazard information and mandatory handling precautions for this compound waste.
| Hazard Classification | GHS Code | Precautionary Measures | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed | H302 | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. Call a POISON CENTER or doctor if you feel unwell.[1][3] | Chemical-resistant gloves, lab coat. |
| Causes skin irritation | H315 | Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice.[1][3] | Chemical-resistant gloves (e.g., nitrile), lab coat or apron. |
| Causes serious eye irritation | H319 | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][3] | Safety glasses with side shields or goggles, face shield if splashing is a risk. |
| May cause respiratory irritation | H335 | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] | Use within a certified chemical fume hood. N95 respirator if a hood is not available. |
Step-by-Step Disposal Protocol
The primary and mandated disposal route for this compound is through a licensed professional hazardous waste disposal service.[1][4] Do not dispose of this chemical down the drain or in regular trash.[3][5]
1. Waste Collection and Segregation:
-
Designated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated, leak-proof, and chemically compatible container.[5]
-
Compatibility: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or bases.[3]
-
Container Integrity: Ensure the container is in good condition and is kept closed except when adding waste.[5]
2. Labeling:
-
Clear Identification: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Do not use abbreviations.[5][6]
-
Hazard Communication: The label should also indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Date of Accumulation: Mark the date when the first piece of waste is added to the container.
3. Storage:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory. This area should be well-ventilated and away from general laboratory traffic.[6]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[5]
-
Storage Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste stored in an SAA (e.g., typically not exceeding 10 gallons).[5]
4. Arranging for Disposal:
-
Contact EHS: Once the container is full or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]
-
Professional Disposal: The EHS department will arrange for the transfer of the waste to a licensed hazardous waste management company for final disposal, which is typically high-temperature incineration.[7]
Experimental Protocols: Spill Decontamination
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
Methodology for Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary. Inform the laboratory supervisor or safety officer.
-
Secure the Area: Restrict access to the spill area. Ensure proper ventilation by working within a fume hood or increasing airflow.
-
Don PPE: Before cleanup, wear all required PPE as detailed in the table above, including double-gloving with chemically resistant gloves, a lab coat, and eye protection. A respirator may be necessary for large spills.[6]
-
Containment and Cleanup (Solid Spill):
-
Gently cover the spill with a dry absorbent material like vermiculite, sand, or a universal spill absorbent.
-
Use dry cleanup procedures to avoid generating dust.[1]
-
Carefully sweep or scoop the material into the designated hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[3]
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All cleaning materials (absorbents, wipes, gloves) must be disposed of as hazardous waste in the same container as the this compound waste.[6]
-
-
Reporting: Report the incident to your EHS department as per institutional policy.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.
Disposal workflow for this compound waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound-2,6-dione | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guide for Handling 3-Bromopiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of 3-Bromopiperidine (CAS No. 102776-55-6). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on GHS hazard classifications.
| Area of Protection | Required PPE | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the substance outside of a fume hood or in case of ventilation failure. Use a respirator with cartridges effective against organic vapors and particulates. |
| Eye and Face Protection | Safety Goggles and Face Shield | Protects against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-resistant Gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately. |
| Body Protection | Chemical-resistant Laboratory Coat or Apron | Should be worn over personal clothing to protect against splashes and spills. |
| Foot Protection | Closed-toe Shoes | Prevents exposure from spills. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound. The following table outlines the necessary steps for various exposure routes.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound is essential for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide.
Workflow for the Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., glassware, pipette tips) | Collect in a designated, labeled hazardous waste container. Arrange for disposal through a licensed professional waste disposal service. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous waste in a designated, labeled container. |
| Spill Cleanup Materials | Collect all absorbent materials and contaminated items in a sealed, labeled hazardous waste container for professional disposal. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
